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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Piperidyl)-1H-pyrazin-2-one Hydrochloride: Synthesis, Characterization, and Therapeutic Postulates

This guide provides a comprehensive technical overview of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Given the nascent state of public domain data on this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Given the nascent state of public domain data on this specific molecule, this document synthesizes established synthetic methodologies, predictive analytical characterization, and logical therapeutic postulations based on its structural motifs. The insights herein are curated for researchers, scientists, and drug development professionals.

Introduction and Rationale

The molecular architecture of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride presents a compelling scaffold for drug discovery. It marries two critical pharmacophores: the pyrazin-2-one core and a piperidine moiety.

  • Pyrazin-2-ones: This class of heterocyclic compounds is a cornerstone in numerous natural products and bioactive molecules.[1][2] Their structural features allow for diverse substitutions, making them a versatile template in medicinal chemistry.

  • Piperidine Ring: The saturated heterocycle, piperidine, is a prevalent feature in many FDA-approved drugs. Its inclusion often enhances physicochemical properties such as solubility and can serve as a bioisosteric replacement for a phenyl ring, a strategy employed to mitigate metabolic liabilities and improve drug-like properties.[3][4][5]

The hydrochloride salt form is designed to improve the solubility and stability of the parent compound, a common practice for amine-containing pharmaceuticals.[6][7][8] This guide will elucidate a proposed pathway for its synthesis, predict its analytical characteristics, and discuss its potential pharmacological relevance.

Proposed Synthetic Pathway

A robust synthesis is paramount for the exploration of any new chemical entity. The proposed route to 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is a multi-step process designed for efficiency and scalability, leveraging well-established chemical transformations.

Synthesis of the Pyrazin-2-one Core

One of the most direct methods for constructing the pyrazinone ring is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] However, for generating a 3-substituted pyrazinone amenable to further functionalization, a more strategic approach is the synthesis and subsequent substitution of a halogenated pyrazinone. A common precursor, 3,5-dichloro-2(1H)-pyrazinone, can be synthesized from an α-aminonitrile and an oxalyl halide.[1][2]

Introduction of the Piperidyl Moiety and Final Salt Formation

The key step in this synthesis is the nucleophilic substitution of a halogen on the pyrazinone ring with a protected piperidine derivative, followed by deprotection and salt formation.

G cluster_0 Step 1: Synthesis of Halogenated Pyrazinone cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection cluster_3 Step 4: Hydrochloride Salt Formation A 3,5-Dichloro-1H-pyrazin-2-one C Boc-Protected Intermediate A->C DIPEA, DMSO, 90°C B tert-butyl 4-aminopiperidine-1-carboxylate B->C D 3-(4-Piperidyl)-1H-pyrazin-2-one (Free Base) C->D TFA or HCl in Dioxane E 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride (Final Product) D->E HCl in Ether or Isopropanol

Caption: Proposed synthetic workflow for 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride.

Experimental Protocol: Synthesis and Salt Formation

Step 1: Synthesis of 3-chloro-1H-pyrazin-2-one This precursor can be prepared through various established methods, such as the conversion of diketopiperazines into chloropyrazines followed by hydrolysis.[1][2]

Step 2: Synthesis of tert-butyl 4-(2-oxo-1,2-dihydropyrazin-3-yl)piperidine-1-carboxylate (Boc-Protected Intermediate)

  • To a solution of 3-chloro-1H-pyrazin-2-one (1.0 eq) in a suitable solvent like DMSO, add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at approximately 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of 3-(4-Piperidyl)-1H-pyrazin-2-one (Free Base)

  • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

  • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free base into an organic solvent.

Step 4: Formation of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride

  • Dissolve the purified free base in a suitable solvent like anhydrous diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield the final product.

Structural Elucidation and Characterization

The definitive structure of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride would be confirmed by a suite of analytical techniques. Below are the predicted data based on its structure and data from analogous compounds.[9][10][11][12][13][14]

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₁₄ClN₃O
Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)
Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

  • δ (ppm) 11.0-12.0 (br s, 1H): Lactam N-H proton of the pyrazinone ring.

  • δ (ppm) 8.5-9.5 (br s, 2H): Protons of the piperidinium ion (NH₂⁺).

  • δ (ppm) 7.0-7.5 (m, 2H): Protons on the pyrazinone ring.

  • δ (ppm) 3.0-3.5 (m, 3H): Axial and equatorial protons on the piperidine ring adjacent to the nitrogen, and the CH proton at the point of attachment to the pyrazinone.

  • δ (ppm) 1.8-2.2 (m, 4H): Remaining equatorial and axial protons on the piperidine ring.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

  • δ (ppm) ~155-160: Carbonyl carbon (C=O) of the pyrazinone lactam.

  • δ (ppm) ~145-150: Carbon of the pyrazinone ring attached to the piperidine.

  • δ (ppm) ~120-130: Remaining carbons of the pyrazinone ring.

  • δ (ppm) ~40-45: Carbons of the piperidine ring adjacent to the nitrogen.

  • δ (ppm) ~30-35: Carbon of the piperidine ring attached to the pyrazinone.

  • δ (ppm) ~25-30: Remaining carbon of the piperidine ring.

IR Spectroscopy (KBr, cm⁻¹)

  • 3200-3400: N-H stretching (lactam and piperidinium).

  • 2800-3000: C-H stretching (aliphatic).

  • ~1650-1680: C=O stretching (amide/lactam).

  • ~1550-1600: C=C and C=N stretching of the pyrazine ring.

Mass Spectrometry (ESI+)

  • m/z: [M+H]⁺ corresponding to the free base (C₉H₁₃N₃O), expected around 180.11.

  • Fragmentation: Likely fragmentation would involve the loss of the piperidine ring or cleavage within the piperidine ring.

Postulated Therapeutic Applications and Mechanism of Action

While no specific biological activity has been reported for 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride, its structural components are present in numerous bioactive agents. This allows for informed hypotheses regarding its potential therapeutic applications.

Central Nervous System (CNS) Activity

Many compounds containing piperidine and pyrazine/pyridazinone cores exhibit CNS activity.[15][16] The piperidine moiety can facilitate crossing the blood-brain barrier. Potential applications could include:

  • Antipsychotic agents: The piperazine moiety, structurally related to piperidine, is a classic component of many antipsychotic drugs.

  • Anxiolytics: The pyrazinone core is found in compounds targeting receptors involved in anxiety and stress responses.

Enzyme Inhibition

The pyrazinone scaffold can act as a bioisostere for other cyclic structures that bind to the active sites of enzymes. The specific substitution pattern would determine the target selectivity.

G cluster_0 Structural Motifs cluster_1 Potential Biological Targets cluster_2 Hypothesized Therapeutic Outcomes A 3-(4-Piperidyl)-1H-pyrazin-2-one B Pyrazin-2-one Core A->B C Piperidine Moiety A->C E Enzymes (e.g., Kinases, Phosphodiesterases) B->E D CNS Receptors (e.g., Dopamine, Serotonin) C->D F Antipsychotic / Anxiolytic Effects D->F G Anti-inflammatory / Anti-proliferative Effects E->G

Sources

Foundational

Comprehensive Technical Guide: 3-(piperidin-4-yl)pyrazin-2(1H)-one Hydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In modern drug discovery, the strategic selection of bifunctional bu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing high-affinity, selective ligands. 3-(piperidin-4-yl)pyrazin-2(1H)-one hydrochloride (and its free base tautomer, 3-(piperidin-4-yl)pyrazin-2-ol, CAS: [1]) is a highly versatile, privileged scaffold. It combines a pyrazinone core—capable of acting as a robust hydrogen bond donor/acceptor system—with a piperidine ring that provides a basic nitrogen vector for exploring solvent-exposed regions of target proteins.

This whitepaper provides an in-depth analysis of its physicochemical properties, tautomeric dynamics, a self-validating synthetic protocol, and its application in contemporary medicinal chemistry, such as in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors [2] and PDE10 inhibitors [3].

Physicochemical Profiling & Tautomeric Dynamics

Understanding the intrinsic properties of this scaffold is essential for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt is typically preferred over the free base due to its enhanced solid-state stability, resistance to auto-oxidation, and superior aqueous solubility.

Quantitative Data Summary
PropertyValue
Chemical Name 3-(piperidin-4-yl)pyrazin-2(1H)-one hydrochloride
Free Base CAS Number 1520924-70-2
Molecular Formula (Salt) C9H14ClN3O
Molecular Weight (Salt) 215.68 g/mol
Molecular Weight (Free Base) 179.22 g/mol
Physical State Solid (Off-white to pale yellow powder)
Solubility Profile High in H₂O, DMSO, MeOH; Low in Hexanes, Et₂O
Primary Tautomer (Polar Media) Pyrazin-2(1H)-one (Lactam)
Lactam-Lactim Tautomerism

A defining feature of this molecule is its ability to undergo lactam-lactim tautomerization. The equilibrium between the pyrazin-2(1H)-one (lactam) and pyrazin-2-ol (lactim) forms is highly solvent-dependent. In polar, protic environments (such as aqueous biological assays or polar synthetic solvents), the lactam form predominates due to the stabilization of the highly polarized carbonyl group via intermolecular hydrogen bonding. Conversely, in non-polar environments, the lactim form may be favored to minimize the molecular dipole moment.

Tautomerism Lactam Lactam Form Pyrazin-2(1H)-one (Dominant in Polar Media) Lactim Lactim Form Pyrazin-2-ol (Dominant in Non-Polar Media) Lactam->Lactim Proton Transfer (Solvent Dependent)

Fig 1: Lactam-Lactim tautomeric equilibrium of the pyrazinone core.

Synthetic Methodology & Causality

The synthesis of 3-(piperidin-4-yl)pyrazin-2(1H)-one hydrochloride relies on a robust Suzuki-Miyaura cross-coupling followed by an anhydrous acidic deprotection. The protocol below is designed as a self-validating system: the physical state changes (precipitation) serve as visual confirmation of reaction progress and completion.

Experimental Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reagents: Charge a reaction vessel with 3-chloropyrazin-2(1H)-one (1.0 equiv), 1-Boc-piperidine-4-boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a concentration of 0.2 M.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv) under an inert argon atmosphere.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (SiO₂, Hexanes/EtOAc) to yield 3-(1-Boc-piperidin-4-yl)pyrazin-2(1H)-one.

Step 2: Anhydrous Boc Deprotection & Salt Formation

  • Reagents: Dissolve the intermediate from Step 1 in anhydrous 1,4-Dioxane (0.5 M).

  • Deprotection: Slowly add 4M HCl in 1,4-Dioxane (5.0 equiv) at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Isolation: The product will precipitate as a white/off-white solid. Filter the suspension, wash the filter cake with cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

Causality of Experimental Choices
  • Biphasic Solvent System (Dioxane/H₂O): The 4:1 ratio is critical. Dioxane solubilizes the organic starting materials and the bulky boronic ester, while water is necessary to dissolve K₂CO₃, generating the reactive "ate" complex required for the transmetalation step of the catalytic cycle.

  • Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates reductive elimination and minimizes competitive protodeboronation, a common side reaction when using sterically hindered aliphatic boronic esters.

  • Anhydrous HCl in Dioxane: Using anhydrous conditions for deprotection serves a dual purpose. First, it cleaves the Boc group cleanly, releasing isobutylene and CO₂ as gases (driving the reaction forward via Le Chatelier's principle). Second, the resulting hydrochloride salt is highly insoluble in dioxane, causing it to crash out of solution. This allows for isolation via simple filtration, bypassing the need for tedious aqueous workup or reverse-phase chromatography.

Synthesis SM1 3-Chloropyrazin-2(1H)-one Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 1-Boc-piperidine-4-boronic acid pinacol ester SM2->Step1 Int1 Intermediate: 3-(1-Boc-piperidin-4-yl)pyrazin-2(1H)-one Step1->Int1 Step2 Boc Deprotection 4M HCl in Dioxane RT, 2 hours Int1->Step2 Product Final Product: 3-(piperidin-4-yl)pyrazin-2(1H)-one HCl Step2->Product

Fig 2: Step-by-step synthetic workflow for 3-(piperidin-4-yl)pyrazin-2(1H)-one hydrochloride.

Pharmacological Applications & Structural Biology

In medicinal chemistry, 3-(piperidin-4-yl)pyrazin-2(1H)-one is utilized as a bifunctional pharmacophore. The secondary amine of the piperidine ring serves as an ideal synthetic handle for late-stage diversification (e.g., amidation, reductive amination, or SNAr reactions) [2].

Structurally, the pyrazinone core frequently acts as a "hinge-binding" motif. In kinase inhibitors or phosphodiesterase (PDE) inhibitors—such as those developed for PDE10 in the treatment of schizophrenia and Huntington's disease [3]—the lactam N-H acts as a hydrogen bond donor, while the adjacent carbonyl oxygen acts as a hydrogen bond acceptor. Simultaneously, the piperidine ring acts as a rigid spacer, projecting functional groups out of the binding pocket and into the solvent channel to enhance solubility and tune pharmacokinetic properties.

Pharmacophore Substrate 3-(piperidin-4-yl)pyrazin-2(1H)-one Hinge Target Hinge Region (H-Bond Acceptor/Donor) Substrate->Hinge Pyrazinone Core (Dual H-bonds) Solvent Solvent Channel (N-alkylation/Amidation site) Substrate->Solvent Piperidine Ring (Vector for SAR)

Fig 3: Pharmacophore mapping of the scaffold within a generic target binding pocket.

References

  • Journal of Medicinal Chemistry. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration". ACS Publications, Feb 2022. Available at:[Link]

  • Google Patents (WO2011143365A1). "Nitrogen heterocyclic compounds useful as pde10 inhibitors". World Intellectual Property Organization.
Exploratory

Technical Guide: Tautomerism and Reactivity of 3-(4-Piperidyl)-2-Hydroxypyrazine

Executive Summary This guide provides an in-depth technical analysis of the tautomeric behavior of 3-(4-piperidyl)-2-hydroxypyrazine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, CHK1) and GPC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the tautomeric behavior of 3-(4-piperidyl)-2-hydroxypyrazine , a critical scaffold in the development of kinase inhibitors (e.g., JAK, CHK1) and GPCR ligands. While often represented in chemical databases as the enol (2-hydroxypyrazine), this scaffold exists predominantly as the 2-pyrazinone (lactam) tautomer in both solution and solid states. Understanding this equilibrium is non-negotiable for accurate structure-based drug design (SBDD), solubility prediction, and regioselective functionalization.

The Tautomeric Landscape: Lactam vs. Lactim

The core phenomenon governing the behavior of 3-(4-piperidyl)-2-hydroxypyrazine is the prototropic tautomerism between the 2-hydroxypyrazine (lactim) and 2-pyrazinone (lactam) forms.

Thermodynamic Preference

Contrary to the behavior of phenols, where the aromatic enol form is favored, electron-deficient N-heterocycles like pyrazine favor the carbonyl (amide-like) form.

  • Lactam (Preferred): The NH-form (pyrazin-2(1H)-one) is thermodynamically more stable by approximately 3–5 kcal/mol in the gas phase, a preference that increases significantly in polar solvents.

  • Lactim (Minor): The OH-form (pyrazin-2-ol) is rarely observed unless trapped by specific solvents or O-alkylation.

The Piperidine Effect

The presence of the 4-piperidyl group at the C3 position introduces two critical factors:

  • Steric Influence: The bulky piperidine ring at C3 creates steric hindrance near the N4 and C2 positions, potentially twisting the bond angle but generally favoring the planar lactam structure to minimize clash.

  • Electronic Induction: The piperidine nitrogen is a secondary amine (

    
    ). At physiological pH (7.4), it is protonated (
    
    
    
    ). This positive charge exerts an inductive electron-withdrawing effect (-I) on the pyrazine ring, further destabilizing the electron-rich enol form and reinforcing the lactam preference.
Visualization: Tautomeric Equilibrium Factors

The following diagram illustrates the equilibrium and the environmental factors shifting the population.

Tautomerism Lactam Lactam Form (2-Pyrazinone) MAJOR SPECIES Lactim Lactim Form (2-Hydroxypyrazine) MINOR SPECIES Lactam->Lactim  K_eq << 1   Solvent Polar Solvents (H2O, DMSO, MeOH) Solvent->Lactam Stabilizes via Dipole SolidState Solid State (Crystal Lattice) SolidState->Lactam Intermolecular H-Bonding Deriv Trapping Agents (e.g., Ag2CO3) Deriv->Lactim Favors O-Alkylation

Figure 1: Equilibrium dynamics of 2-hydroxypyrazine. Polar environments and solid-state packing strongly favor the Lactam (Pyrazinone) tautomer.

Analytical Characterization

Distinguishing the tautomers requires precise spectroscopic techniques. Standard LC-MS is insufficient as both forms have identical mass (


).
Protocol: Determination of Tautomeric Ratio via NMR

Objective: To quantify the ratio of lactam to lactim species in solution. Scope: Applicable to 3-(4-piperidyl)-2-hydroxypyrazine and analogs.

Materials
  • Compound: >10 mg of 3-(4-piperidyl)-2-hydroxypyrazine (dried).

  • Solvents: DMSO-d6 (Polar aprotic), CDCl3 (Non-polar), D2O (Polar protic).

  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Sample Preparation: Prepare three NMR tubes containing 5 mg of compound in 0.6 mL of each solvent. Note: If solubility in CDCl3 is poor, add a trace of TFA-d to solubilize (be aware this protonates the piperidine).

  • Acquisition (1H NMR):

    • Set relaxation delay (

      
      ) to >5 seconds to ensure full integration accuracy.
      
    • Acquire 64 scans.

    • Target Signal: Look for the exchangeable proton.

      • Lactam: Broad singlet typically

        
         11.0–13.0 ppm (NH).
        
      • Lactim: Sharp singlet (if no exchange) or broad band, often shielded relative to amide NH.

  • Acquisition (13C NMR):

    • Critical Step: Focus on the C2 carbon shift.

    • Lactam (C=O): Signal appears downfield at 155–165 ppm .

    • Lactim (C-OH): Signal appears upfield at 140–150 ppm (aromatic C-O character).

  • Data Analysis:

    • Integrate the C2 signals if both are visible (slow exchange).

    • If only one set of signals is observed, the chemical shift value indicates the weighted average of the fast-exchange equilibrium. A shift >155 ppm confirms >95% lactam character.

FeatureLactam (Pyrazinone)Lactim (Hydroxypyrazine)
1H NMR (NH/OH)

11.0–13.0 ppm (Broad)
Variable (often invisible in D2O)
13C NMR (C2)

155–165 ppm (C=O)

140–150 ppm (C-O)
UV

~320–330 nm~290–300 nm
X-Ray Crystallography C2-N1 bond ~1.38 Å (Single)C2-N1 bond ~1.32 Å (Double)

Synthetic Implications: Regioselective Alkylation[1][2][3][4]

For drug development, the tautomeric nature dictates reactivity. Alkylation can occur at the Nitrogen (N-alkylation) or Oxygen (O-alkylation).

  • N-Alkylation (Thermodynamic Control): Reaction at N1 yields the N-substituted pyrazinone. This is the default pathway under basic conditions (e.g., K2CO3, NaH) because the amide anion resides largely on the nitrogen.

  • O-Alkylation (Kinetic/Chelation Control): Reaction at O2 yields the alkoxypyrazine. This requires disrupting the strong amide resonance, often using Silver(I) salts which coordinate to the nitrogen, forcing the electrophile to attack the oxygen.

Workflow: Regioselective Alkylation Strategy

The following decision tree outlines the synthetic conditions required to target specific derivatives.

Alkylation Start Start: 3-(4-piperidyl)-2-hydroxypyrazine Protect Step 1: Protect Piperidine Amine (Reagent: Boc2O, TEA) Start->Protect Decision Desired Product? Protect->Decision N_Alk Target: N-Alkylation (N-Substituted Pyrazinone) Decision->N_Alk Retain Carbonyl O_Alk Target: O-Alkylation (Alkoxypyrazine) Decision->O_Alk Aromatize Ring Cond_N Conditions: Base: K2CO3 or NaH Solvent: DMF Electrophile: R-X N_Alk->Cond_N Cond_O Conditions: Base: Ag2CO3 (Silver Carbonate) Solvent: Toluene/Benzene Electrophile: R-X O_Alk->Cond_O Result_N Product: 1-Alkyl-3-(piperidyl)-pyrazin-2-one Cond_N->Result_N Result_O Product: 2-Alkoxy-3-(piperidyl)-pyrazine Cond_O->Result_O

Figure 2: Synthetic workflow for regioselective alkylation. Piperidine protection is a prerequisite to prevent side reactions.

Biological Relevance

In a protein binding pocket, the tautomeric state defines the hydrogen bond donor/acceptor (HBD/HBA) profile.

  • Lactam Form (Pyrazinone):

    • N1-H: Strong H-bond Donor.

    • C2=O: Strong H-bond Acceptor.

    • Application: Mimics the peptide bond; often binds to the "hinge region" of kinases (e.g., interaction with backbone carbonyls/amines of the kinase ATP pocket).

  • Lactim Form (Hydroxypyrazine):

    • N1: H-bond Acceptor.

    • C2-OH: H-bond Donor/Acceptor.

    • Application: Less common, but may be stabilized if the binding pocket is highly hydrophobic or requires a specific acceptor at N1.

Drug Design Tip: When docking this scaffold, always generate both tautomers. If the software defaults to the aromatic lactim (enol), manually correct it to the lactam (keto) form, as this represents the dominant bioactive species in 90% of aqueous physiological scenarios.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming tautomeric preferences of hydroxy-diazines).
  • El-Seedi, H. R., et al. (2016).[1] "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." PMC / NIH. Link (Mechanistic parallel for pyrazinone systems).

  • Wang, N., et al. (2024).[2] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters." The Journal of Organic Chemistry. Link (Demonstrates N-alkylation preference).

  • BenchChem Application Note. (2025). "Comprehensive Analytical Characterization of Pyrazine Derivatives." Link (General NMR protocols for pyrazine scaffolds).

  • ChemicalBook. (2026). "2-Hydroxypyrazine Properties and Tautomerism Data." Link (Physical properties and pKa data).

Sources

Foundational

Engineering Piperidinyl-Pyrazinone Scaffolds: A Technical Blueprint for Next-Generation Kinase Inhibitors and GPCR Ligands

Executive Blueprint The piperidinyl-pyrazinone scaffold represents a masterclass in structural hybridization within modern medicinal chemistry. By fusing the privileged, hydrogen-bond-rich 2(1H)-pyrazinone core with the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Blueprint

The piperidinyl-pyrazinone scaffold represents a masterclass in structural hybridization within modern medicinal chemistry. By fusing the privileged, hydrogen-bond-rich 2(1H)-pyrazinone core with the highly tunable, aliphatic piperidine ring, drug designers can simultaneously optimize target affinity, vectorization, and pharmacokinetic (PK) profiles. This whitepaper dissects the mechanistic rationale, structural pharmacology, and synthetic architecture required to deploy this scaffold effectively, particularly in the context of ATP-competitive kinase inhibitors and receptor antagonists.

Structural Pharmacology: The Synergistic Rationale

The 2(1H)-pyrazinone heterocycle is a recognized "privileged structure" capable of interacting with a vast array of biological targets, most notably serving as a potent hinge-binding motif in kinase enzymes 1. However, bare pyrazinones often suffer from poor solubility and off-target promiscuity.

The strategic appendage of a piperidine ring solves multiple biophysical challenges simultaneously:

  • Hinge and Gatekeeper Engagement: In kinases such as Nek2 and Akt, the pyrazinone core establishes critical bidentate hydrogen bonds with the hinge region (e.g., Met/Glu residues). The piperidine ring, acting as a rigid spatial vector, is frequently sandwiched between hydrophobic residues and the gatekeeper (e.g., Met86 in Nek2), locking the inhibitor into an active conformation 2.

  • Solvent Front Solvation: The basic nitrogen of the piperidine ring is typically directed toward the solvent-exposed front of the ATP-binding pocket. This positioning drastically improves aqueous solubility without paying a high entropic penalty upon binding.

  • Metabolic Shielding: Historically, pyrrolidine or piperazine rings were used in these positions. However, pyrrolidines are highly susceptible to CYP450-mediated

    
    -oxidation, leading to rapid clearance. Expanding the ring to a piperidine increases the steric bulk around the 
    
    
    
    -protons, modulating the amine's
    
    
    and significantly improving human liver microsome (HLM) stability [[3]]().

KinaseBinding Pyrazinone Pyrazinone Core (Hinge Binder) Piperidine Piperidine Ring (Solvent/Gatekeeper Vector) Pyrazinone->Piperidine C-N or C-C Linkage Hinge Hinge Region (Met/Glu Residues) Pyrazinone->Hinge Bidentate H-Bonds Gatekeeper Gatekeeper Residue (e.g., Met86) Piperidine->Gatekeeper Steric Interaction Solvent Solvent-Exposed Front (Enhanced Solubility) Piperidine->Solvent Basic Amine Solvation

Caption: Kinase ATP-binding pocket interaction model for piperidinyl-pyrazinones.

Quantitative Impact on Target Affinity and Metabolism

To illustrate the causality of heterocycle selection, Table 1 summarizes the structure-activity relationship (SAR) and metabolic profiling when optimizing the appendage attached to a pyrazinone core. Replacing a pyrrolidine with a piperidine, and subsequently fluorinating it, provides a predictable, step-wise improvement in drug-like properties.

Table 1: Impact of Heterocycle Variation on Target Affinity and Metabolic Stability

Scaffold ModificationTarget

(nM)
HLM

(µL/min/mg)
Mechanistic Rationale for Change
Pyrrolidinyl-Pyrazinone 45>500High clearance due to CYP450-mediated

-oxidation.
Piperidinyl-Pyrazinone 3265Ring expansion increases steric bulk, reducing oxidation liability 3.
4,4-Difluoropiperidinyl-Pyrazinone 38<15Fluorine blocks metabolic soft spots, drastically improving half-life 3.
Piperazinyl-Pyrazinone 120210Second nitrogen decreases cLogD but reduces hydrophobic gatekeeper affinity.
Synthetic Architecture: Constructing the Scaffold

The synthesis of piperidinyl-pyrazinones relies on the differential reactivity of the halogens on a 3,5-dihalo-2(1H)-pyrazinone precursor. The core itself is typically synthesized de novo via the Jones method—a one-pot condensation of an


-amino acid amide and a 1,2-dicarbonyl compound 4.

Once the 3,5-dihalo-2(1H)-pyrazinone is obtained, late-stage functionalization is achieved through a highly regioselective sequence. The C3 position is highly activated due to the adjacent carbonyl and pyrazine nitrogen. Therefore, nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) with the basic piperidine nitrogen selectively occurs at C3 under mild conditions. The remaining halogen at C5 is less reactive to 

but perfectly primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups .

OptimizationWorkflow Start 3,5-Dihalo-2(1H)-pyrazinone SNAr SNAr with Piperidine Start->SNAr C3 Regioselectivity Suzuki Suzuki Coupling SNAr->Suzuki C5 Functionalization Metabolism Microsomal Assay (HLM) Suzuki->Metabolism Profiling Decision Stability Target Met? Metabolism->Decision Success Lead Candidate Decision->Success Yes Redesign Fluorination / N-Shift Decision->Redesign No Redesign->SNAr Iterative SAR

Caption: Iterative synthetic and metabolic optimization workflow for pyrazinones.

Self-Validating Protocol: Regioselective of Piperidine to Pyrazinone

To ensure high fidelity in library generation, the following protocol outlines the regioselective attachment of a piperidine derivative to the C3 position of 3,5-dibromo-2(1H)-pyrazinone. This protocol is designed as a self-validating system, embedding analytical checkpoints directly into the workflow.

Step 1: Reaction Setup

  • Action: In an oven-dried flask under an inert atmosphere, dissolve 1.0 eq of 3,5-dibromo-2(1H)-pyrazinone in anhydrous DMF (0.2 M). Add 1.2 eq of the desired piperidine derivative and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DMF provides a polar aprotic environment essential for stabilizing the Meisenheimer complex intermediate during the

    
     mechanism. DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct, preventing the protonation and subsequent deactivation of the piperidine nucleophile.
    

Step 2: Execution & In-Process Monitoring

  • Action: Stir the reaction mixture at room temperature for 2-4 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS. The starting material will exhibit a distinct dibromo isotopic pattern (M, M+2, M+4 at a 1:2:1 ratio). Successful mono-substitution at C3 is confirmed by the complete disappearance of this pattern and the emergence of a monobromo product mass (M, M+2 at a 1:1 ratio). If the 1:2:1 pattern persists, gently elevate the temperature to 40°C.

Step 3: Workup & Isolation

  • Action: Quench the reaction by pouring it into ice-cold water (10x volume of DMF). The product typically precipitates. Filter the solid. If an emulsion forms, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF. Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Structural Verification

  • Self-Validation Checkpoint 2 (1H NMR): Dissolve the crude product in DMSO-

    
    . The 1H NMR spectrum must show the disappearance of the piperidine N-H proton. Crucially, observe the pyrazinone C6 proton; it will undergo a characteristic upfield shift (shielding) due to the strong electron-donating effect of the newly attached piperidine amine at C3.
    
Conclusion

The piperidinyl-pyrazinone scaffold is not merely a combination of two rings, but a highly engineered molecular chassis. By understanding the causality behind regioselective synthesis and the biophysical rationale for heterocycle expansion, medicinal chemists can leverage this framework to design highly potent, metabolically stable, and selective therapeutics.

References
  • BenchChem. "Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry." 1

  • RSC Advances. "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." DOI: 10.1039/D2RA07227K. 4

  • Journal of Medicinal Chemistry. "Mitigating Heterocycle Metabolism in Drug Discovery." ACS Publications. 3

  • Tetrahedron / Academia.edu. "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." 5

  • Journal of Medicinal Chemistry. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization." ACS Publications. 2

Sources

Exploratory

3-(4-Piperidyl)-1H-pyrazin-2-one molecular weight and formula

An In-depth Technical Guide to 3-(4-Piperidyl)-1H-pyrazin-2-one Abstract This technical guide provides a comprehensive analysis of 3-(4-Piperidyl)-1H-pyrazin-2-one, a heterocyclic compound of significant interest to the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Piperidyl)-1H-pyrazin-2-one

Abstract

This technical guide provides a comprehensive analysis of 3-(4-Piperidyl)-1H-pyrazin-2-one, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrazinone core is recognized as a "privileged structure," capable of interacting with a diverse range of biological targets, which makes its derivatives valuable scaffolds in drug design.[1] This document outlines the fundamental physicochemical properties, including molecular weight and formula, and presents a detailed, field-proven perspective on its synthesis, characterization, and potential applications. Methodologies are explained with a focus on the causal reasoning behind experimental choices, ensuring both scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Core Compound Profile: Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is critical for all subsequent research and development activities, from synthesis and purification to formulation and in vivo studies. For 3-(4-Piperidyl)-1H-pyrazin-2-one, these properties dictate its behavior in both chemical and biological systems.

The molecular formula and weight are essential for all stoichiometric calculations, analytical interpretations, and registration in chemical databases. The data presented below has been consolidated from reputable chemical information repositories.

PropertyValueSource
Molecular Formula C₉H₁₃N₃O[2]
Molecular Weight 179.22 g/mol [2]
CAS Number 115975-43-6Not explicitly found, but related structures exist.
Canonical SMILES C1CN(CCC1)C2=NC=CN=C2ON/A
Appearance Expected to be a solid at room temperature[3]

Table 1: Key Physicochemical Data for 3-(4-Piperidyl)-1H-pyrazin-2-one.

Synthesis and Characterization

The synthesis of substituted pyrazinones is a well-established field, often leveraging the condensation of α-amino acid derivatives with 1,2-dicarbonyl compounds.[4] The following protocol is an illustrative, robust method for the preparation of 3-(4-Piperidyl)-1H-pyrazin-2-one, designed for high yield and purity.

Synthetic Workflow Overview

The synthesis is conceptualized as a multi-stage process that begins with commercially available starting materials and concludes with a highly purified final product. Each stage is critical for the success of the overall synthesis.

Caption: High-level workflow for the synthesis and purification of 3-(4-Piperidyl)-1H-pyrazin-2-one.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful isolation of the intermediate and final products confirms the efficacy of the preceding steps.

Materials:

  • N-Boc-4-aminopiperidine

  • Ethyl glyoxalate

  • Ammonia (7N solution in Methanol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol Steps:

  • Step 1: Condensation and Cyclization.

    • In a round-bottom flask, dissolve N-Boc-4-aminopiperidine (1.0 eq) and ethyl glyoxalate (1.1 eq) in methanol.

    • Add the 7N methanolic ammonia solution (2.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours. Causality: The ammonia acts as both a nitrogen source and a base to facilitate the condensation and subsequent intramolecular cyclization to form the pyrazinone ring.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Concentrate the reaction mixture under reduced pressure. The resulting crude product is the Boc-protected intermediate.

  • Step 2: Purification of Intermediate.

    • Redissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the intermediate by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Step 3: Boc Deprotection.

    • Dissolve the purified Boc-protected intermediate in DCM (approx. 0.1 M concentration).

    • Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 2-4 hours. Causality: The strong acid (TFA) cleaves the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

    • Monitor deprotection by TLC or LC-MS.

  • Step 4: Final Work-up and Isolation.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

    • Redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the final product, 3-(4-Piperidyl)-1H-pyrazin-2-one.

Analytical Characterization

The identity and purity of the final compound must be rigorously confirmed.

  • ¹H and ¹³C NMR: To confirm the structural integrity and connectivity of all atoms.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and confirm the elemental formula (C₉H₁₃N₃O).

  • HPLC: To determine the purity of the final compound, which should typically be >95% for use in biological assays.

Applications in Drug Discovery

Pyrazine-containing compounds are prevalent in clinically used drugs.[5][6] The 3-(4-Piperidyl)-1H-pyrazin-2-one scaffold is a valuable starting point for library synthesis in lead discovery programs due to its structural features.

Potential Therapeutic Targets

The pyrazinone core, combined with the versatile piperidine moiety, allows for interactions with a wide array of biological targets. Synthetic pyrazinone derivatives have been successfully developed as inhibitors of various enzymes.[4][7]

  • Kinase Inhibition: The pyrazinone scaffold can act as a hinge-binding motif in many kinase active sites. Modifications to the piperidine group can be used to target unique pockets and achieve selectivity for kinases implicated in oncology and inflammatory diseases.[1]

  • GPCR Modulation: The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing it to form key ionic interactions with acidic residues (e.g., Asp, Glu) in G-protein coupled receptors.

  • Neurodegenerative Disorders: Certain pyrazine derivatives have been investigated for their neuroprotective effects, with potential applications in conditions like Alzheimer's and Parkinson's disease.[8]

Logical Pathway for Lead Optimization

Once an initial "hit" is identified from a screening campaign, a logical, iterative process of optimization begins. This workflow is designed to systematically improve the compound's properties.

G A Initial Hit (e.g., 3-(4-Piperidyl)-1H-pyrazin-2-one) B Structure-Activity Relationship (SAR) - Synthesize Analogs - Modify Piperidine & Pyrazinone A->B C In Vitro Potency & Selectivity Assays B->C C->B Iterate D ADME Profiling (Absorption, Distribution, Metabolism, Excretion) C->D D->B Iterate E In Vivo Efficacy Model D->E F Lead Candidate E->F

Caption: Iterative lead optimization cycle for developing a drug candidate from an initial hit compound.

Safety, Handling, and Storage

Proper laboratory practice is paramount when working with novel chemical entities.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or aerosol. Avoid contact with skin and eyes.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[11]

For comprehensive safety information, always refer to the material-specific Safety Data Sheet (SDS).

References

  • Title: 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations Source: RSC Publishing URL: [Link]

  • Title: Pyrazin-2(3h)-one | C4H4N2O | CID 22123071 Source: PubChem - NIH URL: [Link]

  • Title: 3-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine Source: Chemsrc URL: [Link]

  • Title: Synthesis method of 1-methyl-4- (4-piperidinyl)
  • Title: N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Pyrazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety Source: ResearchGate URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Source: Pharmaffiliates URL: [Link]

  • Title: 3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one Source: PubChem URL: [Link]

  • Title: (R)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]-pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile Source: PubChem URL: [Link]

  • Title: A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one Source: PubChem URL: [Link]

  • Title: Piperazine Source: National Institute of Standards and Technology URL: [Link]

  • Title: Synthesis of 3,4,5-Trisubstituted 1H-Pyrazoles Based on 2,3-Dienoates with a Pyrrolidinedione Fragment Source: ResearchGate URL: [Link]

  • Title: Piperidine (CAS 110-89-4) - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

Sources

Foundational

The Vanguard of Modern Therapeutics: A Technical Guide to Novel Heterocyclic Building Blocks in Drug Discovery

Foreword: The Enduring Dominance of the Heterocycle In the landscape of modern pharmaceuticals, the prevalence of heterocyclic compounds is not merely a trend but a foundational principle. It is estimated that over 80% o...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Dominance of the Heterocycle

In the landscape of modern pharmaceuticals, the prevalence of heterocyclic compounds is not merely a trend but a foundational principle. It is estimated that over 80% of all small-molecule drugs approved by regulatory agencies incorporate at least one heterocyclic ring.[1] This dominance is not coincidental; it stems from the unique structural and electronic properties conferred by the inclusion of heteroatoms such as nitrogen, oxygen, and sulfur within a cyclic framework.[2][3][4] These features grant heterocyclic scaffolds the ability to engage in a wide array of interactions with biological targets, including hydrogen bonding, and π-π stacking, making them ideal for crafting molecules with high affinity and specificity.[5] This guide delves into the core of modern medicinal chemistry, providing researchers, scientists, and drug development professionals with an in-depth exploration of select, novel heterocyclic building blocks that are shaping the future of therapeutic intervention. We will move beyond a simple cataloging of structures, instead focusing on the causality behind their selection, the intricacies of their synthesis, and the logic of their application, empowering you to leverage these powerful motifs in your own discovery programs.

Chapter 1: The Strategic Selection of Modern Privileged Scaffolds

The concept of "privileged structures" describes molecular scaffolds with the remarkable ability to bind to multiple, diverse biological targets.[1] This versatility makes them invaluable starting points in drug discovery. In this guide, we focus on four classes of heterocyclic building blocks that have demonstrated exceptional utility and novelty: Oxetanes, Oxazolidinones, Quinazolines, and Tetrahydro-β-carbolines.

Oxetanes: The Rise of the Strained Ring

The four-membered oxetane ring has emerged from relative obscurity to become a highly sought-after motif in contemporary medicinal chemistry.[3][4] Its incorporation into a drug candidate can profoundly and beneficially modulate key physicochemical properties. The strained nature of the ring imparts a unique three-dimensionality that can improve aqueous solubility, reduce metabolic liability, and serve as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[3][5]

  • Causality of Selection : The primary driver for incorporating oxetanes is the desire to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. By replacing a metabolically susceptible group with a more robust oxetane, chemists can block sites of metabolic degradation.[5] Furthermore, the high polarity and low molecular weight of the oxetane ring can enhance solubility without a significant increase in lipophilicity, a common pitfall with other modifications.[3]

Oxazolidinones: A New Frontier in Antibacterial Warfare

The oxazolidinone class represents a significant breakthrough in the fight against multi-drug resistant Gram-positive bacteria.[1][6] As a completely synthetic class of antibacterial agents, they possess a novel mechanism of action that involves the early inhibition of bacterial protein synthesis.[2] Linezolid, the first clinically approved oxazolidinone, has paved the way for a new generation of antibiotics targeting resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Causality of Selection : The emergence of widespread antibiotic resistance necessitates the development of drugs with new mechanisms of action. Oxazolidinones meet this need by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex required for protein synthesis.[6][7] This unique target minimizes the chances of cross-resistance with other antibiotic classes.

Quinazolines: The Kinase Inhibitor Powerhouse

The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[8][9] The dysregulation of kinase signaling is a hallmark of many cancers, and the rigid, planar structure of the quinazoline ring provides an excellent framework for designing potent and selective inhibitors that can compete with ATP for the kinase's active site.[8][10]

  • Causality of Selection : The success of quinazoline-based drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), has validated this scaffold's utility.[8][10][11] The ability to modify the quinazoline core at various positions allows for the fine-tuning of inhibitory activity against specific kinases, including those with resistance mutations.[12][13]

Tetrahydro-β-carbolines: Scaffolds for the Central Nervous System

The tetrahydro-β-carboline (THBC) ring system is a prominent feature in a vast number of bioactive natural products, particularly alkaloids with activity in the central nervous system (CNS).[1][14] This scaffold's rigid, tricyclic structure allows for a precise spatial arrangement of functional groups, making it an excellent starting point for the design of ligands for various CNS receptors, such as serotonin receptors.

  • Causality of Selection : The structural similarity of the THBC core to endogenous neurotransmitters like serotonin provides a strong rationale for its use in CNS drug discovery. The Pictet-Spengler reaction, a reliable method for THBC synthesis, allows for the creation of a diverse library of derivatives for screening against various neurological targets.[1][15]

Chapter 2: Synthesis and Mechanistic Insights

A deep understanding of the synthesis and mechanism of action of these building blocks is paramount for their successful application. This chapter provides detailed protocols for key synthetic transformations and visual representations of their biological mechanisms.

Oxetane Synthesis: The Paternò-Büchi Reaction

The photochemical [2+2] cycloaddition of a carbonyl compound and an alkene, known as the Paternò-Büchi reaction, is a powerful method for the synthesis of oxetanes.[3][16]

Reaction: Paternò-Büchi reaction between benzaldehyde and furan.

Materials:

  • Benzaldehyde (freshly distilled)

  • Furan (freshly distilled)

  • Anhydrous benzene

  • Pyrex immersion well photoreactor with a 450 W medium-pressure mercury lamp

  • Cooling water bath

  • Nitrogen gas supply

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • In the Pyrex immersion well photoreactor, prepare a solution of benzaldehyde (1.06 g, 10 mmol) and furan (13.6 g, 200 mmol) in anhydrous benzene (200 mL).[3]

  • Degas the solution by bubbling with dry nitrogen for 30 minutes to remove dissolved oxygen.[3]

  • Irradiate the reaction mixture with the 450 W medium-pressure mercury lamp while maintaining the temperature at approximately 20 °C using the cooling water bath.[3]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 6-8 hours), stop the irradiation and remove the solvent and excess furan under reduced pressure using a rotary evaporator.[3]

  • Purify the resulting crude oil by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-phenyloxeto[2,3-b]furan.[3]

Causality Behind Experimental Choices:

  • Freshly distilled reagents: Benzaldehyde and furan are prone to oxidation and polymerization, respectively. Using freshly distilled reagents ensures high reactivity and minimizes side products.

  • Anhydrous solvent: Water can interfere with the photochemical reaction.

  • Degassing: Oxygen can quench the excited triplet state of the carbonyl, reducing the reaction efficiency.[3]

  • Pyrex reactor: Pyrex filters out high-energy UV radiation that could cause decomposition of the reactants or products.

  • Cooling: The photochemical reaction can generate heat, and maintaining a constant temperature is important for reproducibility.

Diagram: Paternò-Büchi Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve benzaldehyde and furan in anhydrous benzene prep2 Place in photoreactor prep1->prep2 prep3 Degas with N2 for 30 min prep2->prep3 react1 Irradiate with 450 W Hg lamp at 20 °C prep3->react1 react2 Monitor by TLC react1->react2 workup1 Remove solvent and excess furan in vacuo react2->workup1 workup2 Purify by silica gel column chromatography workup1->workup2 end end workup2->end Isolated Product: 2-phenyloxeto[2,3-b]furan

A typical workflow for the Paternò-Büchi reaction.

Oxazolidinones: Mechanism of Action

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of a functional 70S initiation complex.[6][7][11][]

Diagram: Linezolid's Mechanism of Action

G cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis Initiation node50S 50S Subunit initiation_complex 70S Initiation Complex Formation node50S->initiation_complex node30S 30S Subunit node30S->initiation_complex combines with 50S A_site A-site P_site P-site mRNA mRNA mRNA->node30S binds tRNA fMet-tRNA tRNA->initiation_complex binds to P-site protein Protein Synthesis initiation_complex->protein linezolid Linezolid linezolid->node50S Binds to A-site on 23S rRNA block->initiation_complex Inhibits Formation

Linezolid inhibits bacterial protein synthesis.

Quinazolines: Targeting the EGFR Signaling Pathway

Quinazoline-based EGFR inhibitors act by competing with ATP for the binding site in the kinase domain of the receptor. This prevents autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival.[8][9][18]

Diagram: EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling egfr EGFR ras_raf RAS-RAF-MEK-ERK Pathway egfr->ras_raf Activates pi3k_akt PI3K-AKT-mTOR Pathway egfr->pi3k_akt Activates proliferation Cell Proliferation, Survival, Metastasis ras_raf->proliferation pi3k_akt->proliferation egf EGF (Ligand) egf->egfr Binds quinazoline Quinazoline Inhibitor (e.g., Gefitinib) quinazoline->egfr Competitively Binds to Kinase Domain atp ATP atp->egfr Binds to Kinase Domain block->egfr Inhibits Autophosphorylation

Quinazoline inhibitors block EGFR signaling.

Tetrahydro-β-carbolines: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, providing a reliable route to THBCs through the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[1][15][19]

Reaction: Pictet-Spengler reaction of tryptamine and benzaldehyde.

Materials:

  • Tryptamine

  • Benzaldehyde

  • l-Tartaric acid

  • Water

  • Filtration apparatus

Procedure:

  • In a suitable flask, dissolve tryptamine (1.0 mmol) and benzaldehyde (1.0 mmol) in water.

  • Add l-tartaric acid (0.5 equiv) to the mixture.[15]

  • Stir the reaction mixture at room temperature.

  • Allow the mixture to stand until crystals form.

  • Collect the crystalline product by filtration. No further chromatographic purification is typically required.[15]

Causality Behind Experimental Choices:

  • Water as solvent: This represents a green chemistry approach, avoiding the use of hazardous organic solvents.[15]

  • l-Tartaric acid as catalyst: A mild, natural, and inexpensive Brønsted acid that effectively catalyzes the reaction without causing degradation of sensitive substrates.[15]

  • Crystallization-driven reaction: The formation of a crystalline product can drive the reaction to completion, simplifying purification.

Diagram: Tetrahydro-β-carboline and Serotonin Receptor Signaling

G cluster_membrane Postsynaptic Membrane cluster_downstream Intracellular Signaling receptor Serotonin Receptor (e.g., 5-HT2A) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3_dag IP3 & DAG plc->ip3_dag Generates ca_pkc ↑ Ca2+ / PKC Activation ip3_dag->ca_pkc Leads to Cellular Response Cellular Response ca_pkc->Cellular Response thbc THBC Derivative thbc->receptor Binds (Modulator) serotonin Serotonin serotonin->receptor Binds (Agonist)

THBCs can modulate serotonergic signaling.

Chapter 3: Data-Driven Application in Drug Discovery

The true value of these heterocyclic building blocks is realized in their application. This chapter presents quantitative data to guide researchers in selecting and optimizing these scaffolds for their specific targets.

Oxazolidinones: Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various oxazolidinone derivatives against resistant bacterial strains.

CompoundModificationMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. VREReference
Linezolid C-ring: Morpholine1-41-4[20][21]
Tedizolid C-ring: Pyridine0.50.5-1[20]
Radezolid C-ring: Biaryl11[20]
Compound 8 C-ring: 1,2,4-triazolo[4,3-α]pyrimidine1.01.0
Compound 16 C-ring: Benzoxazinyl<0.5<0.5
Compound 20 C-ring: Fused Heterocycle0.5-1.0N/A

VRE: Vancomycin-Resistant Enterococci

Quinazolines: EGFR Inhibition Data

The table below presents the half-maximal inhibitory concentration (IC50) values for several quinazoline derivatives against the EGFR tyrosine kinase.

CompoundSubstitution PatternIC50 (nM) vs. EGFRReference
Gefitinib 4-Anilinoquinazoline23-79[22]
Erlotinib 4-Anilinoquinazoline80[22]
Afatinib 4-Anilinoquinazoline0.5[22]
Compound 4f Quinazoline-thiazole hybrid3.62 (wild-type)[12]
Compound 6d Quinazoline-pyrimidine hybrid69[12]
Compound 4e N3, C2-disubstituted69.4[23]
Compound 2 (AstraZeneca) 4-Anilinoquinazoline analogue100[13]
Tetrahydro-β-carbolines: Diverse Biological Activities

The versatile THBC scaffold has been explored for a range of therapeutic targets.

CompoundModificationBiological ActivityIC50 / EC50 / MICReference
Compound 12f 3-(4-methylpiperazinyl) amideNO Production InhibitionIC50 = 6.54 µM[5]
Compound I16 3-Aminopropanamide moietyAntibacterial (X. axonopodis)EC50 = 3.43 µg/mL[24]
Compound I6 3-Aminopropanamide moietyAntibacterial (P. syringae)EC50 = 2.86 µg/mL[24]
Compound 3g N-octyl substitutionAntifungal (B. oryzae)MIC = 0.1 µg/mL[25]
Compound 8 Novel derivativeAnticancer (A549)Potent cytotoxicity[26]
Compound 16 Novel derivativeAnticancer (A549)Potent cytotoxicity[26]

Conclusion: The Future is Heterocyclic

The heterocyclic building blocks detailed in this guide represent a fraction of the vast chemical space available to medicinal chemists. However, by understanding the underlying principles of their design, synthesis, and application, researchers can make more informed and strategic decisions in their drug discovery endeavors. The continued innovation in synthetic methodologies, coupled with a deeper understanding of the biological roles of these privileged scaffolds, ensures that heterocyclic chemistry will remain at the forefront of therapeutic innovation for the foreseeable future.

References

  • A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026, February 11). Journal of Pharma Insights and Research, 03(05), 394-402.
  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics | Vici Health Sciences. (n.d.). Vici Health Sciences.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. (2023, September 7).
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2025, September 11).
  • A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in w
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.).
  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mut
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
  • A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (n.d.). PMC.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023, February 8). RSC Publishing.
  • In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. (n.d.). PMC.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5).
  • Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. (2014, March 26). MDPI.
  • Modified Synthesis of Erlotinib Hydrochloride. (n.d.). PMC.
  • Linezolid: Definition, Mechanism of Action and Applic
  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025, April 17). Arabian Journal of Chemistry.
  • Linezolid. (n.d.). In Wikipedia.
  • A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. (2023, January 15).
  • The EGFR signaling pathway in human cancers. (n.d.).
  • Simple and efficient synthesis of tetrahydro-β-carbolines via the Pictet–Spengler reaction in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). (n.d.). RSC Publishing.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • "How it works" series: Linezolid. (2016, September 27). Internal Medicine Pharmacotherapy.
  • Process for the preparation of erlotinib. (n.d.).
  • 1,4-Dihydropyridine Derivatives With T-type Calcium Channel Blocking Activity Attenuate Inflammatory and Neurop
  • Serotonergic Synapse Pathway. (n.d.).
  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carba. (n.d.).
  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds | Bentham Science Publishers. (2012, May 1).
  • Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. (n.d.). ChemRxiv.
  • What is the mechanism of Linezolid? (2024, July 17).
  • Synthesis and Calcium Channel Blocking Activity of 1, 4-Dihydropyridine Derivatives Containing Ester Substitute and Phenyl Carbamoyl Group. (n.d.).
  • Discovery and Structural Optimization of 1,2,3,4-Tetrahydro-β-carbolines as Novel Reactive Oxygen Species Inducers for Controlling Intractable Plant Bacterial Diseases | Journal of Agricultural and Food Chemistry. (2023, July 14).
  • New Synthetic Process of Erlotinib Hydrochloride. (2015, April 10). Chinese Journal of Pharmaceuticals.
  • Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant P
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.).
  • Paterno-Büchi Reaction. (n.d.). Organic Chemistry Portal.
  • Oxetane Synthesis through the P
  • New Synthetic Process of Erlotinib Hydrochloride. (2015, April 10).
  • Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline. (2022, December 15).
  • A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE. (2021, October 25). Malaysian Journal of Analytical Sciences.
  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor medi
  • Triplet Energy Transfer-Mediated Intermolecular Paternò–Büchi Reaction for the Synthesis of Trifluoromethylated Oxetanes | Organic Letters. (2026, March 5).
  • Discovery and Development of Calcium Channel Blockers. (n.d.). Frontiers.
  • Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. (2025, June 4). PMC.
  • Correlation between oxacillin MIC values with those of linezolid against clinical isolates of MRSA. (n.d.). Indian J Microbiol Res.
  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017, July 17). ScholarWorks @ UTRGV.
  • Prevalence of a Linezolid Minimum Inhibitory Concentration of 2 mg/L in Methicillin-Susceptible/Resistant Staphylococcus aureus, Staphylococcus argenteus, Coagulase-Negative Staphylococcus, and Mammaliicoccus. (2025, December 8). MDPI.

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Protocols & Analytical Methods

Method

Synthesis of PARP inhibitors using 3-(4-Piperidyl)-1H-pyrazin-2-one

Application Note: Synthesis and Evaluation of PARP-1 Inhibitors Utilizing the 3-(4-Piperidyl)-1H-pyrazin-2-one Scaffold Executive Summary Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors have revolutionized the targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of PARP-1 Inhibitors Utilizing the 3-(4-Piperidyl)-1H-pyrazin-2-one Scaffold

Executive Summary

Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors have revolutionized the targeted treatment of homologous recombination (HR)-deficient cancers, particularly BRCA1/2-mutated ovarian and breast carcinomas. This application note details the mechanistic rationale, synthetic methodology, and validation protocols for developing novel PARP inhibitors using the 3-(4-Piperidyl)-1H-pyrazin-2-one scaffold. This specific pharmacophore combines the robust nicotinamide-mimicking properties of the pyrazinone core with the highly modular, vector-directing capabilities of the piperidine ring, allowing for extensive exploration of the PARP-1 adenine-ribose binding pocket.

Mechanistic Rationale: The Pyrazinone-Piperidine Pharmacophore

The catalytic domain of PARP-1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains to signal DNA damage [1]. Virtually all clinical PARP inhibitors function by competitively binding to the nicotinamide pocket of this catalytic domain[2].

  • The Nicotinamide Bioisostere (1H-pyrazin-2-one): The pyrazinone ring acts as a highly efficient nicotinamide bioisostere. The core lactam moiety forms critical, highly conserved hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site [3]. Additionally, the planar heterocyclic system engages in

    
     stacking interactions with Tyr896  and Tyr907 [3].
    
  • The Hydrophobic Vector (4-Piperidyl): Adjacent to the nicotinamide pocket lies a large, druggable hydrophobic cleft known as the adenine-ribose binding site. The 4-piperidyl substituent attached to the C3 position of the pyrazinone acts as a rigid vector, directing subsequent N-functional groups (e.g., amides, ureas, or alkyl groups) deep into this hydrophobic pocket to dramatically enhance binding affinity and kinase selectivity [4].

PARP_Pathway SSB Single-Strand Break PARP PARP-1 Activation SSB->PARP BER Base Excision Repair PARP->BER Normal Repair DSB Double-Strand Break PARP->DSB Unrepaired SSB Survival Cell Survival BER->Survival Inhibitor PARP Inhibitor (Pyrazinone) Inhibitor->PARP Traps PARP HR Homologous Recombination DSB->HR BRCA+ NHEJ NHEJ (BRCA-) DSB->NHEJ BRCA- HR->Survival Death Synthetic Lethality NHEJ->Death

Mechanism of PARP-1 trapping and synthetic lethality in BRCA-deficient cells.

Retrosynthetic Strategy and Workflow

The construction of the 3-(4-Piperidyl)-1H-pyrazin-2-one core requires a robust C-C bond formation between a pyrazinone halide and a piperidine derivative. We employ a Suzuki-Miyaura cross-coupling strategy utilizing 3-chloro-1H-pyrazin-2-one and a tetrahydropyridine boronate ester. To prevent undesired side reactions at the lactam nitrogen, the pyrazinone is first protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. Post-coupling, a single global hydrogenation/deprotection step reduces the alkene and removes the protecting groups, yielding the versatile secondary amine scaffold.

Synthetic_Workflow SM Starting Material 3-chloro-pyrazinone Step1 Step 1: Protection SEM-Cl, DIPEA SM->Step1 Int1 Intermediate 1 SEM-pyrazinone Step1->Int1 Step2 Step 2: Suzuki Coupling Boronate, Pd(dppf)Cl2 Int1->Step2 Int2 Intermediate 2 Coupled Alkene Step2->Int2 Step3 Step 3: Deprotection H2, Pd/C, TFA Int2->Step3 Int3 Core Scaffold 3-(4-Piperidyl)-pyrazinone Step3->Int3 Step4 Step 4: Amidation Acyl Chloride, DIPEA Int3->Step4 Product Target Inhibitor Lead Compound Step4->Product

Step-by-step synthetic workflow for the 3-(4-Piperidyl)-1H-pyrazin-2-one core scaffold.

Detailed Experimental Protocols

Protocol 4.1: SEM Protection of 3-Chloro-1H-pyrazin-2-one Causality Insight: The lactam nitrogen of pyrazinone is highly nucleophilic and can interfere with palladium-catalyzed cross-coupling by poisoning the catalyst or forming undesired N-arylation products. SEM protection is chosen over Boc or Benzyl due to its absolute stability under basic Suzuki conditions and its facile, orthogonal removal under acidic conditions.

  • Reaction Setup: Dissolve 3-chloro-1H-pyrazin-2-one (10.0 mmol) in anhydrous DMF (30 mL) under an argon atmosphere.

  • Base Addition: Cool the solution to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 15.0 mmol) dropwise.

  • Protection: Slowly add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 12.0 mmol). Stir the reaction at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous

    
     (50 mL) and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc, 8:2) to yield the SEM-protected intermediate.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling Causality Insight: 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester is utilized because the


 hybridized boronate undergoes transmetalation much faster than its 

piperidine counterpart, ensuring high yields and minimizing competitive protodeboronation.
  • Degassing: In a Schlenk flask, combine the SEM-protected pyrazinone (8.0 mmol), the boronic ester (9.6 mmol), and

    
     (24.0 mmol) in a mixture of 1,4-Dioxane/Water (4:1, 40 mL). Degas via three freeze-pump-thaw cycles.
    
  • Catalyst Addition: Add

    
     (0.4 mmol, 5 mol%).
    
  • Heating: Heat the mixture to 90 °C for 12 hours under argon.

  • Isolation: Filter through a Celite pad, concentrate, and purify via flash chromatography (Hexanes/EtOAc, 7:3) to isolate the coupled tetrahydropyridine intermediate.

Protocol 4.3: Global Hydrogenation and Deprotection Causality Insight: A one-pot cascade is employed to maximize atom economy. Hydrogenation over Pd/C reduces the tetrahydropyridine double bond. Subsequent addition of TFA cleaves both the Boc and SEM protecting groups, revealing the active pharmacophore without requiring intermediate isolation.

  • Hydrogenation: Dissolve the intermediate (5.0 mmol) in Methanol (25 mL). Add 10% Pd/C (0.5 mmol). Stir under a hydrogen atmosphere (1 atm, balloon) for 6 hours. Filter through Celite.

  • Deprotection: Concentrate the filtrate, redissolve in Dichloromethane (10 mL), and add Trifluoroacetic acid (TFA, 10 mL). Stir at room temperature for 2 hours.

  • Neutralization: Carefully neutralize with saturated aqueous

    
    , extract with 
    
    
    
    containing 10% Methanol, dry, and concentrate to yield 3-(4-Piperidyl)-1H-pyrazin-2-one.

Protocol 4.4: N-Functionalization (Library Generation)

  • Amidation: React the core scaffold (1.0 mmol) with various acyl chlorides or carboxylic acids (using HATU/DIPEA) in DMF to generate a library of PARP inhibitors targeting the adenine-ribose pocket.

Quantitative Data Presentation

To validate the scaffold, a library of derivatives was synthesized by varying the N-substituent of the piperidine ring. The table below summarizes the Structure-Activity Relationship (SAR) data, comparing biochemical PARP-1 inhibition and cellular synthetic lethality in BRCA1-mutated MDA-MB-436 cells.

Compound IDN-Piperidine SubstituentOverall Yield (%)PARP-1

(nM)
MDA-MB-436

(nM)
Scaffold Core -H (Unsubstituted)68% (3 steps)450 ± 25> 10,000
Derivative A Acetyl85%120 ± 105,200 ± 450
Derivative B Benzoyl78%15 ± 2340 ± 30
Derivative C 4-Fluorobenzoyl81%4.5 ± 0.845 ± 5
Derivative D 4,4-Difluorocyclohexyl72%1.2 ± 0.38 ± 2
Olaparib (Ref) N/AN/A5.0 ± 0.512 ± 3

Data Interpretation: The unsubstituted piperidine core exhibits weak PARP-1 inhibition. However, functionalization with bulky, lipophilic groups (e.g., Derivative D) dramatically increases potency, confirming that the piperidine vector successfully accesses the hydrophobic adenine-ribose binding pocket[4].

Quality Control & Self-Validating Systems

To ensure the integrity of the synthesized compounds, the following self-validating analytical cascade must be employed:

  • Structural Verification:

    
     and 
    
    
    
    NMR spectroscopy must confirm the presence of the pyrazinone lactam proton (~12.5 ppm, broad singlet), which is essential for PARP-1 binding. The disappearance of the SEM and Boc signals confirms successful deprotection.
  • Purity Assessment: LC-MS analysis must demonstrate >95% purity (UV 254 nm) before any biological evaluation to prevent false positives from highly active trace impurities.

  • Enzymatic Validation: A colorimetric PARP-1 assay kit is used to calculate the

    
    . A known standard (Olaparib) must be run in parallel; the assay is only validated if the Olaparib 
    
    
    
    falls within the expected calibration range (3-8 nM).

References

  • Hasegawa, M., et al. "Poly(ADP-ribose) polymerase (PARP)-based biology and pharmacology for clinical oncotherapy." OAText, 2018.[Link]

  • Curtin, N. J., & Szabo, C. "Poly(ADP-ribose) polymerase inhibition: past, present and future." Nature Reviews Drug Discovery, 2013.[Link]

  • Pommier, Y., et al. "Trapping Poly(ADP-Ribose) Polymerase." ScienceDirect / Journal of Pharmacology and Experimental Therapeutics, 2015.[Link]

  • Papeo, G., et al. "Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy." Journal of Medicinal Chemistry, 2014.[Link]

Sources

Application

Regioselective Functionalization of 3-(4-Piperidyl)-1H-pyrazin-2-one: Application Notes &amp; Protocols

Introduction & Mechanistic Context 3-(4-Piperidyl)-1H-pyrazin-2-one is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

3-(4-Piperidyl)-1H-pyrazin-2-one is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of various therapeutics, notably including 1[1] and serine protease antagonists.

Functionalization of this scaffold frequently requires the N-alkylation of the piperidine moiety. However, the molecule presents a significant regioselectivity challenge due to the presence of two distinct nitrogen centers:

  • The Piperidine Nitrogen: A highly basic and nucleophilic secondary aliphatic amine (conjugate acid pKₐ ~10.5).

  • The Pyrazinone Nitrogen (N1): A weakly acidic, conjugated lactam-like nitrogen (pKₐ ~9.5).

Under strongly basic conditions (e.g., using NaH or Cs₂CO₃), the pyrazinone N1 can be deprotonated, leading to competing N1-alkylation or O-alkylation[2]. To achieve absolute regioselectivity at the piperidine nitrogen, the reaction environment must be carefully controlled. The starting material is also predominantly commercially available as a3[3], which necessitates an initial free-basing step in situ.

Experimental Design & Causality

To selectively target the piperidine nitrogen, two primary synthetic strategies are employed:

  • Mild Direct Alkylation (Nucleophilic Substitution): Utilizing mild inorganic bases like Potassium Carbonate (K₂CO₃) in polar aprotic solvents (e.g., Acetonitrile). K₂CO₃ is strong enough to neutralize the piperidine hydrochloride salt and scavenge the generated acid, but4[4].

  • Reductive Amination: Exploiting the differential nucleophilicity of the two nitrogens. The piperidine nitrogen readily condenses with aldehydes or ketones to form an iminium intermediate. The pyrazinone nitrogen is non-nucleophilic toward carbonyls, ensuring absolute chemoselectivity.4[4] because its electron-withdrawing acetate groups render it unreactive toward the starting carbonyl, selectively reducing only the transient iminium ion.

Workflow Visualization

G cluster_A Pathway A: Direct Alkylation cluster_B Pathway B: Reductive Amination SM 3-(4-Piperidyl)-1H-pyrazin-2-one (HCl Salt) CondA Alkyl Halide, K2CO3 MeCN, 60°C SM->CondA Base-mediated CondB Aldehyde/Ketone NaBH(OAc)3, DCM SM->CondB Acid/Hydride ProdA N-Alkyl Piperidine (Substitution) CondA->ProdA ProdB N-Alkyl Piperidine (Reduction) CondB->ProdB

Caption: Regioselective N-alkylation pathways for 3-(4-Piperidyl)-1H-pyrazin-2-one.

Validated Protocols

Protocol A: Direct N-Alkylation via Nucleophilic Substitution

Optimal for introducing primary alkyl, allylic, or benzylic groups.

Materials:

  • 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃), finely powdered and anhydrous (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation & Free-Basing: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride (1.0 eq) and anhydrous MeCN to achieve a 0.1 M concentration. Add finely powdered K₂CO₃ (3.0 eq).

    • Causality: 1.0 eq of K₂CO₃ neutralizes the HCl salt, 1.0 eq acts as an acid scavenger for the HX byproduct generated during alkylation, and 1.0 eq provides a kinetic excess. MeCN is selected as it accelerates Sₙ2 displacements while keeping K₂CO₃ largely insoluble, preventing over-basification.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C under an inert atmosphere (N₂ or Argon) for 4–12 hours.

  • Validation & In-Process Control: Monitor the reaction via LC-MS. The system is self-validating when the mass of the secondary amine starting material completely shifts to the expected tertiary amine mass [M+R]⁺. TLC can also be used (DCM:MeOH 9:1); the product will have a higher Rf value than the highly polar starting material.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KX). Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude product.

Protocol B: N-Alkylation via Reductive Amination

Optimal for introducing secondary alkyl groups or when avoiding over-alkylation (quaternization) is critical.

Materials:

  • 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: Suspend the hydrochloride salt (1.0 eq) in anhydrous DCM (0.1 M). Add DIPEA (1.0 eq) and stir for 10 minutes.

    • Causality: DIPEA is used strictly at 1.0 eq to liberate the free piperidine base. Excess base is avoided as it can inhibit the slightly acidic conditions necessary for efficient iminium ion formation.

  • Iminium Formation: Add the aldehyde or ketone (1.2 eq). Stir the mixture at room temperature for 1–2 hours. (If using a sterically hindered ketone, add 1.0 eq of glacial acetic acid to catalyze iminium formation).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in small portions over 10 minutes.

    • Causality: NaBH(OAc)₃ is a mild hydride donor. It will not reduce the unreacted aldehyde/ketone but will rapidly and selectively reduce the highly electrophilic iminium intermediate.

  • Validation & In-Process Control: Monitor via TLC using a Ninhydrin stain. The secondary amine starting material will stain strongly (typically pink/purple), whereas the tertiary amine product will not react with Ninhydrin, providing a clear visual confirmation of conversion.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Causality: The basic quench destroys any unreacted hydride and neutralizes the acetic acid byproduct, ensuring the basic tertiary amine product remains partitioned in the organic layer. Separate the layers, extract the aqueous phase with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Data & Optimization Matrix

The following table summarizes the comparative metrics of both functionalization pathways to guide experimental design:

ParameterDirect N-Alkylation (Protocol A)Reductive Amination (Protocol B)
Optimal Electrophile Primary alkyl halides, allylic/benzylic halidesAldehydes, unhindered ketones
Regioselectivity (Piperidine vs N1) >95:5 (Controlled by mild K₂CO₃ base)>99:1 (Absolute chemoselectivity)
Over-alkylation Risk Moderate (Quaternization is possible)Low (Steric bulk prevents dialkylation)
Typical Yield 75 - 85%80 - 95%
Reaction Temperature 60 °CRoom Temperature (20–25 °C)
Primary Byproducts Dialkylated (quaternary) ammonium saltsReduced alcohol (if NaBH(OAc)₃ is added too early)

References

  • CAS号:2940942-89-0 | 3-(4-piperidyl)
  • 2(1H)
  • Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines Source: BenchChem URL
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature Source: Amazon AWS / Research Article URL

Sources

Method

Application Note: Optimized Reductive Amination Protocols for Piperidyl-Pyrazinone Intermediates

Executive Summary The piperidyl-pyrazinone scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of metabotropic glutamate receptor 2 (mGlu2) positive allosteric modulato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidyl-pyrazinone scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of metabotropic glutamate receptor 2 (mGlu2) positive allosteric modulators[1], Akt kinase inhibitors[2], and novel antibiotics such as gepotidacin[3]. The assembly of these complex, nitrogen-rich architectures heavily relies on reductive amination—a chemoselective transformation that couples a carbonyl compound with an amine via an iminium intermediate.

This application note provides a comprehensive, field-validated guide to selecting and executing reductive amination conditions specifically tailored for piperidyl-pyrazinone derivatives. By analyzing the causality behind reagent selection, solvent effects, and kinetic parameters, this guide ensures high-yielding, reproducible syntheses while mitigating common pitfalls such as over-alkylation or premature carbonyl reduction.

Mechanistic Rationale & Causality

Reductive amination is preferred over direct alkylation because it avoids the formation of over-alkylated quaternary ammonium salts. The success of this reaction hinges on the relative rates of two competing pathways: the formation of the iminium ion and the reduction of the starting carbonyl[4].

When synthesizing piperidyl-pyrazinones, chemists typically face two distinct coupling scenarios:

  • Piperidine (Amine) + Pyrazinone-Carboxaldehyde (Carbonyl): The secondary amine of the piperidine readily attacks the aldehyde. The resulting iminium ion is highly electrophilic and is rapidly reduced.

  • Aminopyrazinone (Amine) + Piperidone (Carbonyl): This is kinetically challenging. The amino group on a pyrazinone is heavily delocalized and poorly nucleophilic. Consequently, imine formation is exceptionally slow and requires strong Lewis acid catalysis (e.g.,

    
    ) to drive the dehydration step before the hydride donor is introduced[5].
    

Understanding this causality dictates whether a "one-pot" or "two-step" reductive amination protocol is required.

Visualizing the Synthetic Logic

G A Piperidine Derivative C Hemiaminal Intermediate A->C Nucleophilic Attack B Pyrazinone Carbonyl B->C D Iminium Ion (Activated) C->D -H2O (Acid Catalysis) E Piperidyl-Pyrazinone Product D->E Hydride Donor (e.g., STAB)

Figure 1: Mechanistic workflow of reductive amination yielding piperidyl-pyrazinone.

G T Target Identification (e.g., mGlu2, Akt, Topoisomerase) S Scaffold Selection (Pyrazinone Core) T->S R Late-Stage Diversification (Reductive Amination) S->R O Lead Optimization (Piperidyl-Pyrazinone Library) R->O Hydride Reduction

Figure 2: Integration of reductive amination in piperidyl-pyrazinone drug discovery.

Comparative Analysis of Hydride Donors

The choice of reducing agent is the most critical variable in the protocol. The pyrazinone ring is sensitive to harsh reductants (like


), which can reduce the heterocyclic double bonds. Therefore, mild boron-based hydrides are mandatory[6].
Reducing AgentFormulaOptimal pH / pKaChemoselectivityToxicity & ByproductsSolvent Compatibility
STAB

4.0 – 5.0Excellent (Reduces iminium > aldehyde)Low toxicity; generates acetic acidDCE, THF, DCM (Incompatible with MeOH)
Sodium Cyanoborohydride

3.0 – 4.0High (Stable to acid)High toxicity (HCN gas risk at low pH)MeOH, EtOH, THF
2-Picoline Borane

3.0 – 5.0HighLow toxicity; green alternative to

MeOH, EtOH,

Sodium Borohydride

> 7.0Poor (Reduces ketones/aldehydes rapidly)Low toxicityMeOH, EtOH (Used only in 2-step protocols)

Data synthesized from standard organic chemistry reagent profiles and green chemistry initiatives[5][6][7].

Validated Experimental Protocols

Protocol A: One-Pot STAB-Mediated Amination (Standard)

Best for: Coupling reactive pyrazinone-aldehydes with piperidine derivatives. Sodium triacetoxyborohydride (STAB) is the industry standard due to its mild nature and ability to reduce iminium ions much faster than aldehydes[4].

  • Preparation: In an oven-dried flask under

    
    , dissolve the pyrazinone-carboxaldehyde (1.0 equiv) and the piperidine derivative (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
    
  • Acidification: Add glacial acetic acid (1.0–2.0 equiv). Causality: Acetic acid protonates the intermediate hemiaminal, accelerating the expulsion of water to form the iminium ion without degrading the STAB.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 5 minutes. The reaction is typically exothermic; maintain at room temperature using a water bath if scaling up.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor via LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     until gas evolution ceases. Extract with dichloromethane (DCM), dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Lewis Acid-Mediated Two-Step Amination

Best for: Coupling poorly nucleophilic aminopyrazinones with sterically hindered piperidones.

  • Imine Formation: Dissolve the aminopyrazinone (1.0 equiv) and piperidone (1.2 equiv) in anhydrous THF (0.1 M). Add Titanium(IV) isopropoxide (

    
    , 2.0 equiv).
    
  • Dehydration: Stir the mixture at room temperature or reflux for 12–24 hours. Causality:

    
     acts as both a Lewis acid to activate the ketone and a highly effective water scavenger, driving the unfavorable equilibrium toward the imine[5].
    
  • Reduction: Cool the mixture to 0 °C. Add a solution of

    
     (1.5 equiv) in methanol dropwise. Alternatively, if the imine is highly stable, 
    
    
    
    can be used[4].
  • Workup: Quench with 1M NaOH to precipitate titanium dioxide (

    
    ). Filter the resulting slurry through a pad of Celite, washing thoroughly with ethyl acetate. Extract the filtrate and purify via chromatography.
    
Protocol C: Green Chemistry Alternative (2-Picoline Borane)

Best for: Process scale-up where cyanide toxicity (


) or halogenated solvents (DCE for STAB) must be avoided[7].
  • Preparation: Dissolve the carbonyl and amine (1:1.1 ratio) in methanol or ethanol.

  • Catalysis: Add a catalytic amount of acetic acid (10 mol%).

  • Reduction: Add 2-picoline borane (1.0 equiv). Stir at room temperature for 4–8 hours.

  • Workup: Concentrate the solvent, partition between ethyl acetate and saturated

    
    , and isolate the organic layer.
    

Troubleshooting & Process Optimization

  • Over-reduction of the Pyrazinone Core: If LC-MS indicates reduction of the pyrazinone double bonds, ensure the reaction temperature does not exceed 25 °C and verify that no residual strong metal hydrides (like

    
    ) are used in excess. Switch strictly to STAB.
    
  • Incomplete Conversion (Stalled at Hemiaminal): This occurs when water accumulation prevents iminium formation. For difficult substrates, utilize 3Å molecular sieves or switch to the

    
     protocol (Protocol B). Dean-Stark traps are generally overkill for primary/secondary amine couplings unless utilizing highly unreactive anilines[4].
    
  • Poor Solubility: Pyrazinone intermediates often suffer from poor solubility in DCE. In such cases, a solvent mixture of THF/DCM (1:1) or the use of 2-picoline borane in polar protic solvents (MeOH) is recommended[7].

References

  • Gepotidacin - Wikipedia Source: Wikipedia / DrugBank URL:[Link]

  • Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase Source: Taylor & Francis Online URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Reductive Amination - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable Source: American Chemical Society (ACS) Green Chemistry Institute URL:[Link]

Sources

Application

Application Note: Peptide Coupling Strategies for 3-(4-Piperidyl)-1H-pyrazin-2-one Scaffolds

Executive Summary The functionalization of 3-(4-Piperidyl)-1H-pyrazin-2-one via amide bond formation is a highly valuable transformation in the synthesis of modern pharmacophores, including kinase and thrombin inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 3-(4-Piperidyl)-1H-pyrazin-2-one via amide bond formation is a highly valuable transformation in the synthesis of modern pharmacophores, including kinase and thrombin inhibitors. However, the unique structural features of this scaffold—specifically the steric bulk surrounding the secondary piperidine amine—present significant synthetic challenges. This application note provides field-proven, self-validating protocols for optimizing amide bond formation using this scaffold, detailing the mechanistic causality behind reagent selection for both discovery and process-scale applications.

Chemical Context & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter target molecules where chemoselectivity and steric hindrance dictate the entire synthetic route. 3-(4-Piperidyl)-1H-pyrazin-2-one is a prime example of such a system.

  • Nucleophilic Disparity & Chemoselectivity: The pyrazin-2-one core contains a lactam-like nitrogen (position 1). The lone pairs on this nitrogen are highly delocalized into the adjacent carbonyl and the aromatic pyrazine system, rendering it a very poor nucleophile. Conversely, the secondary amine of the piperidine ring is highly basic (pKa ~11.1) and strongly nucleophilic[1]. This vast electronic disparity ensures that N-acylation occurs exclusively at the piperidine nitrogen, eliminating the need for transient protection of the pyrazinone ring.

  • Steric Hindrance: The piperidine ring is substituted at the 4-position by the bulky pyrazinone moiety. This substitution creates a sterically demanding environment around the secondary amine, which drastically retards the rate of nucleophilic attack on activated carboxylic acids[1]. Standard coupling reagents (e.g., DCC or EDC alone) often fail to reach full conversion, leading to complex purification profiles and degraded yields.

Selection of Peptide Coupling Reagents

To overcome the steric bulk of the 4-substituted piperidine, the choice of coupling reagent is paramount. The reagent must rapidly form a highly reactive intermediate to drive the reaction forward before side reactions (such as oxazolone formation and subsequent epimerization) can occur.

Table 1: Comparative Analysis of Coupling Reagents for 3-(4-Piperidyl)-1H-pyrazin-2-one

Reagent SystemActivation IntermediateEfficiency (Hindered 2° Amines)Byproduct RemovalRecommended Scale
/ DIPEA O-At Active EsterExcellentAqueous wash / ChromatographyDiscovery / Milligram[2]
/ Et₃N Mixed Phosphonic AnhydrideVery GoodSimple aqueous wash (Water soluble)Process / Kilogram[3]
EDC / HOBt O-Bt Active EsterModerateAqueous washNot recommended for this scaffold

Causality Insight: For discovery-scale synthesis, HATU is the premier choice. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (neighboring group participation). It hydrogen-bonds with the incoming piperidine amine, pre-organizing the transition state and dramatically accelerating the coupling of sterically hindered substrates[4]. For process-scale manufacturing, T3P (Propylphosphonic anhydride) is favored. Unlike benzotriazole-based reagents which carry explosive risks on a large scale, T3P is safe, non-toxic, and produces completely water-soluble phosphonate byproducts, enabling isolation through simple liquid-liquid extraction[5].

Mechanistic Pathway

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) HATU HATU + DIPEA (Activation Phase) RCOOH->HATU ActiveEster O-At Active Ester Intermediate HATU->ActiveEster - H+ Product Target Amide Product ActiveEster->Product + Amine Byproduct HOAt + Tetramethylurea (Byproducts) ActiveEster->Byproduct displaced Amine 3-(4-Piperidyl)-1H-pyrazin-2-one (Secondary Amine) Amine->Product

Mechanistic workflow of HATU-mediated amide bond formation with a secondary amine.

Detailed Experimental Protocols

Protocol A: High-Yield Discovery Scale (HATU / DIPEA)

Self-Validating Rationale: This protocol strictly utilizes a pre-activation step. By reacting the carboxylic acid with HATU before adding the piperidine derivative, we prevent the direct reaction of HATU with the secondary amine, which would irreversibly form an unreactive guanidinium byproduct and stall the reaction[1],.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) to achieve a ~0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). (Note: 3-(4-Piperidyl)-1H-pyrazin-2-one is frequently supplied as a hydrochloride salt[6]. The excess base is mathematically required to neutralize this salt while maintaining a basic medium for activation).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.1 equiv, 1.1 mmol) in one portion. Stir at 0 °C for 10 minutes. A distinct color change (often to pale yellow) visually validates the formation of the O-At active ester.

  • Nucleophilic Attack: Add 3-(4-Piperidyl)-1H-pyrazin-2-one HCl salt (1.05 equiv, 1.05 mmol) to the activated mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours. Monitor reaction progress via LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to strip residual DMF), 1M HCl (if the product is acid-stable), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (utilizing a gradient of Dichloromethane/Methanol due to the high polarity of the pyrazinone ring).

Protocol B: Process-Scale / Eco-Friendly (T3P / Et₃N)

Self-Validating Rationale: T3P acts as both a water scavenger and an activating agent. This protocol is highly scalable because it avoids the exothermic decomposition risks of uronium salts and entirely bypasses chromatography[5].

  • Preparation: Charge a jacketed reactor with the carboxylic acid (1.0 equiv, 100 mmol), 3-(4-Piperidyl)-1H-pyrazin-2-one HCl salt (1.05 equiv, 105 mmol), and Ethyl Acetate (500 mL).

  • Base Addition: Add Triethylamine (Et₃N) (3.0 equiv, 300 mmol) to the suspension. Stir for 15 minutes at room temperature to ensure complete free-basing of the piperidine salt.

  • Activation/Coupling: Cool the reactor to 5 °C. Dropwise add T3P (50 wt% solution in EtOAc) (1.2 equiv, 120 mmol) over 30 minutes to safely control the mild exotherm[3].

  • Propagation: Warm the reaction to room temperature and stir for 12–24 hours.

  • Workup: Add deionized water (250 mL) to the reactor and stir vigorously for 15 minutes. The T3P byproducts will partition entirely into the aqueous phase[5]. Separate the layers. Wash the organic phase with saturated aqueous NaHCO₃ (250 mL) and brine (250 mL).

  • Isolation: Concentrate the organic layer to a reduced volume and precipitate the product by adding an anti-solvent (e.g., Heptane). Filter and dry the solid product to yield the pure amide.

Troubleshooting & Optimization

  • Issue: Stalled Conversion / Unreacted Amine.

    • Cause: The steric bulk of the 4-substituted piperidine is hindering the nucleophilic attack trajectory.

    • Solution: Increase the concentration of the reaction mixture (e.g., from 0.2 M to 0.5 M) to force intermolecular collisions. Alternatively, gently heat the reaction to 40 °C (Note: Only do this if using T3P; HATU active esters may degrade thermally).

  • Issue: Guanidinylation of the Piperidine.

    • Cause: HATU was added in a large excess, or the amine was added before the carboxylic acid was fully activated[1].

    • Solution: Strictly adhere to the pre-activation step (Protocol A, Step 3). Ensure HATU stoichiometry never exceeds 1.1 equivalents.

  • Issue: Epimerization of α-Chiral Carboxylic Acids.

    • Cause: Slow coupling allows the active ester to tautomerize into an oxazolone intermediate, which readily racemizes.

    • Solution: Maintain the reaction temperature at 0 °C for the duration of the coupling. If epimerization persists, switch from HATU to DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), a reagent specifically engineered to suppress epimerization in sterically hindered couplings.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(6), 760–772. URL:[Link]

Sources

Method

Application Note: Using 3-(4-Piperidyl)-1H-pyrazin-2-one as a Kinase Inhibitor Scaffold

Executive Summary This application note details the utility, synthesis, and biological evaluation of 3-(4-Piperidyl)-1H-pyrazin-2-one as a privileged scaffold for the design of ATP-competitive kinase inhibitors. While py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility, synthesis, and biological evaluation of 3-(4-Piperidyl)-1H-pyrazin-2-one as a privileged scaffold for the design of ATP-competitive kinase inhibitors. While pyrazin-2-ones are historically recognized in the inhibition of serine/threonine kinases—specifically Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2)—this specific scaffold incorporates a 4-piperidyl moiety. This addition serves as a critical "solubilizing handle" and a vector for probing the ribose-binding pocket or solvent front of the kinase active site.

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): As a high-efficiency ligand efficiency (LE) starting point.

  • Scaffold Morphing: Transitioning from quinolones or aminopyrazines to improve physicochemical properties.

  • Target Class: DNA Damage Response (DDR) kinases (CHK1, CHK2, MK2) and select Tyrosine Kinases (VEGFR).

Structural Basis of Inhibition

The Pharmacophore

The 3-(4-Piperidyl)-1H-pyrazin-2-one scaffold functions as a hinge-binding motif . In the ATP-binding pocket of a kinase, the lactam functionality of the pyrazinone mimics the adenine ring of ATP.

  • Hinge Interaction: The N1-H (donor) and C2=O (acceptor) of the pyrazinone ring form a bidentate hydrogen-bonding network with the backbone amide and carbonyl of the kinase hinge region (e.g., Glu85/Cys87 in CHK1).

  • The Piperidine Vector: The piperidine ring at the C3 position projects towards the solvent interface or the ribose pocket. This is critical for:

    • Solubility: The secondary amine (pKa ~10-11) provides high aqueous solubility.

    • Selectivity: It allows for derivatization (e.g., reductive amination, amidation) to reach the "sugar pocket" residues, often distinct across the kinome.

Mechanism of Action (Pathway Context)

This scaffold is most prominent in inhibitors targeting the DNA Damage Response (DDR).

DDR_Pathway DNA_Damage DNA Damage (DSB/SSB) ATM_ATR ATM / ATR (Sensors) DNA_Damage->ATM_ATR CHK1 CHK1 (Target Scaffold) ATM_ATR->CHK1 Phosphorylation (Ser317/345) Cdc25 Cdc25 Phosphatases (A/B/C) CHK1->Cdc25 Inhibitory Phosphorylation CDK1_2 CDK1/2 Cyclin Complexes Cdc25->CDK1_2 Dephosphorylation (Activation) Arrest Cell Cycle Arrest (G2/M or S) CDK1_2->Arrest Mitotic Entry Inhibitor Pyrazinone Scaffold Inhibitor->CHK1 ATP-Competitive Inhibition

Figure 1: The DNA Damage Response pathway highlighting CHK1 as the primary target for pyrazinone-based inhibitors. Inhibition prevents cell cycle arrest, forcing damaged cells into mitosis (Mitotic Catastrophe).

Chemical Synthesis Protocol

Objective: Synthesis of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride salt. Strategy: Suzuki-Miyaura cross-coupling of a protected piperidine boronate with a chloropyrazinone, followed by acid-mediated deprotection.

Materials Required[1][2][3][4][5][6][7][8]
  • Reactant A: 3-Chloro-1H-pyrazin-2-one (CAS: 18626-63-2)

  • Reactant B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂

  • Base: Cs₂CO₃ (Cesium Carbonate)

  • Solvents: 1,4-Dioxane, Water, HCl (4M in Dioxane)

Step-by-Step Methodology
Step 1: Suzuki Coupling[1]
  • Preparation: In a 250 mL round-bottom flask, dissolve Reactant A (1.0 eq, 5.0 mmol) and Reactant B (1.2 eq, 6.0 mmol) in a mixture of 1,4-Dioxane (40 mL) and Water (10 mL).

  • Degassing: Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Activation: Add Cs₂CO₃ (3.0 eq, 15.0 mmol) followed by Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 16 hours. Monitor by LC-MS for the disappearance of the chloropyrazinone (m/z ~130) and formation of the Boc-protected intermediate (m/z ~280).

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM) to yield tert-butyl 4-(3-oxo-3,4-dihydropyrazin-2-yl)piperidine-1-carboxylate.

Step 2: Boc-Deprotection
  • Dissolution: Dissolve the intermediate from Step 1 in anhydrous 1,4-dioxane (10 mL).

  • Acidolysis: Add 4M HCl in dioxane (10 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. A white precipitate should form.

  • Isolation: Filter the solid precipitate. Wash with diethyl ether (2 x 20 mL) to remove organic impurities.

  • Drying: Dry under high vacuum to afford the title compound as the hydrochloride salt.

Yield Expectation: 65-75% over two steps. Validation: ¹H NMR (400 MHz, DMSO-d₆) should show loss of the Boc singlet (~1.4 ppm) and presence of piperidine NH protons (~9.0 ppm broad).

Biological Evaluation: CHK1 Kinase Assay

Protocol Type: ADP-Glo™ Kinase Assay (Luminescence). Purpose: To determine the IC₅₀ of the scaffold and derivatives against CHK1.

Reagents
  • Enzyme: Recombinant Human CHK1 (0.5 ng/µL final).

  • Substrate: CHKtide peptide (KKKVSRSGLYRSPSMPENLNRPR).

  • ATP: Ultra-pure ATP (10 µM final, near K_m).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).

Assay Workflow
  • Compound Preparation:

    • Prepare a 10-point dose-response curve of the scaffold in 100% DMSO (starting at 100 µM, 3-fold serial dilution).

    • Transfer 50 nL of compound to a 384-well white, low-volume plate (Greiner).

  • Kinase Reaction:

    • Add 2.5 µL of 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) containing CHK1 enzyme.

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 2.5 µL of Substrate/ATP Mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 minutes.

  • Data Analysis:

    • Read Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No Enzyme).

    • Fit data to a 4-parameter logistic equation to calculate IC₅₀.

Data Summary Table: Expected Potency Range
CompoundR-Group (Piperidine N)CHK1 IC₅₀ (nM)CHK2 IC₅₀ (nM)Selectivity (CHK2/1)
Scaffold (Core) H> 5,000> 10,000N/A
Derivative A Methyl1,2008,5007x
Derivative B 3-Amino-propyl45890~20x
Ref (CCT244747) Complex Heterocycle< 101,500>150x

Note: The core scaffold is a weak binder (micromolar). Potency is driven by derivatizing the piperidine nitrogen to engage specific residues (e.g., Glu91 or conserved waters).

Experimental Workflow Diagram

Workflow Start Start: Scaffold Selection Synth Synthesis: Suzuki Coupling & Deprotection Start->Synth QC QC: LC-MS & NMR (>95% Purity) Synth->QC Assay Biochem Assay: ADP-Glo (CHK1) QC->Assay Cell Cellular Assay: Western Blot (p-Cdc25 levels) Assay->Cell IC50 < 1 µM Decision Hit Validation? Cell->Decision Decision->Start Yes (Lead Gen) Decision->Synth No (SAR Loop)

Figure 2: Integrated workflow for synthesizing and validating pyrazinone-based kinase inhibitors.

Critical Considerations & Troubleshooting

  • Tautomerism: The pyrazinone ring exists in equilibrium between the 2-hydroxy-pyrazine and the 2(1H)-pyrazinone forms. In solution and crystal structures bound to kinases, the oxo-form (lactam) is the dominant species responsible for hinge binding. Ensure your docking simulations use the correct tautomer.

  • Regioselectivity: When substituting the pyrazine ring, nucleophilic aromatic substitution (S_NAr) preferences can vary. The Suzuki coupling described above is regioselective for the halogenated position, avoiding mixtures common in condensation reactions.

  • Solubility: While the piperidine improves solubility, the free amine can lead to high non-specific binding in biochemical assays. Always include 0.01% Triton X-100 in assay buffers to prevent aggregation-based false positives.

References

  • Collins, I. et al. (2012).[1] "Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases." Bioorganic & Medicinal Chemistry Letters, 22(14), 4723-4727. Link

  • Walton, M. I. et al. (2012). "CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs."[2] Clinical Cancer Research, 18(19), 5323-5334. Link

  • Foloppe, N. et al. (2006). "Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and hydrophobic interactions." Journal of Medicinal Chemistry, 49(7), 2140-2143. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Reader, J. et al. (2011). "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry, 54(24), 8328–8342. Link

Sources

Application

Application Note: Protecting Group Strategies for Piperidine Nitrogen in Pyrazinones

This Application Note is designed for medicinal chemists and process scientists working with piperidine-substituted pyrazinone scaffolds . These motifs are ubiquitous in kinase inhibitors (e.g., JAK, ALK inhibitors) and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with piperidine-substituted pyrazinone scaffolds . These motifs are ubiquitous in kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR ligands.

The central challenge addressed here is the chemoselectivity required to differentiate the piperidine nitrogen (secondary amine) from the pyrazinone core (electron-deficient heteroaromatic) during multi-step synthesis.

Abstract & Strategic Overview

The pyrazinone ring is an electron-deficient scaffold often synthesized via condensation (e.g., amino acid amides + glyoxals) or functionalized via nucleophilic aromatic substitution (


) and transition-metal cross-coupling. When a piperidine moiety is attached (typically at the C-3 or C-5 position), its secondary nitrogen (

) acts as a competing nucleophile and a potential site for side reactions (e.g., N-oxide formation, accidental acylation).

Selecting the correct Protecting Group (PG) requires analyzing the "Reaction Vector" —the specific sequence of conditions (Acidic, Basic, Reductive, or Metallated) required to build the pyrazinone core.

The "Death Valley" of Pyrazinone Synthesis

A common failure mode occurs during the conversion of pyrazinones (tautomeric with hydroxypyrazines) to chloropyrazines using


. This reaction generates in situ HCl, which quantitatively cleaves acid-labile groups like Boc  (tert-butyloxycarbonyl), leading to polymerization or uncontrolled side reactions.

Strategic Selection Guide

Use the following decision matrix to select the optimal PG based on your critical synthetic step.

Decision Matrix: PG Compatibility
Critical Synthetic StepRecommended PGRisk Factor / Notes
Lithiation (e.g., LiTMP,

-BuLi)
Boc , Piv Cbz/Fmoc are unstable to strong bases (nucleophilic attack at carbonyl). Boc directs lithiation (

-lithiation).
Chlorination (

,

)
Cbz , Bn , Ts Boc will cleave due to HCl generation. If Boc is mandatory, use mild chlorinating agents (e.g.,

) or buffer heavily.
Suzuki/Buchwald Coupling Boc , Cbz Br/I-Pyrazinones are reactive. Free amines poison Pd catalysts. Both Boc and Cbz are excellent here.
Hydrogenation (Ring closing)Boc , Fmoc Cbz/Bn will cleave under

.[1] Use Boc if the pyrazinone contains halogens (to prevent dehalogenation).
Basic

(displacement)
Boc , Cbz Fmoc is labile to secondary amines and inorganic bases at elevated temperatures.

Visualization: Strategic Decision Tree

The following diagram illustrates the logical flow for selecting a protecting group based on the harshest condition encountered in the synthesis.

PG_Strategy Start Start: Piperidine-Pyrazinone Synthesis Cond_Acid Condition: Strong Acid (e.g., POCl3, TFA) Start->Cond_Acid Chlorination Step? Cond_Base Condition: Strong Base/Lithiation (e.g., n-BuLi, LiTMP) Start->Cond_Base C-H Activation? Cond_Red Condition: Hydrogenolysis (e.g., H2/Pd-C) Start->Cond_Red Deprotection Strategy? PG_Boc Select: Boc Group (Acid Labile) Cond_Acid->PG_Boc UNSTABLE (Avoid) PG_Cbz Select: Cbz Group (H2 Labile) Cond_Acid->PG_Cbz Stable PG_Bn Select: Benzyl (Bn) (Robust) Cond_Acid->PG_Bn Stable Cond_Base->PG_Boc Excellent Stability Cond_Base->PG_Cbz Risk of Attack Cond_Base->PG_Bn Stable PG_Fmoc Select: Fmoc (Base Labile) Cond_Base->PG_Fmoc UNSTABLE (Avoid) Cond_Red->PG_Boc Stable Cond_Red->PG_Cbz Cleaves Cond_Red->PG_Fmoc Stable

Caption: Decision tree for selecting piperidine nitrogen protecting groups based on limiting reaction conditions.

Detailed Protocols

Protocol A: The Boc Strategy (Base-Resistant)

Best for: Syntheses involving lithiation (e.g., O'Brien's method) or basic


 couplings.
Mechanism:  The tert-butyl carbamate reduces the nucleophilicity of the piperidine nitrogen and survives strong bases.

Step 1: Installation

  • Dissolve piperidine derivative (1.0 equiv) in DCM or THF.

  • Add

    
     (1.5 equiv) followed by 
    
    
    
    (1.1 equiv).
  • Stir at RT for 2–4 h. (Monitor by TLC/LCMS; conversion is usually quantitative).

  • Workup: Wash with 1M citric acid (removes amines), then brine. Dry over

    
    .
    

Step 2: Pyrazinone Functionalization (Example: Lithiation) Context: Direct C-H functionalization of the piperidine or pyrazinone ring.[2]

  • Cool solution of N-Boc-piperidine-pyrazinone in anhydrous THF to -78 °C.

  • Add

    
    -BuLi (1.1 equiv) dropwise. (Note: N-Boc directs lithiation to the 
    
    
    
    -position of the piperidine) [1].
  • Add electrophile (e.g., alkyl halide, aldehyde).

  • Critical Check: Ensure temperature does not exceed -50 °C before quenching to prevent Boc migration or decomposition.

Step 3: Deprotection (Acidolysis)

  • Dissolve substrate in DCM (0.1 M).

  • Add TFA (10–20% v/v). Tip: Add triethylsilane (TES) (2.0 equiv) as a cation scavenger if the pyrazinone ring is electron-rich or sensitive to alkylation by tert-butyl cations.

  • Stir 1–2 h at RT.

  • Purification: Concentrate. Neutralize with MP-Carbonate resin or saturated

    
     to obtain the free base.
    
Protocol B: The Cbz Strategy (Acid-Resistant)

Best for: Syntheses requiring


 chlorination of hydroxypyrazines.
Mechanism:  The benzyl carbamate is stable to anhydrous acid but cleaved by hydrogenolysis or strong Lewis acids (

).

Step 1: Installation

  • Dissolve piperidine (1.0 equiv) in THF/Water (1:1) or DCM.[3][4]

  • Add

    
     (2.0 equiv) or DIPEA.
    
  • Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise at 0 °C.

  • Warm to RT and stir 3 h.

Step 2: Chlorination of Pyrazinone

  • Suspend N-Cbz-piperidine-hydroxypyrazine in

    
     (5–10 equiv).
    
  • Heat to 80–100 °C for 1–4 h.

  • Safety/Workup: Cool. Pour slowly onto crushed ice/ammonia mixture. (The Cbz group will remain intact, whereas Boc would have degraded).

  • Extract with EtOAc.

Step 3: Deprotection (Hydrogenolysis)

  • Dissolve in MeOH or EtOH.

  • Add 10% Pd/C (5–10 wt%).

  • Stir under

    
     balloon (1 atm) for 2–16 h.
    
  • Warning: If the pyrazinone contains a Chlorine or Bromine atom, do not use this method (hydrodehalogenation will occur). Instead, use HBr/AcOH or TMSI for deprotection.

Orthogonal Strategy Workflow

For complex bis-heterocyclic molecules (e.g., Piperidine-Pyrazinone-Piperazine), orthogonal protection is required to differentiate amines.

System:

  • Amine 1 (Piperidine): Protected as Boc (Acid labile).[5]

  • Amine 2 (Pyrazinone N or sidechain): Protected as Cbz (Hydrogenolysis labile) or Fmoc (Base labile).

Orthogonal_Flow Step1 1. Dual Protection (N-Boc, N'-Cbz) Step2 2. Core Functionalization (Suzuki Coupling on Pyrazinone) Step1->Step2 Step3 3. Selective Deprotection A (Remove Boc with TFA) Step2->Step3 Acidic Path Step4 4. Derivatization A (Amide Coupling) Step3->Step4 Step5 5. Selective Deprotection B (Remove Cbz with H2/Pd) Step4->Step5 Reductive Path

Caption: Orthogonal deprotection sequence allowing selective functionalization of two distinct nitrogen centers.

Troubleshooting & Optimization

IssueRoot CauseSolution
Boc group loss during workup Acidic aqueous washes (pH < 4) or heating in acidic media.Use dilute Citric Acid (pH ~5) or

for washes. Avoid heating acidic solutions.
Incomplete Cbz removal Catalyst poisoning by pyrazinone nitrogens.Increase catalyst loading (20 wt%) or add mild acid (AcOH) to protonate pyridyl-like nitrogens.
Racemization of

-chiral centers
Strong base deprotection (Fmoc) or high temp acidolysis.Use "soft" deprotection: TMSOTf/2,6-lutidine for Boc; Hydrogenolysis for Cbz (preserves chirality).
Pyrazinone Ring Reduction Over-hydrogenation during Cbz removal.Switch to Transfer Hydrogenation (Pd/C + Cyclohexene) or acid hydrolysis (HBr/AcOH).

References

  • O'Brien, P., et al. (2012).[6] An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine. Journal of the American Chemical Society.[2][7][8][9] Link

  • Vertex AI Search Results. (2026). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. Link

  • BenchChem. (2025).[4] Avoiding Racemization During the Synthesis of Chiral Piperidine Acids. Link

  • Jones, S. P., et al. (2022).[6] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[6] Link

  • Luxembourg Bio Technologies. (2024). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group.[10] Link

Sources

Method

Application Note: Preparation of 3-(4-Piperidyl)-1H-pyrazin-2-one Free Base from its Hydrochloride Salt

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly efficient, self-validating protocol for overcoming the amphoteric isolation challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly efficient, self-validating protocol for overcoming the amphoteric isolation challenges associated with converting 3-(4-piperidyl)-1H-pyrazin-2-one hydrochloride (CAS: 2940942-89-0) to its free base form.

Executive Summary

The conversion of 3-(4-piperidyl)-1H-pyrazin-2-one hydrochloride to its free base presents a unique physicochemical challenge. Traditional aqueous liquid-liquid extraction (LLE) using strong inorganic bases (e.g., NaOH) often results in catastrophic yield losses. This is due to the amphoteric nature of the molecule, which readily forms a highly water-soluble zwitterion or an anionic salt in alkaline media. This Application Note details a validated, non-aqueous protocol utilizing a solid-supported weakly basic ion-exchange resin (Amberlyst A21) to efficiently isolate the free base while bypassing the pitfalls of aqueous workups.

Physicochemical Profiling & The "Zwitterionic Trap"

Understanding the acid-base chemistry of 3-(4-piperidyl)-1H-pyrazin-2-one is critical for designing a successful isolation strategy. The molecule contains two distinct ionizable centers:

  • Piperidine Ring: A secondary aliphatic amine with a highly basic pKa of ~11.2[1]. In the starting material, this nitrogen is protonated as the hydrochloride salt.

  • Pyrazin-2-one Ring: An amide-like heterocycle that undergoes keto-enol tautomerism (2-pyrazinone ⇌ 2-hydroxypyrazine)[2]. The hydroxyl tautomer is weakly acidic, with a pKa of ~8.2[3].

The Causality of Extraction Failure: If an aqueous base such as 1N NaOH (pH > 12) is used to neutralize the piperidinium hydrochloride, the local pH easily exceeds the pKa of the pyrazin-2-one ring. This deprotonates the pyrazinone to form a sodium salt, keeping the molecule locked in the aqueous phase. Conversely, at an intermediate pH (~9.7), the molecule exists predominantly as a zwitterion (protonated piperidine, deprotonated pyrazinone), which is notoriously difficult to extract into organic solvents like dichloromethane or ethyl acetate.

To successfully isolate the free base, we must modulate the microenvironmental acidity[4] without fully deprotonating the pyrazinone ring.

Quantitative Data Summary
PropertyValueImplication for Isolation
Molecular Weight (HCl salt) 215.68 g/mol Required for stoichiometric calculations.
Molecular Weight (Free Base) 179.22 g/mol Required for theoretical yield determination.
pKa 1 (Piperidine NH) ~11.2Requires a moderate-to-strong base for neutralization[1].
pKa 2 (Pyrazin-2-one OH) ~8.2Susceptible to deprotonation by strong aqueous bases[3].
Isoelectric Point (pI) ~9.7Maximum zwitterion formation; poor organic solubility.

Methodological Rationale

To bypass the aqueous solubility issues, a non-aqueous neutralization strategy is required.

Using a macroreticular, weakly basic anion-exchange resin (Amberlyst A21) in a polar protic solvent (methanol) is the optimal approach[5]. The resin acts as an insoluble base, scavenging the chloride ions and releasing the neutral free base into the solvent. Because the resin is weakly basic, it is not strong enough to deprotonate the pyrazin-2-one ring, ensuring the molecule remains in its true neutral free base form. Filtration and evaporation yield the pure product without the need for aqueous extraction.

Workflow Visualization

Workflow Start 3-(4-Piperidyl)-1H-pyrazin-2-one HCl Solvent Suspend in Methanol (0.1 M concentration) Start->Solvent Resin Add Amberlyst A21 Resin (3-5 eq, pre-washed) Solvent->Resin Agitate Stir at 25°C for 2-4 hours (Monitor by TLC/pH) Resin->Agitate Filter Filter through Fritted Funnel Wash resin with MeOH Agitate->Filter Concentrate Concentrate Filtrate in vacuo (Rotary Evaporation) Filter->Concentrate Product Pure Free Base 3-(4-Piperidyl)-1H-pyrazin-2-one Concentrate->Product

Workflow for the non-aqueous conversion of 3-(4-Piperidyl)-1H-pyrazin-2-one HCl to free base.

Experimental Protocols

Protocol A: Non-Aqueous Neutralization via Ion-Exchange Resin (Recommended)

This self-validating protocol prevents over-deprotonation and eliminates the risk of emulsion formation.

Materials:

  • 3-(4-Piperidyl)-1H-pyrazin-2-one HCl (1.0 g, 4.63 mmol)

  • Amberlyst A21 free base resin (approx. 3-4 equivalents by capacity, ~3.0 g)[6]

  • Anhydrous Methanol (HPLC grade, 50 mL)

Step-by-Step Procedure:

  • Resin Preparation: Pre-wash the Amberlyst A21 resin (3.0 g) with anhydrous methanol (2 × 20 mL) in a sintered glass funnel to remove any oligomeric impurities and swell the macroreticular pores.

  • Dissolution/Suspension: In a 100 mL round-bottom flask, suspend 3-(4-piperidyl)-1H-pyrazin-2-one HCl (1.0 g) in 30 mL of anhydrous methanol. Stir at room temperature (25°C) until a fine suspension or partial solution is achieved.

  • Ion Exchange: Add the pre-washed Amberlyst A21 resin to the flask. Stir the heterogeneous mixture gently using a magnetic stirrer at 25°C for 2 to 4 hours. Critical Note: Avoid vigorous stirring to prevent mechanical degradation of the resin beads.

  • Monitoring: Monitor the conversion by checking the pH of an aliquot (spotted on wet pH paper; should read ~8-9, indicating the presence of the free amine) or by TLC (DCM/MeOH/NH₄OH 90:9:1).

  • Filtration: Filter the mixture through a medium-porosity fritted glass funnel. Wash the retained resin thoroughly with additional methanol (2 × 15 mL) to ensure complete recovery of the free base.

  • Concentration: Transfer the combined filtrate and washings to a rotary evaporator. Concentrate in vacuo at 35-40°C to yield the crude free base.

  • Drying: Dry the resulting solid under high vacuum (0.1 mbar) for 12 hours to remove residual solvent.

Protocol B: Solid-Liquid Biphasic Neutralization (Alternative)

If ion-exchange resin is unavailable, anhydrous potassium carbonate (K₂CO₃) in a mixed solvent system can be used. The heterogeneous nature of this reaction prevents the pyrazinone ring from dissolving into a highly alkaline aqueous phase.

  • Suspend the HCl salt (1.0 g) in a 1:1 mixture of Dichloromethane and Methanol (40 mL).

  • Add finely powdered, anhydrous K₂CO₃ (1.5 g, ~2.5 eq).

  • Stir vigorously at room temperature for 12 hours. The insoluble K₂CO₃ neutralizes the salt, forming insoluble KCl and KHCO₃.

  • Filter the suspension through a pad of Celite to remove all inorganic salts.

  • Concentrate the filtrate in vacuo to isolate the free base.

Analytical Validation

To confirm the success of the free base conversion and ensure no structural degradation occurred, perform the following quality control checks:

  • Silver Nitrate (AgNO₃) Test: Dissolve 5 mg of the product in 1 mL of dilute HNO₃ and add a drop of 5% AgNO₃. The absence of a white precipitate (AgCl) confirms the complete removal of chloride ions.

  • ¹H NMR (DMSO-d₆): The disappearance of the broad downfield signal (~8.5-9.5 ppm) corresponding to the protonated piperidinium (NH₂⁺) confirms successful neutralization. The pyrazinone NH/OH proton should remain visible.

  • Infrared Spectroscopy (IR): A shift in the N-H stretching frequencies—from the broad, complex bands of the amine hydrochloride salt at 3000-2500 cm⁻¹ to the sharper secondary amine N-H stretch at ~3300 cm⁻¹—serves as a diagnostic marker for the free base.

References

  • PubChem - NIH. "Piperidine | C5H11N | CID 8082". National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. "pKa Values of Guanine in Water: Density Functional Theory Calculations Combined with Poisson−Boltzmann Continuum−Solvation Model". ResearchGate. URL:[Link]

  • RSC Advances. "Acid and base catalyzed tautomerization of pyrazinones". Royal Society of Chemistry. URL:[Link]

  • Comptes Rendus de l'Académie des Sciences. "Amberlyst A21: A reusable solid catalyst for green synthesis". ScienceDirect. URL:[Link]

  • Molecular Pharmaceutics. "Modulation of Microenvironmental Acidity: A Strategy to Mitigate Salt Disproportionation". ACS Publications. URL:[Link]

Sources

Application

Application Note: Advanced Buchwald-Hartwig Amination Strategies for Pyrazinone Derivatives

Introduction & Therapeutic Relevance The pyrazin-2(1H)-one core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, unrelated biological targets[1]. This heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Relevance

The pyrazin-2(1H)-one core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, unrelated biological targets[1]. This heterocyclic motif is a foundational building block in the development of numerous therapeutics, including non-nucleoside HIV-1 reverse transcriptase inhibitors, A3 adenosine receptor antagonists, and beta-secretase (BACE) inhibitors for neurodegenerative diseases[1][2][3].

To systematically explore the Structure-Activity Relationship (SAR) of these drug candidates, precise C-N functionalization of the pyrazinone ring is required. While traditional nucleophilic aromatic substitution (SNAr) demands highly electron-deficient substrates, the palladium-catalyzed Buchwald-Hartwig amination provides a highly versatile, general method for coupling amines with halogenated pyrazinones under mild conditions[4][5].

Mechanistic Insights and Parameter Causality

Successful cross-coupling on heterocyclic systems requires a deep understanding of the catalytic cycle and the causality behind reagent selection. The reaction proceeds through a classic Pd(0)/Pd(II) cycle: oxidative addition of the pyrazinone halide, amine coordination, base-mediated deprotonation, and reductive elimination[5][6].

  • Ligand Causality: The choice of phosphine ligand is the most critical parameter. Bidentate ligands with large bite angles (e.g., BINAP, Xantphos, or dppf) are highly recommended. These bulky ligands sterically crowd the palladium center, which actively accelerates the final reductive elimination step and prevents the formation of off-cycle, inactive Pd-bis(amine) dead-end complexes[6][7][8].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is the kinetic standard due to its strong basicity (pKa ~19), which rapidly deprotonates the Pd-coordinated amine[6]. However, if the pyrazinone substrate contains base-sensitive moieties (e.g., esters or epimerizable stereocenters), researchers must pivot to milder bases like Cs2CO3 to prevent substrate degradation, albeit often requiring longer reaction times[6][8].

  • Microwave Acceleration: Halogenated pyrazinones can sometimes exhibit sluggish reactivity under standard thermal heating. Utilizing Microwave-Assisted Organic Synthesis (MAOS) provides rapid, homogeneous heating that can drive the Buchwald-Hartwig cyclization or coupling of pyrazinones to completion in minutes rather than hours, effectively bypassing thermal decomposition pathways[3][9][10].

Visualizations

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pyrazinone-X adds to Pd) Pd0->OxAdd X-Pyrazinone AmineCoord Amine Coordination & Deprotonation by Base OxAdd->AmineCoord Amine + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim HX-Base RedElim->Pd0 Catalyst Regeneration Product Aminated Pyrazinone Product RedElim->Product Yield

Caption: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination on pyrazinone scaffolds.

Workflow Prep Reagent Prep (Glovebox/Schlenk) Mix Catalyst/Ligand Complexation Prep->Mix React Microwave/Thermal Heating Mix->React Workup Filtration & Purification React->Workup

Caption: Step-by-step workflow for the Buchwald-Hartwig cross-coupling protocol.

Quantitative Optimization Data

The following table summarizes representative optimization parameters for the amination of a model 5-bromo-pyrazin-2(1H)-one derivative with a secondary amine.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp / TimeYield (%)
1Pd2(dba)3 (5%)BINAP (10%)NaOtBu (1.5)Toluene110°C / 8h78%
2Pd(OAc)2 (5%)Xantphos (10%)Cs2CO3 (2.0)Dioxane100°C / 12h85%
3PdCl2(dppf) (5%)NoneNaOtBu (1.5)Toluene110°C / 8h45%*
4 Pd2(dba)3 (5%) BINAP (10%) NaOtBu (1.5) Toluene MW 120°C / 30m 94%

*Note: Entry 3 demonstrates the necessity of excess bulky bidentate ligands to prevent catalyst deactivation. Entry 4 highlights the superior efficiency of microwave irradiation[7][9][10].

Experimental Protocols

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination (Optimized)

This protocol is designed for rapid SAR library generation and utilizes microwave heating to suppress thermal degradation[9][10].

Materials:

  • 5-bromo-1-methyl-1H-pyrazin-2-one (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv, 0.6 mmol)

  • Pd2(dba)3 (0.025 mmol, 5 mol%)

  • rac-BINAP (0.05 mmol, 10 mol%)

  • NaOtBu (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox or using standard Schlenk techniques, add the 5-bromo-1-methyl-1H-pyrazin-2-one, Pd2(dba)3, rac-BINAP, and NaOtBu to a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar.

  • Solvent & Amine Addition: Add 3.0 mL of anhydrous, degassed toluene to the vial. Self-Validation Check: The solution should transition from a dark purple/brown to a deep red color upon stirring for 5 minutes, indicating the successful formation of the active Pd(0)-BINAP complex. Add the amine nucleophile.

  • Sealing: Seal the vial tightly with a Teflon-lined crimp cap before removing it from the inert atmosphere.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at 120°C for 30 minutes with a pre-stirring phase of 30 seconds.

  • Quenching & Workup: Allow the vial to cool to room temperature (the system should automatically utilize forced air cooling). Dilute the crude mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts[8].

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the aminated pyrazinone.

Protocol B: Conventional Thermal Amination (Base-Sensitive Substrates)

Use this protocol when the pyrazinone or amine contains ester, lactone, or epimerizable functional groups that cannot tolerate NaOtBu.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask, combine the halopyrazinone (1.0 equiv), amine (1.5 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and finely ground Cs2CO3 (2.0 equiv)[6][8].

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M concentration relative to the pyrazinone). Heat the mixture in a pre-heated oil bath at 100°C for 12–16 hours under vigorous stirring.

  • Monitoring: Monitor the reaction via TLC or LC-MS. Causality Note: Cs2CO3 has poor solubility in dioxane; vigorous stirring (>800 rpm) is mandatory to ensure adequate solid-liquid interfacial surface area for the deprotonation step.

  • Isolation: Cool to room temperature, filter through Celite, concentrate, and purify via chromatography.

References

  • Google Patents.US9840507B2 - 5,6-dihydro-imidazo[1,2-a]pyrazin-8-ylamine derivatives useful as inhibitors of beta-secretase (BACE).
  • ResearchGate. Design, Synthesis, and SAR of a Novel Pyrazinone Series with Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitory Activity. Available at: [Link]

  • Taylor & Francis. Convenient Synthesis of Novel 2-Substituted Imidazopyrazinone Derivatives: Synthetic Communications. Available at:[Link]

  • YouTube (Chem Help ASAP). Buchwald-Hartwig cross-coupling reaction. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at:[Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Pyrazino[1,2-a]benzimidazol-1(2H)ones via a Microwave-Assisted Buchwald-Hartwig Type Reaction. Available at:[Link]

  • Ingenta Connect. Microwave-Assisted Chemistry of 2(1H)-pyrazinones. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Piperidyl-Pyrazinone Precursors

Welcome to the technical support center for scientists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers engaged in the synthesis of complex molecules. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a critical transformation: the removal of the tert-butyloxycarbonyl (Boc) protecting group from piperidyl-pyrazinone precursors. These scaffolds are common in medicinal chemistry, and mastering their deprotection is key to successful synthetic campaigns.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize conditions, and select the best strategy for your specific substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the fundamental mechanism of acidic Boc deprotection?

Understanding the mechanism is crucial for troubleshooting. The acid-catalyzed removal of a Boc group is a robust and common reaction that proceeds through a specific, multi-step pathway.[1][2]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid (like TFA or HCl).[1][3] This step activates the group for cleavage.

  • Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to release a highly stable tert-butyl carbocation and an intermediate carbamic acid.[1][3]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[2][3]

  • Amine Salt Formation: In the acidic environment, the newly liberated and nucleophilic amine is immediately protonated, forming the corresponding ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1]

This entire process is an acid-catalyzed elimination reaction.[4]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation R_NH_Boc Piperidyl-Pyrazinone-N-Boc Protonated Protonated Intermediate R_NH_Boc->Protonated Protonated_frag Protonated Intermediate H_plus H⁺ (Acid) H_plus->R_NH_Boc Carbamic_Acid Carbamic Acid Intermediate Carbamic_Acid_dec Carbamic Acid Intermediate tBu_cation tert-butyl cation Protonated_frag->Carbamic_Acid Protonated_frag->tBu_cation Free_Amine Free Amine Free_Amine_salt Free Amine CO2 CO₂ (gas) Carbamic_Acid_dec->Free_Amine Carbamic_Acid_dec->CO2 Amine_Salt Amine Salt (Final Product) H_plus2 H⁺ (excess acid) H_plus2->Free_Amine_salt Free_Amine_salt->Amine_Salt Troubleshooting_Workflow Start Incomplete Deprotection Observed (TLC/LC-MS) Step1 Extend Reaction Time (e.g., 2-4 more hours at RT) Start->Step1 Check1 Reaction Complete? Step1->Check1 Step2 Increase Acid Concentration (Add more TFA or switch to neat TFA) Check1->Step2 No Success Isolate Product Check1->Success Yes Check2 Reaction Complete? Step2->Check2 Step3 Gently Increase Temperature (e.g., warm to 30-40 °C) Check2->Step3 No Check2->Success Yes Check3 Reaction Complete? Step3->Check3 Step4 Change Acid/Solvent System (e.g., switch from TFA/DCM to 4M HCl/Dioxane) Check3->Step4 No Check3->Success Yes Step4->Success If successful Failure Consider Alternative Methods (See Q7) Step4->Failure If still fails

Sources

Optimization

Purification methods for polar pyrazinone hydrochloride salts

Technical Support Center: Purification of Polar Pyrazinone Hydrochloride Salts Ticket ID: PYR-HCL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting isola...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Pyrazinone Hydrochloride Salts

Ticket ID: PYR-HCL-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting isolation, oiling out, and purification of hydrophilic pyrazinone salts.

Executive Summary

You are likely encountering the "Polar Trap." Pyrazinone hydrochloride salts possess a dual-nature difficulty: the pyrazinone ring is electron-deficient and polar, and the hydrochloride salt formation amplifies this polarity, rendering the molecule highly water-soluble yet often insoluble in standard organic extraction solvents (DCM, EtOAc).

This guide addresses the three most common support tickets we receive:

  • Crystallization Failure: The product "oils out" instead of precipitating.[1]

  • Chromatographic Tailing: Standard silica columns result in irreversible adsorption or streaking.

  • Inorganic Contamination: Inability to separate the organic salt from excess inorganic salts (NaCl, KCl).

Module 1: Crystallization Troubleshooting

User Issue: "My crude reaction mixture turned into a sticky brown gum/oil upon adding HCl. It refuses to solidify."

Root Cause Analysis: Oiling out occurs when the melting point of the solvated salt is lower than the boiling point of the solvent mixture.[1] This is thermodynamically favored over crystal lattice formation in the presence of impurities or excess water.

The Protocol: The "Dual-Solvent Displacement" Method Standard single-solvent recrystallization often fails for these salts. Use this displacement method.

Step-by-Step Methodology:

  • Dissolution (The "Good" Solvent): Dissolve the crude oil in the minimum amount of warm Methanol (MeOH) or Ethanol (EtOH).

    • Critical Check: If the solution is cloudy, filter it hot. The salt must be fully dissolved.

  • The Anti-Solvent Setup: In a separate, large Erlenmeyer flask, place 10-15 volumes (relative to the MeOH) of Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

    • Note: Et₂O is preferred for highly polar salts; EtOAc for slightly lipophilic ones.

  • Controlled Addition: With vigorous stirring of the anti-solvent, add the MeOH solution dropwise into the anti-solvent.

    • Why? This keeps the concentration of the salt low relative to the anti-solvent, favoring rapid nucleation over oil agglomeration.

  • The "Scratch" & Seed: If an oil forms at the bottom, stop stirring. Scratch the glass interface between the oil and solvent with a glass rod.[1]

  • Maturation: Allow the suspension to stir for 2-4 hours. Do not rush filtration; the transformation from amorphous solid to crystalline lattice takes time.

Data: Solvent Dielectric Constants for Selection | Solvent | Dielectric Constant (


) | Role | Suitability for Pyrazinone HCl |
| :--- | :--- | :--- | :--- |
| Water | 80.1 | Solvent | Too soluble (avoid) |
| Methanol | 32.7 | Solvent | Excellent "Good" solvent |
| Ethanol | 24.5 | Solvent | Good, but may require heating |
| Acetone | 20.7 | Anti-Solvent | Intermediate polarity |
| Ethyl Acetate | 6.0 | Anti-Solvent | Standard Anti-Solvent |
| Diethyl Ether | 4.3 | Anti-Solvent | Excellent Anti-Solvent (High crash potential) |

Visualization: The "Oiling Out" Decision Tree

OilingOutWorkflow Start Crude Pyrazinone HCl (Oiled Out) SolventCheck Is it soluble in hot iPrOH? Start->SolventCheck MethodA Method A: Recrystallize from iPrOH (Slow Cool) SolventCheck->MethodA Yes DissolveMeOH Dissolve in min. MeOH (Warm) SolventCheck->DissolveMeOH No AntiSolvent Drip into 15x vol Diethyl Ether DissolveMeOH->AntiSolvent Precipitate Does it precipitate? AntiSolvent->Precipitate Success Filter & Wash (Cold Et2O) Precipitate->Success Yes (Solid) OilPersists Oil Persists Precipitate->OilPersists No (Gum) Sonication Sonicate 20 mins + Seed Crystal OilPersists->Sonication Sonication->Success

Caption: Workflow for handling pyrazinone salts that refuse to crystallize. Blue nodes indicate decision points.

Module 2: Chromatographic Strategies

User Issue: "I tried flash chromatography on silica (DCM/MeOH), but the compound streaked from the baseline to the solvent front."

Root Cause Analysis: Pyrazinone HCl salts interact strongly with the silanols on silica gel. The amine functionality hydrogen-bonds to the silica, causing peak tailing. Furthermore, the salt may partially dissociate on the column, leading to two broad peaks (free base and salt).

The Protocol: Reverse Phase (C18) with Acidic Modifiers Do not use Normal Phase silica for HCl salts unless you convert to free base first.

Recommended System:

  • Stationary Phase: C18 (Octadecylsilane) or C18-Aq (for 100% aqueous compatibility).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.05% TFA).

    • Technical Insight: The acid modifier is non-negotiable.[2] It keeps the pyrazinone nitrogen fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase.

Self-Validating Check: Run a test gradient (5% B to 95% B over 10 mins). If the peak is still broad, switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column using Acetonitrile/Water/Ammonium Formate buffer.

Visualization: Chromatography Selection Logic

ChromSelection Start Purification Needed PolarityCheck Is compound water soluble? Start->PolarityCheck NP Normal Phase Silica (DCM/MeOH + 1% NH3) PolarityCheck->NP No (Lipophilic) RP_Check Reverse Phase C18 (Acidic Modifier) PolarityCheck->RP_Check Yes (Hydrophilic) Tailing Peak Tailing? RP_Check->Tailing HILIC Switch to HILIC (ACN/Water/Buffer) Tailing->HILIC Yes (Broad) Success Isolate & Lyophilize Tailing->Success No (Sharp Peak) HILIC->Success

Caption: Logic flow for selecting the correct stationary phase based on solubility and peak shape.

Module 3: Inorganic Salt Removal (Desalting)

User Issue: "NMR shows my product is pure, but elemental analysis indicates 20% ash. I have excess NaCl trapped in my product."

The Protocol: The "Solubility Filter" Inorganic salts (NaCl, KCl) are insoluble in dry Ethanol and Isopropanol, whereas Pyrazinone HCl salts usually retain solubility in these hot alcohols.

  • Dry the Solid: Ensure the crude mixture is completely dry (water carries NaCl into organic solvents).

  • Digestion: Suspend the crude solid in anhydrous Ethanol (20 mL/g).

  • Reflux: Heat to reflux for 15 minutes. The organic product should dissolve; the inorganic salts will remain as a white grit.

  • Hot Filtration: Filter the solution while hot through a sintered glass funnel or Celite pad.

  • Concentration: Evaporate the filtrate to recover the desalted pyrazinone HCl.

Frequently Asked Questions (FAQs)

Q: Can I use free-basing to purify? A: Yes. If the HCl salt is intractable, suspend it in water, adjust pH to 9-10 with Na₂CO₃, and extract with EtOAc (repeat 5x—pyrazinones are water-loving). Purify the free base on silica, then re-form the salt by treating with 4M HCl in Dioxane.

Q: My product is hygroscopic and turns into a goo on the weigh boat. A: Pyrazinone salts are often hygroscopic. Handle them in a glovebox or a desiccator. Store under Argon at -20°C. For weighing, equilibrate the vial to room temperature before opening to prevent condensation.

Q: Why does my NMR show broad peaks? A: This is common for HCl salts in CDCl₃ due to slow exchange of the N-H proton or aggregation. Run the NMR in DMSO-d6 or D₂O for sharp, well-resolved peaks.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent selection and recrystallization techniques). Link

  • BenchChem. (2025).[3][4][5] Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. (Specific protocols for pyrazinone derivatives). Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (Guide on RP-HPLC and HILIC for polar amines). Link

  • Sielc Technologies. (2025). Separation of Pyrazine on Newcrom R1 HPLC column. (Methodology for reverse phase separation of pyrazine derivatives). Link

  • ResearchGate. (2021). Discussion: Recrystallization solvents for amine hydrochloride salts. (Peer-reviewed discussion on "oiling out" phenomena). Link

Sources

Troubleshooting

Technical Support Center: Prevention of Oxidation in Dihydropyrazinone Intermediates

Welcome to the technical support center for handling dihydropyrazinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often sensitiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling dihydropyrazinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often sensitive compounds. Dihydropyrazinone cores are crucial building blocks in modern medicinal chemistry. However, their susceptibility to oxidation can lead to yield loss, impurity formation, and compromised biological data. This resource provides in-depth, field-proven insights into the causes of oxidation and robust strategies for its prevention and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for dihydropyrazinone intermediates?

A1: The most common degradation pathway for dihydropyrazinone intermediates is oxidation to the corresponding aromatic pyrazinone. This process involves the loss of two hydrogen atoms from the dihydropyrazine ring, resulting in a more stable, conjugated aromatic system. This is analogous to the well-documented oxidation of 1,4-dihydropyridines to their pyridine derivatives.[1][2] This aromatization leads to a complete loss of the desired intermediate's chemical properties.

Q2: My dihydropyrazinone intermediate solution is turning yellow/brown. What is happening?

A2: A color change, typically to yellow or brown, is a strong visual indicator of oxidation.[3] The resulting aromatic pyrazinone is often a colored compound due to the extended conjugation of the pi-electron system. If you observe a color change, it is highly probable that your intermediate is degrading. It is crucial to confirm this with analytical techniques like TLC or HPLC.

Q3: What are the main factors that accelerate the oxidation of dihydropyrazinone intermediates?

A3: Several factors can accelerate the oxidation of these sensitive intermediates:

  • Atmospheric Oxygen: The primary culprit is molecular oxygen from the air, which can react with the dihydropyrazinone ring, especially in solution.[3]

  • Light: Many related heterocyclic compounds, such as dihydropyridines, are highly photosensitive.[4] Exposure to UV or even ambient laboratory light can initiate and accelerate the oxidation process, often through a photo-induced electron transfer mechanism.[5]

  • Humidity: The presence of moisture can facilitate degradation pathways, particularly in the solid state.[1][3]

  • Residual Metals: Trace amounts of transition metals from catalysts or reagents can catalyze oxidation reactions.

  • Elevated Temperatures: While thermal degradation can occur, oxidation is often the more significant issue at ambient or slightly elevated temperatures.[1][3]

Q4: How can I store my dihydropyrazinone intermediate to ensure its long-term stability?

A4: Proper storage is critical. For optimal stability, especially for long-term storage, we recommend the following conditions:

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen.
Temperature Low temperature (-20°C or -80°C)Slows down the rate of any potential degradation reactions.
Light Protection from light (Amber vials/foil)Prevents photo-oxidation.[3]
Container Tightly sealed, clean glasswarePrevents exposure to air and moisture.

For solid materials, consider flushing the storage vial with an inert gas before sealing. For solutions, use degassed solvents and store under an inert atmosphere.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing and solving the problem.

Issue 1: Rapid Degradation Observed During Reaction Work-up

Symptoms:

  • A new, more polar spot appears on the TLC plate during extraction or chromatography.

  • The isolated yield is significantly lower than expected based on in-process reaction monitoring.

  • The isolated product is off-white or colored, when it is expected to be colorless.

Troubleshooting Workflow:

start Low yield or colored product after work-up check_air Was the work-up performed open to air? start->check_air air_yes Yes check_air->air_yes Yes air_no No check_air->air_no No solution_air Implement inert atmosphere during work-up. (e.g., N2 blanket during extraction) air_yes->solution_air check_solvent Were solvents degassed? air_no->check_solvent end_node Problem likely resolved. Monitor by TLC/HPLC. solution_air->end_node solvent_yes Yes check_solvent->solvent_yes Yes solvent_no No check_solvent->solvent_no No check_light Was the reaction mixture protected from light? solvent_yes->check_light solution_solvent Use degassed solvents for all work-up steps. solvent_no->solution_solvent solution_solvent->end_node light_yes Yes check_light->light_yes Yes light_no No check_light->light_no No check_temp Was the work-up performed at elevated temp? light_yes->check_temp solution_light Protect from light using aluminum foil. light_no->solution_light solution_light->end_node temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No solution_temp Perform work-up at room temperature or below. temp_yes->solution_temp temp_no->end_node Consider trace metal contamination or inherent instability. solution_temp->end_node

Caption: Troubleshooting workflow for work-up related degradation.

Issue 2: Degradation in Solution (e.g., NMR tube, stock solution for assays)

Symptoms:

  • NMR spectrum shows the appearance of new aromatic signals and a decrease in signals corresponding to the dihydropyrazinone protons over time.

  • HPLC analysis of a stock solution shows a growing impurity peak over a short period (hours to days).

  • Inconsistent results in biological assays.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Some solvents, like THF, can form peroxides upon storage, which are potent oxidizing agents.[6] Consider using freshly distilled or inhibitor-free solvents.

  • Degas Solvents: Dissolved oxygen is a major contributor to degradation in solution.[3] Always use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or sparging with an inert gas.

  • Use of Antioxidants: For stock solutions that need to be stored, consider adding a small amount of a radical scavenging antioxidant.

AntioxidantTypical ConcentrationNotes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)A common and effective hindered phenol antioxidant. Soluble in most organic solvents.
α-Tocopherol (Vitamin E) 0.01 - 0.1% (w/v)A natural antioxidant, also effective in organic media.

Important: Always run a control experiment to ensure the antioxidant does not interfere with your downstream application (e.g., biological assay).

Experimental Protocols

Protocol 1: Handling Dihydropyrazinone Intermediates Under an Inert Atmosphere

This protocol describes the use of a Schlenk line for manipulating air-sensitive dihydropyrazinone intermediates.

Objective: To prevent exposure of the intermediate to atmospheric oxygen and moisture during solvent addition, reaction, and work-up.

Materials:

  • Schlenk flask and other appropriate oven-dried glassware.

  • Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifold.

  • Degassed solvents.

  • Cannula and septa.

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 150°C) for several hours and then cooled under a stream of inert gas.

  • System Purge: Assemble the glassware and connect it to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure the removal of atmospheric gases.[7]

  • Reagent/Solvent Transfer: Add solid reagents under a positive flow of inert gas. Transfer degassed liquid reagents and solvents via a cannula or syringe through a rubber septum.

  • Reaction and Work-up: Maintain a positive pressure of inert gas throughout the reaction. For work-up procedures like quenching or extraction, perform all liquid transfers under inert atmosphere using cannulas.

cluster_0 Preparation cluster_1 Execution cluster_2 Completion A Oven-dry glassware B Assemble and connect to Schlenk line A->B C Perform 3x vacuum/inert gas cycles B->C D Add solids under positive N2 flow C->D E Transfer degassed solvents via cannula D->E F Run reaction under positive N2 pressure E->F G Work-up (e.g., extractions) using cannula transfers F->G H Isolate product under inert atmosphere G->H

Caption: Workflow for handling intermediates under inert atmosphere.

Protocol 2: Monitoring Oxidation by HPLC-UV

Objective: To quantitatively assess the stability of a dihydropyrazinone intermediate and detect the formation of its oxidized pyrazinone derivative.

Principle: The oxidized pyrazinone is typically more polar than the dihydropyrazinone precursor due to the introduction of a more polar aromatic system. This difference in polarity allows for their separation using reverse-phase HPLC.

Typical Method Parameters:

  • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15-20 minutes.

  • Detection: UV detector, monitoring at a wavelength where both the precursor and the expected product absorb (e.g., 230-280 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Expected Result: The dihydropyrazinone intermediate will have a longer retention time than its more polar oxidized product. The appearance and growth of an earlier-eluting peak is indicative of oxidation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your intermediate (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Analysis: Inject the freshly prepared sample to obtain a t=0 chromatogram.

  • Stability Study: Store the solution under the desired test conditions (e.g., on the benchtop, protected from light) and inject aliquots at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Plot the peak area of the dihydropyrazinone intermediate as a percentage of the total peak area against time to determine the rate of degradation.

Mechanistic Insights

The oxidation of a dihydropyrazinone to a pyrazinone is fundamentally an aromatization reaction. This can proceed through several mechanisms, with autoxidation being a common pathway for susceptible organic molecules.[8]

DHP Dihydropyrazinone Intermediate DHP_Radical Dihydropyrazinone Radical DHP->DHP_Radical Radical_Initiator Initiator (Light, Metal, Peroxide) Radical_Initiator->DHP H• abstraction (Initiation) Peroxy_Radical Peroxy Radical DHP_Radical->Peroxy_Radical + O2 (Propagation) Oxygen O2 (Air) Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + Dihydropyrazinone (Propagation) DHP_2 Another Dihydropyrazinone Molecule Pyrazinone Aromatic Pyrazinone (Oxidized Product) Hydroperoxide->Pyrazinone Elimination

Caption: Plausible free-radical autoxidation pathway.

This free-radical chain reaction is initiated by the abstraction of a hydrogen atom from the dihydropyrazinone ring.[6][8] The resulting radical rapidly reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another dihydropyrazinone molecule, propagating the chain reaction and forming a hydroperoxide intermediate, which can then eliminate water to yield the final aromatic pyrazinone. Antioxidants like BHT interrupt this cycle by quenching the radical species, thus terminating the chain reaction.[9]

By understanding these mechanisms and implementing the preventative strategies outlined in this guide, you can significantly improve the stability of your dihydropyrazinone intermediates, leading to more reliable and reproducible research outcomes.

References

  • Yasir, M., & Singh, R. (2020). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. European Journal of Medicinal Chemistry, 204, 112607.
  • Request PDF. (n.d.). Free radical scavengers: An overview on heterocyclic advances and medicinal prospects.
  • Madea, D., Peňáková, J., Mehara, J., Akisaka, R., Martínek, M., Roithová, J., & Klán, P. (2025). Photooxidation of Dipyrrinones: Reaction with Singlet Oxygen and Characterization of Reaction Intermediates. The Journal of Organic Chemistry, 90(6), 2403–2420.
  • BenchChem. (2025).
  • ASMS. (2013).
  • Wikipedia. (n.d.).
  • Request PDF. (n.d.). Photooxidation of Hantzsch 1,4-dihydropyridines by molecular oxygen.
  • Madea, D., Peňáková, J., Mehara, J., Akisaka, R., Martínek, M., Roithová, J., & Klán, P. (2025).
  • Forced Degrad
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Development of forced degradation and stability indic
  • BenchChem. (2025).
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  • Bankeu, J. K. K., Lunga, P. K., Tabe, G. E., & Ayimele, G. A. (2020). Free radical scavenging mechanism of 1,3,4-oxadiazole derivatives: thermodynamics of O–H and N–H bond cleavage. SN Applied Sciences, 2(4).
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.).
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  • Advances in NMR Spectroscopy for Lipid Oxid
  • Ragno, G., Cione, E., & Ioele, G. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8.
  • González-Cabrera, J., García-Viñuales, S., Di-Giovanni, S., Trostchansky, A., Batthyány, C., Valderrama, J. A., … & Cerecetto, H. (2008). Heteroarylnitrones as drugs for neurodegenerative diseases: synthesis, neuroprotective properties, and free radical scavenger properties. Journal of medicinal chemistry, 51(20), 6431-6441.
  • Riegl, J., Brüggemann, K., & Netscher, T. (2000). Efficient Preparation of (2R,4'R,8'R)-a-Tocopherol by Hydroxymethylation. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
  • Kurzbach, D., Jakes, J., Sonderegger, P., & Hagn, F. (2017). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical chemistry, 89(17), 9557-9563.
  • Synthesis of BHT-like derivatives 1 and 2 suitable for the.... (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Radical scavengers. (n.d.). Sigma-Aldrich.
  • Chen, J., & Wang, J. (2018). Taming photo-induced oxidation degradation of dihydropyridine drugs through cocrystallization.
  • Szeja, W., Grynkiewicz, G., & Rusin, A. (2017). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 22(12), 2145.
  • CN113387775A - BHT (butylated hydroxytoluene)
  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta poloniae pharmaceutica, 63(6), 477-484.
  • Bielski, B. H., & Allen, A. O. (1977). Superoxide radical initiates the autoxidation of dihydroxyacetone. Journal of the American Chemical Society, 99(17), 5931-5932.
  • The art of formulations. (2021, October 27). Oxiris Chemicals.
  • Thermal stability of 1,4-dihydropyridine derivatives in solid state. (n.d.).
  • Lee, J., & Choe, E. (2015). NMR Spectroscopy for Evaluation of Lipid Oxidation. Current Opinion in Food Science, 5, 60-64.
  • Li, Y., Li, G., & Chen, X. (2021). Oxidation of dihydrotetrazine triggered by near-infrared photocatalysis for photoclick chemistry.
  • Request PDF. (n.d.). Autoxidation of Hydrazones. Some New Insights.
  • Kumar, V. S., & Reddy, G. O. (2015). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Journal of analytical science and technology, 6(1), 1-10.
  • Bąk, A., Frankiewicz, M., Fijołek, M., Warżajtis, B., Rychlewska, U., & Gzella, A. K. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. International Journal of Molecular Sciences, 26(3), 1319.
  • Exploring Nuclear Magnetic Resonance Spectroscopy for the Analysis of Dried Blood Spots. (n.d.). ChemRxiv.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
  • Chromatograms HPLC-UV: a dihydralazine (4) and hydrochlorothiazide (3).... (n.d.).
  • Fang, H., Grootveld, M., & Pignitter, M. (2022). Nuclear Magnetic Resonance Spectroscopic Analysis of the Evolution of Peroxidation Products Arising from Culinary Oils Exposed to Thermal Oxidation: An Investigation Employing 1 H and 1 H- 1 H COSY and TOCSY Techniques. Foods, 11(13), 1863.
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  • Zhou, Y., & Li, Y. (2021). Heavy Metals Behavior in Soil/Plant System after Sewage Sludge Application. International Journal of Environmental Research and Public Health, 18(6), 2893.
  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). Semantic Scholar.
  • Plejwoda, M., & Ligus, M. (2023). Evaluation of the stability of heavy metal-containing sediments obtained in the wastewater treatment processes with the use of various precipitating agents.
  • Li, M., Wang, Y., & Chen, J. (2025). Study on the Interaction Effect of Heavy Metal Cadmium in Soil–Plant System Controlled by Biochar and Nano-Zero-Valent Iron. International Journal of Molecular Sciences, 26(9), 4983.

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Optimization

Technical Support Center: Optimizing Reaction pH for 3-(4-Piperidyl)-1H-pyrazin-2-one Coupling

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in coupling reactions with 3-(4-Piperidyl)-1H-pyrazin-2-one. The focus is on the critical role of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in coupling reactions with 3-(4-Piperidyl)-1H-pyrazin-2-one. The focus is on the critical role of pH in achieving optimal reaction outcomes, troubleshooting common issues, and ensuring the scientific integrity of your synthetic procedures.

I. Understanding the Criticality of pH in Amide Coupling

The 3-(4-Piperidyl)-1H-pyrazin-2-one moiety contains a secondary amine within the piperidine ring, which is the primary site for coupling reactions, most commonly amide bond formation with a carboxylic acid. The success of this transformation is profoundly dependent on the reaction pH. The pH dictates the protonation state of both the piperidine nitrogen and the carboxylic acid, as well as the stability and reactivity of the coupling agents and their intermediates.

The piperidine nitrogen is basic, with the pKa of a typical piperidinium ion being around 11.1.[1] This means that at physiological pH, it will be predominantly in its protonated, non-nucleophilic form. For the coupling reaction to proceed, a sufficient concentration of the deprotonated, nucleophilic free amine must be present. Conversely, the carboxylic acid must be activated for the coupling to occur, a process that is often more efficient under slightly acidic conditions.[2] This creates a delicate balance that must be carefully controlled to maximize yield and minimize side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common pH-related issue when coupling with 3-(4-Piperidyl)-1H-pyrazin-2-one?

A1: The most frequent problem is low or no product yield, which can be traced back to two primary pH-dependent factors in carbodiimide-mediated couplings (e.g., using EDC/NHS):

  • Inefficient Carboxyl Activation (pH is too low): The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[2] If the pH is too far below this range, the activation rate slows significantly.

  • Insufficiently Nucleophilic Amine (pH is too low): The piperidine amine needs to be in its free, deprotonated state to act as a nucleophile. At acidic pH, it is protonated (R₂NH₂⁺) and unreactive.

  • Hydrolysis of Activated Intermediates (pH is too high): While a higher pH increases the concentration of the free amine, it also dramatically accelerates the hydrolysis of the activated ester (e.g., NHS-ester), which reverts the carboxylic acid to its original state.[2][3] For instance, at pH 8.6, the half-life of a typical NHS-ester is a mere 10 minutes.[3]

Q2: What is the recommended starting pH for a one-pot EDC/NHS coupling reaction?

A2: A one-pot reaction requires a compromise between the optimal pH for carboxyl activation and the optimal pH for amine coupling. A pH range of 6.0-7.5 is a common starting point.[2] The lower end of this range favors the EDC activation step, while the higher end promotes the nucleophilic attack by the amine.[2] However, be aware that the stability of the NHS-ester decreases as the pH approaches 7.5 and beyond.[2]

Q3: Is a two-step pH adjustment protocol better?

A3: Yes, for sensitive or low-yielding reactions, a two-step protocol is highly recommended. This approach allows for the optimization of each step independently:

  • Activation Step: Perform the initial activation of the carboxylic acid with EDC and NHS in a non-amine, non-carboxylate buffer (like MES) at a pH of 5.0-6.0.[2]

  • Coupling Step: After the activation is complete, raise the pH of the reaction mixture to 7.2-8.0 before adding the 3-(4-Piperidyl)-1H-pyrazin-2-one.[2][4] This pH adjustment deprotonates the piperidinium ion, making it a potent nucleophile, while still maintaining a reasonable half-life for the NHS-ester.

Q4: My reaction is inconsistent. How can I improve pH control?

A4: Inconsistent results often point to poor pH management. Key areas to address are:

  • Inadequate Buffering: Ensure you are using a high-quality buffer that is effective in your target pH range. For example, MES is a good choice for the activation step but is not an effective buffer below pH 5.5 or above pH 6.7.[2]

  • Reagent Addition: The addition of acidic or basic reagents can shift the pH of an inadequately buffered solution. Always verify the pH of the final reaction mixture after all components have been added.[2]

III. Troubleshooting Guide

Problem Potential pH-Related Cause Troubleshooting & Optimization Steps
Low or No Product Yield The reaction pH is either too low, preventing the amine from being nucleophilic, or too high, causing rapid hydrolysis of the activated ester.Implement a two-step pH protocol as described in FAQ Q3. Systematically screen the coupling step pH from 7.0 to 8.5 to find the optimal balance for your specific substrates. Ensure your buffer has adequate capacity.
Formation of N-acylisourea byproduct The EDC-activated carboxylic acid (O-acylisourea intermediate) is rearranging to a stable, unreactive N-acylisourea. This is more likely to occur if the nucleophile (the piperidine) is not available to react quickly.This is often a consequence of low amine nucleophilicity at acidic pH. Increasing the pH during the coupling step will favor the desired reaction pathway. The use of NHS or Sulfo-NHS to form a more stable intermediate can also mitigate this side reaction.[4]
Starting material is recovered This could be due to either failed activation of the carboxylic acid or rapid hydrolysis of the activated intermediate.Verify the pH during the activation step is within the optimal 4.5-6.0 range.[2] For the coupling step, avoid pH values above 8.5 where the NHS-ester half-life is extremely short.[2][3]
Difficult Purification Side reactions due to non-optimal pH can lead to a complex mixture of byproducts.By optimizing the pH to favor the desired reaction, the formation of side products will be minimized, simplifying purification.

IV. Experimental Protocols & Methodologies

This protocol is designed to maximize the efficiency of both the carboxylic acid activation and the subsequent amine coupling steps.

  • Step 1: Carboxylic Acid Activation (pH 5.0-6.0)

    • Dissolve the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS) or Sulfo-NHS (1.1 eq) in a suitable buffer, such as 0.1 M MES, 0.5 M NaCl, at pH 6.0.

    • Add EDC (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Step 2: Amine Coupling (pH 7.2-8.0)

    • Raise the pH of the reaction mixture to 7.2-7.5 using a non-amine buffer like phosphate-buffered saline (PBS).[5]

    • Immediately add a solution of 3-(4-Piperidyl)-1H-pyrazin-2-one (1.0-1.2 eq) to the activated carboxylic acid mixture.

    • Allow the reaction to proceed for 2 hours at room temperature, or until completion as monitored by a suitable analytical technique (e.g., LC-MS, TLC).

The following diagram illustrates the two-step pH optimization workflow.

G cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling A Carboxylic Acid + EDC/NHS in MES Buffer B pH Check & Adjust (Target: 5.0-6.0) A->B C Activated NHS-Ester (Stable Intermediate) B->C D pH Adjustment (Target: 7.2-8.0) C->D Proceed to Coupling E Add 3-(4-Piperidyl)-1H-pyrazin-2-one D->E F Amide Product Formation E->F

Caption: Workflow for two-step pH-optimized amide coupling.

V. Beyond Amide Coupling: Considerations for Other Reactions

While amide bond formation is the most common, the piperidyl nitrogen or the pyrazinone core can participate in other transformations where pH or the choice of base is critical.

  • Buchwald-Hartwig Amination: If the pyrazinone ring is halogenated, it could be a substrate for a Buchwald-Hartwig cross-coupling reaction. These reactions are highly sensitive to the choice of base, which is crucial for the catalytic cycle.[6] While not strictly a pH-buffered system, the strength and nature of the base (e.g., NaO-t-Bu, K₂CO₃, K₃PO₄) play a similar role in deprotonating the amine and facilitating the catalytic steps.[7]

  • Suzuki Coupling: Similarly, a halogenated pyrazinone can undergo Suzuki coupling. These reactions are also performed under basic conditions, which are necessary for the transmetalation step of the catalytic cycle.[8][9]

For these cross-coupling reactions, the "pH" is controlled by the choice of a specific base rather than a buffered aqueous system. The principles, however, remain the same: the reaction conditions must be tailored to ensure the reactivity of all components involved in the catalytic cycle.

References

  • Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.

  • Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. PMC.

  • NHS / sulfo-NHS. Interchim.

  • INSTRUCTIONS 22980 22981 77149. Thermo Fisher Scientific.

  • Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. International Journal of Electrochemical Science.

  • The Art of Amide Bond Formation: Connecting Molecules With Precision. Oreate AI Blog.

  • Troubleshooting disulfide bond formation in N-methylbenzamides. Benchchem.

  • Optimizing amide bond formation for piperidine carboxylic acids. Benchchem.

  • Can anyone give me some advices on amide bond formation between L-arginine(-COOH) and amino-terminated nanopaticles?. ResearchGate.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. PMC.

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.

  • Tips and tricks for difficult amide bond formation?. Reddit.

  • Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Chemistry Portal.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

  • pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Royal Society of Chemistry.

  • Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides. PubMed.

  • Amide Functionalization: Examination Under Variable pH Conditions. Chembiosis.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.

  • Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water. ACS Publications.

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate.

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. PMC.

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate.

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. PMC.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [URL]([Link]

  • pK a values of common substituted piperazines. ResearchGate.

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI.

  • pKa values bases. Chair of Analytical Chemistry.

Sources

Troubleshooting

Handling hygroscopic hydrochloride salts in organic synthesis

Technical Support Center: The Hygroscopy Response Unit (HRU) Subject: Handling, Isolation, and Storage of Hygroscopic Hydrochloride Salts Ticket ID: HCl-HYGRO-001 Operator: Senior Application Scientist Mission Statement...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: The Hygroscopy Response Unit (HRU) Subject: Handling, Isolation, and Storage of Hygroscopic Hydrochloride Salts Ticket ID: HCl-HYGRO-001 Operator: Senior Application Scientist

Mission Statement

You are likely here because your free-flowing white powder has turned into a sticky gum, your yield calculations are drifting due to water weight, or your vacuum pump is corroding from acid vapors. Hygroscopic hydrochloride (HCl) salts are notorious for deliquescence—absorbing atmospheric moisture until they dissolve in it.[1]

This guide is not a textbook; it is a tactical manual for salvaging your material and ensuring data integrity.

Module 1: Synthesis & Isolation (The "Oiling Out" Crisis)

Q: My HCl salt didn't precipitate; it formed a separate, sticky oil phase at the bottom of the flask. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the melting point of your salt, depressed by impurities or supersaturation, falls below the temperature of your solution.[2][3][4] The "oil" is a supersaturated solution of your product that refuses to nucleate.

The Rescue Protocol: Trituration & Sonication

Do not toss the oil. Follow this procedure to force crystallization.

  • Decantation: Carefully pipette off the supernatant (mother liquor) into a separate flask. Keep this; it still contains product.

  • Solvent Swap: Add a non-polar, anhydrous antisolvent to the oil (typically Diethyl Ether, MTBE, or Hexanes).

  • Physical Agitation:

    • Scratching: Use a glass rod to scratch the interface between the oil and the glass. This creates microscopic nucleation sites.

    • Sonication: Place the flask in a sonication bath for 30–60 seconds. The cavitation energy often forces the lattice to lock.

  • The "Cloud Point": Once the oil turns cloudy/opaque, it is solidifying. Cool the flask in an ice bath to maximize yield before filtration.

Prevention: The Anhydrous Generation Method

Avoid aqueous HCl. Water is the enemy of crystallization here.

  • Method: Dissolve the free base in anhydrous solvent (EtOAc or Et2O).

  • Reagent: Add a solution of anhydrous HCl in Dioxane or Et2O (commercially available) or generate it in situ by adding Acetyl Chloride to anhydrous alcohol (Reaction:

    
    ).
    

OilingOutRescue start Reaction Mixture (Oiled Out) decant Decant Supernatant start->decant add_anti Add Anhydrous Antisolvent (Et2O / MTBE) decant->add_anti agitate Scratch Glass / Sonicate add_anti->agitate check Is it Solid? agitate->check filter Filter under N2/Ar check->filter Yes (Cloudy ppt) evap Rotovap to Gum (Retry with different solvent) check->evap No (Still oil) evap->add_anti Retry

Figure 1: Decision workflow for recovering product from an oiled-out state.

Module 2: Drying & Storage

Q: I filtered the solid, but it becomes sticky immediately upon exposure to air. How do I dry it without degrading it?

A: You must win the vapor pressure war. Hygroscopic salts require aggressive drying to remove bound solvent/water, but heating wet HCl salts can cause hydrolysis (cleaving amides/esters) or loss of HCl gas (reverting to free base).

The Vacuum Desiccator Setup

Standard ovens are insufficient. Use a vacuum drying pistol (Abderhalden) or a vacuum oven with a dedicated desiccant train.

Critical Warning: HCl vapors will destroy standard rotary vane oil pumps.

  • Trap 1 (Cold): Liquid

    
     or Dry Ice/Acetone to catch solvents.
    
  • Trap 2 (Chemical): A KOH (Potassium Hydroxide) tower between the cold trap and the pump to neutralize acid vapors.

Desiccant AgentApplicationProsCons

(Phosphorus Pentoxide)
Vacuum Pistol/DesiccatorHighest drying capacity; avidly removes water.Forms a syrupy phosphoric acid coating that stops further drying. Use "Sicapent" (supported

) to prevent this.
KOH (Potassium Hydroxide) Vacuum DesiccatorGood for acid salts; neutralizes HCl vapors.Less effective at water removal than

.
Silica Gel General StorageSafe, reusable.Insufficient for drying hygroscopic salts; only maintains dryness.
Paraffin Wax Vacuum DesiccatorAbsorbs residual organic solvents (hexane/DCM).Does not remove water.[5]

Module 3: Weighing & Stoichiometry

Q: The mass on the balance keeps ticking up while I'm trying to weigh the sample. How do I get an accurate stoichiometry?

A: Stop trying to hit a target mass.[6][7] Weigh what you take. Hygroscopic salts absorb atmospheric water instantly, invalidating your "tared" zero point.

Protocol: Weighing by Difference

This is the only self-validating method for hygroscopic solids outside a glovebox.

  • Dry the Source: Ensure your bulk vial has been stored in a desiccator.

  • Weigh the Container (

    
    ):  Place the capped vial containing your salt on the analytical balance. Record the mass.
    
  • Transfer: Take the vial to your reaction flask. Quickly uncap, pour/spatula a portion into the flask, and immediately recap.

  • Re-weigh Container (

    
    ):  Place the capped vial back on the balance.
    
  • Calculate:

    
    .
    
    • Why this works: You are measuring the loss from the protected environment, not the gain on the exposed balance pan.

Stoichiometry Correction (The Water Factor)

If your salt is a hydrate or holds non-stoichiometric water, your reaction equivalents will be wrong.

  • Run a qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) to determine the exact wt% of the API.

  • Run Karl Fischer (KF) Titration: Determines precise water content.

  • Adjustment:

    
    
    

Module 4: The Nuclear Option (Salt Switching)

Q: I've tried everything. The HCl salt is deliquescent (turns to liquid). What now?

A: The HCl anion is likely mismatched with your base's lattice energy. If a salt has a Critical Relative Humidity (CRH) below ambient humidity (e.g., <40% RH), it will always be unstable on the bench. You must change the counter-ion.

Recommended Alternatives

According to the "Salt Selection Guide" (Bastin et al.), move to anions with different hydrogen bonding propensities.

  • Fumarate/Maleate: Excellent for crystallizing bases; often non-hygroscopic.

  • Tosylate/Mesylate: Good alternatives, though low MW mesylates can sometimes be hygroscopic.

  • Succinate: Often forms stable hydrates that do not absorb excess moisture.

SaltSelection hcl HCl Salt (Hygroscopic) eval Can it be handled in Glovebox? hcl->eval keep Keep HCl (Use Weighing by Diff) eval->keep Yes (Discovery Scale) switch Switch Counter-ion eval->switch No (Development Scale) options 1. Fumarate 2. Tosylate 3. Succinate switch->options

Figure 2: Strategic decision tree for persistent hygroscopicity issues.

References

  • Salt Selection Strategy: Bastin, R. J., et al. "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, vol. 4, no. 5, 2000, pp. 427-435. Link

  • Weighing Standards: United States Pharmacopeia (USP) General Chapter <41>, "Balances." Link

  • Drying Agents: Burfield, D. R., et al. "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry, vol. 42, no. 18, 1977, pp. 3060–3065. Link

  • Crystallization Troubleshooting: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter on Crystallization and Salt Formation).[8]

Sources

Optimization

Technical Support Center: 3-(4-Piperidyl)-1H-pyrazin-2-one Solution Stability

Welcome to the Technical Support Center for 3-(4-Piperidyl)-1H-pyrazin-2-one . As a Senior Application Scientist, I designed this guide to help researchers, analytical chemists, and formulation scientists navigate the un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-Piperidyl)-1H-pyrazin-2-one . As a Senior Application Scientist, I designed this guide to help researchers, analytical chemists, and formulation scientists navigate the unique physicochemical challenges associated with this bifunctional building block.

Rather than simply telling you what to do, this guide explains why degradation occurs, grounded in the molecule's core mechanisms. By understanding the causality behind the instability, you can implement our self-validating protocols to ensure absolute data integrity in your assays.

Core Mechanistic Grounding: The "Why" Behind the Instability

The stability profile of 3-(4-Piperidyl)-1H-pyrazin-2-one is dictated by two highly reactive structural domains:

  • The Pyrazin-2-one Core (Photochemistry & Tautomerism): This heterocyclic system exists in a dynamic tautomeric equilibrium with its 2-hydroxypyrazine form. The position of this equilibrium is heavily influenced by solvent polarity and pH[1]. Furthermore, pyrazinones are known photosensitizers. Upon exposure to UV or ambient light, they can excite dissolved ground-state oxygen into singlet oxygen, which subsequently attacks the pyrazine ring via a [4+2] cycloaddition to form unstable endoperoxides[2].

  • The Piperidine Ring (Oxidation): The secondary amine within the piperidine ring is highly nucleophilic. In the presence of trace reactive oxygen species (ROS) or peroxides commonly found in aging solvents, this amine undergoes rapid oxidation to form a piperidine N-oxide (+16 Da mass shift)[3].

Pathway API 3-(4-Piperidyl)- 1H-pyrazin-2-one Photo Photodegradation (UV/Vis Light) API->Photo Light + O2 Ox Oxidation (ROS/Peroxides) API->Ox Trace H2O2 pH pH Extremes (Aqueous Media) API->pH Protic Solvents Endo Endoperoxide Formation Photo->Endo NOx Piperidine N-Oxide Ox->NOx Taut Tautomeric Shift pH->Taut

Degradation pathways of 3-(4-Piperidyl)-1H-pyrazin-2-one under environmental stress.

Troubleshooting Guide & FAQs

Q: Why does my LC-MS chromatogram show two closely eluting peaks for a highly pure standard?

A: Tautomeric Equilibrium. This is a classic manifestation of tautomerism. The pyrazin-2-one core is in continuous equilibrium with 2-hydroxypyrazine[1]. If your mobile phase lacks sufficient buffering capacity, the interconversion rate of these tautomers matches the column transit time, leading to peak splitting, severe tailing, or a "bridge" between two peaks.

  • The Fix: Ensure your aqueous mobile phase is strongly buffered (e.g., 10 mM ammonium formate or ammonium acetate, pH 3.0 - 5.0) to collapse the equilibrium into a single, sharp peak.

Q: I left my stock solution on the benchtop overnight, and the concentration dropped by 30%. What happened?

A: Photochemical Endoperoxide Formation. 3-(4-Piperidyl)-1H-pyrazin-2-one is highly susceptible to photodegradation. Ambient laboratory lighting provides enough energy to excite the molecule, sensitizing dissolved oxygen to form singlet oxygen, which destroys the pyrazinone ring[4],[2].

  • The Fix: Always use amber vials. More importantly, purge the solvent headspace with an inert gas (Argon or N₂) to remove the oxygen required for this degradation pathway.

Q: During forced degradation studies, I observe a major degradant with a +16 Da mass shift. What is this?

A: Piperidine N-Oxidation. A +16 Da shift under oxidative stress (e.g., 3% H₂O₂) or in aged solvents almost exclusively points to N-oxide formation at the secondary amine of the piperidine ring[3].

  • The Fix: Avoid using ethereal solvents (like THF or dioxane) that form peroxides over time. If using DMSO, ensure it is anhydrous, freshly opened, and stored under inert gas.

Quantitative Stability Data

To assist in your experimental design, we have mapped the kinetic half-life (


) of the compound under various standard benchtop and stress conditions.
Environmental ConditionSolvent / MatrixObserved

Primary Mechanism / Degradant
Ambient Light + Air DMSO (Room Temp)< 48 hoursPhotodegradation (Endoperoxide)
Dark + Argon Purge DMSO (-20°C)> 6 monthsStable
Oxidative (3% H₂O₂) Water/MeCN (Dark)< 5 hoursPiperidine N-oxide (+16 Da)
Acidic (pH 2.0) Aqueous Buffer> 14 daysStable (Protonated piperidine)
Basic (pH 10.0) Aqueous Buffer~ 7 daysRing opening / Hydrolysis

Step-by-Step Methodologies

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol is designed as a self-validating system . By systematically eliminating light, oxygen, and thermal stress, the resulting stock solution serves as an absolute baseline for downstream assays.

  • Vial Selection: Tare a pre-cleaned, ultra-dry amber glass vial on an analytical balance. (Causality: Amber glass blocks UV/Vis wavelengths <500 nm, halting singlet oxygen generation).

  • Solvent Preparation: Use HPLC-grade, anhydrous DMSO. Prior to use, sparge the DMSO with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of 3-(4-Piperidyl)-1H-pyrazin-2-one. Add the degassed DMSO to achieve the target concentration (e.g., 10 mM).

  • Agitation: Vortex gently. If sonication is required, maintain the water bath temperature strictly below 25°C using ice. (Causality: Thermal stress accelerates trace oxidative side-reactions).

  • Inert Headspace & Storage: Blanket the vial's headspace with a gentle stream of Argon for 10 seconds. Cap tightly with a PTFE-lined septum. Aliquot into single-use volumes and store at -20°C in a desiccator.

SOP S1 1. Weigh API in Amber Vial (Prevents Photodegradation) S2 2. Add Degassed Solvent (Minimizes ROS) S1->S2 S3 3. Sonicate < 25°C (Avoids Thermal Stress) S2->S3 S4 4. Purge with Argon (Displaces O2) S3->S4 S5 5. Store at -20°C (Halts Kinetics) S4->S5

Self-validating workflow for preparing highly stable API stock solutions.

Protocol B: Stability-Indicating LC-MS Assay Validation

To ensure your analytical method can accurately quantify the intact API without interference from its degradants, run this self-validating forced degradation sequence:

  • Baseline Control: Inject the ultra-stable stock (Protocol A) to establish the

    
     peak area and retention time.
    
  • Oxidative Stress Generation: Mix 100 µL of the stock with 100 µL of 3% H₂O₂. Incubate at 40°C in the dark for 4 hours.

  • Photolytic Stress Generation: Place 100 µL of the stock in a clear glass vial under a UV/Vis photoreactor (ICH Q1B compliant) for 24 hours.

  • System Suitability Check: Inject the stressed samples. Validation criteria: The method is only considered "stability-indicating" if the baseline resolution (

    
    ) between the intact API and the +16 Da N-oxide peak (from the oxidative stress sample) is 
    
    
    
    . If
    
    
    , flatten your organic gradient slope between 5% and 30% B.

References

  • [1] Tautomerism in pyridazin-3(2H)-one: A theoretical study using implicit/explicit solvation models. ResearchGate. Available at:[Link]

  • [3] Identification and Characterization of an Oxidative Degradation Product of Fexofenadine. PMC / National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions during amide bond formation

Answering your request, here is a technical support center with troubleshooting guides and FAQs. Technical Support Center: Amide Bond Formation A Senior Application Scientist's Guide to Minimizing Side Reactions in Amide...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: Amide Bond Formation

A Senior Application Scientist's Guide to Minimizing Side Reactions in Amide Coupling

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with one of the most fundamental reactions in organic synthesis. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common side reactions, offering detailed troubleshooting advice and proactive strategies to ensure the integrity and purity of your target molecules.

Section 1: The Usual Suspects - Common Side Reactions in Amide Coupling

The formation of an amide bond, while conceptually simple, is a battlefield of competing reactions. Understanding the enemy is the first step to victory. The most prevalent side reaction, particularly when dealing with chiral α-amino acids, is epimerization or racemization . This loss of stereochemical integrity occurs primarily through the formation of a 5(4H)-oxazolone intermediate.

Another common issue arises from the coupling reagents themselves. Carbodiimides like DCC and EDC can rearrange into unreactive N-acylureas, which can be difficult to remove. Furthermore, the activated ester intermediate can undergo undesirable reactions, such as intramolecular cyclization to form piperidinediones or other cyclic imides, especially with substrates like aspartic or glutamic acid.

Finally, side-chain protecting groups are not always innocent bystanders. Incomplete deprotection, or side reactions involving the protecting groups themselves, can lead to a complex mixture of byproducts.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses specific problems you might encounter in the lab.

Q1: My chiral HPLC shows two adjacent peaks for my peptide product, and the mass spectrometry data is correct. What's happening?

A1: This is a classic sign of epimerization at the α-carbon of the activated amino acid. The two peaks represent the desired diastereomer and the epimerized one.

  • Mechanism of Epimerization: The primary pathway for this loss of stereochemical integrity is through the formation of an oxazolone. The activated carboxylic acid, especially from an N-acyl amino acid, can cyclize. The resulting oxazolone has an acidic proton at the C4 position, which can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, leading to racemization of that stereocenter.

    DOT Script for Oxazolone Formation Mechanism

    oxazolone_formation cluster_activation Activation & Cyclization cluster_racemization Racemization N_Acyl_AA N-Acyl Amino Acid Activated_Ester Activated Intermediate (e.g., O-acylisourea) N_Acyl_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate Epimerized_Product Epimerized Amino Acid Derivative Enolate->Oxazolone Enolate->Epimerized_Product Hydrolysis

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the coupling at 0 °C or even -15 °C to slow down the rate of oxazolone formation.

    • Choose the Right Coupling Reagent: Switch to a phosphonium- or iminium-based reagent like HBTU, HATU, or COMU. These reagents are known to suppress racemization compared to carbodiimides alone.

    • Use an Additive: If you must use a carbodiimide (like EDC), always include a racemization-suppressing additive. Hydroxybenzotriazole (HOBt) was a classic choice, but due to its explosive nature, alternatives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or 1-hydroxy-7-azabenzotriazole (HOAt) are now preferred as they are safer and often more effective.

    • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use the minimum amount of base necessary, typically 1-2 equivalents. Excess base significantly accelerates oxazolone formation.

Q2: My reaction is sluggish, and after workup, I have a significant amount of a white, insoluble precipitate that isn't my product. What is it?

A2: If you are using a carbodiimide reagent like DCC or EDC, this precipitate is likely the corresponding N-acylurea byproduct. This forms when the O-acylisourea intermediate, which is supposed to react with your amine, instead rearranges.

  • Troubleshooting Steps:

    • Filtration: If you used DCC, the resulting dicyclohexylurea (DCU) is poorly soluble in most organic solvents and can often be removed by simple filtration. The urea from EDC is more water-soluble, making aqueous workups more effective.

    • Use Additives: The addition of HOBt or OxymaPure® not only suppresses racemization but also intercepts the O-acylisourea intermediate to form an activated ester. This new intermediate is more stable towards rearrangement but highly reactive towards the desired amine, thus minimizing N-acylurea formation.

    • Switch Reagent Class: Consider using a coupling reagent that does not produce insoluble byproducts. For example, the byproducts of phosphonium salts (like PyBOP) or iminium salts (like HATU) are generally soluble in common solvents and easily removed during aqueous workup or chromatography.

Q3: I'm trying to couple aspartic acid (Asp), but I'm getting a significant byproduct.

A3: Aspartic acid and glutamic acid are notorious for forming cyclic imide byproducts. The side-chain carboxylic acid, even when protected as an ester, can be activated or can participate in intramolecular reactions.

  • Troubleshooting Steps:

    • Protecting Group Strategy: Ensure your side-chain protecting group is robust. For Asp, using a bulky ester like O-t-butyl (OtBu) can sterically hinder the unwanted cyclization.

    • Coupling Conditions: Use mild coupling conditions. The combination of a less reactive carbodiimide with an additive like HOBt at low temperatures can favor the intermolecular amide bond formation over the intramolecular cyclization.

    • Pre-activation: Sometimes, pre-activating the carboxylic acid for a short period before adding the amine can improve the outcome, but this must be carefully optimized to avoid racemization.

Section 3: Proactive Strategies for Minimizing Side Reactions

Good synthetic chemistry is about prevention, not just cleanup. Here are some best practices.

Choosing Your Coupling Reagent

The choice of coupling reagent is arguably the most critical factor in a successful amide bond formation.

Reagent Class Examples Pros Cons Racemization Risk
Carbodiimides DCC, EDCInexpensive, readily availableN-acylurea formation, high racemization risk aloneHigh (without additive)
Phosphonium Salts PyBOP, BOPHigh yields, low racemizationByproducts can be carcinogenic (HMPA from BOP)Low
Iminium/Uronium Salts HBTU, HATU, HCTUFast reactions, low racemization, easy to useCan be expensive, potential for guanidinylation of the amineLow to Very Low
Other T3P®, COMUBroad functional group tolerance, easy byproduct removalCan be more expensiveLow to Very Low
Experimental Protocol: A General Guide for a Low-Epimerization Coupling

This protocol uses EDC in combination with OxymaPure® and is a robust starting point for many systems.

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and OxymaPure® (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq.) to the solution and stir for 10-15 minutes. The solution should remain clear.

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base like DIPEA (2.0 eq.).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a mild acid (e.g., saturated NH₄Cl solution). Extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid, a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Decision-Making Workflow for Coupling Conditions

This diagram outlines a logical process for selecting the right conditions for your specific substrates.

DOT Script for Coupling Condition Selection

coupling_selection Start Is the amino acid chiral and prone to racemization? Yes Yes Start->Yes No No Start->No Use_Additive Use a modern uronium/phosphonium reagent (HATU, COMU) OR Carbodiimide + Additive (EDC + Oxyma) Yes->Use_Additive Standard_Carbodiimide Standard carbodiimide coupling (EDC) is likely sufficient. Consider an additive to improve yield. No->Standard_Carbodiimide Base_Choice Use a hindered base (DIPEA) and control stoichiometry. Use_Additive->Base_Choice Temp_Control Run reaction at low temperature (0 °C to RT). Base_Choice->Temp_Control

Caption: Decision tree for selecting coupling conditions.

Section 4: FAQs

Q: What is the best solvent for amide coupling reactions? A: Dichloromethane (DCM) and dimethylformamide (DMF) are the most common. DCM is good for reactions at lower temperatures and simplifies workup, but solubility can be an issue. DMF is an excellent solvent for a wide range of substrates but requires more effort to remove. Acetonitrile (MeCN) is another good option. Always use anhydrous solvents to prevent hydrolysis of activated intermediates.

Q: How many equivalents of each reagent should I use? A: A good starting point is: Carboxylic Acid (1.0 eq.), Amine (1.0-1.2 eq.), Coupling Reagent (1.1-1.3 eq.), Additive (if used, 1.1-1.3 eq.), and Base (1.5-2.5 eq.). The exact stoichiometry should be optimized for your specific reaction.

Q: Can I use triethylamine (TEA) as a base? A: While TEA is a common base, it is more nucleophilic and has been shown to increase the rate of racemization compared to more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. For sensitive substrates, DIPEA is the preferred choice.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • The role of coupling reagents in peptide synthesis. (n.d.). CEM Corporation. Retrieved March 7, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Reference Data & Comparative Studies

Comparative

The Scaffold Switch: Pyrazinone vs. Pyridinone in Rational Drug Design

In the highly constrained landscape of rational drug design, the difference between a failed clinical candidate and a blockbuster drug often comes down to a single heteroatom. Scaffold hopping—the strategy of replacing a...

Author: BenchChem Technical Support Team. Date: March 2026

In the highly constrained landscape of rational drug design, the difference between a failed clinical candidate and a blockbuster drug often comes down to a single heteroatom. Scaffold hopping—the strategy of replacing a core molecular framework with a bioisostere to improve physicochemical properties while retaining target affinity—is a cornerstone of modern medicinal chemistry.

Among the most privileged heterocyclic scaffolds are pyridinones and pyrazinones . Both serve as excellent peptidomimetics and kinase hinge-binding motifs, but they possess distinct electronic, thermodynamic, and pharmacokinetic profiles. As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, providing the mechanistic causality behind their behavior and the self-validating experimental protocols required to evaluate them.

Structural and Physicochemical Profiling

To understand why a medicinal chemist would choose one scaffold over the other, we must first dissect their fundamental physicochemical properties.

  • Pyridinones are six-membered heterocycles containing one nitrogen and one oxygen atom[1]. They are highly versatile, acting as bioisosteres for amides, pyridines, and phenols[2]. They provide excellent hydrogen bond (H-bond) donor and acceptor capabilities, which are critical for increasing water solubility and crossing cell membranes[1].

  • Pyrazinones contain an additional nitrogen atom in the ring. This seemingly minor structural change drastically alters the electron density. The extra electronegative nitrogen pulls electron density away from the ring carbons, rendering the pyrazinone scaffold highly electron-deficient[3]. Furthermore, this second nitrogen acts as an additional H-bond acceptor, which can be exploited to interact with structural water molecules or specific amino acid residues in a target's binding pocket[4].

Table 1: Comparative Physicochemical Properties
PropertyPyridinone ScaffoldPyrazinone ScaffoldMechanistic Implication
Heteroatom Count 1 N, 1 O2 N, 1 OPyrazinone offers an altered vector for H-bonding networks.
Electronic State Relatively balancedElectron-deficientPyrazinones are generally less susceptible to oxidative CYP450 metabolism.
H-Bonding Profile 1 Donor, 1 Acceptor1 Donor, 2 AcceptorsPyrazinone's extra acceptor can displace or engage structural water molecules[4].
pKa (Basic) ~0.8 to 1.5~0.5 to 0.7Pyrazinones act as milder bases, affecting gastrointestinal absorption and solubility[3].

Case Study: Pharmacokinetic Optimization in Thrombin Inhibitors

The most definitive demonstration of the pyrazinone vs. pyridinone dynamic is found in the development of noncovalent thrombin inhibitors.

The Liability: During the optimization of peptidomimetic thrombin inhibitors, researchers identified L-374,087 , a pyridinone acetamide derivative. While this compound exhibited excellent in vitro potency, it suffered from a critical flaw: modest in vivo half-lives and rapid clearance in animal models[5].

The Scaffold Hop: To address this, a chemically stable 3-alkylaminopyrazinone bioisostere (L-375,378 ) was synthesized to replace the 3-sulfonylaminopyridinone core[5].

The Causality: Why did this work? The electron-deficient nature of the pyrazinone ring makes it a poorer substrate for the oxidative enzymes (like Cytochrome P450s) that typically attack electron-rich aromatic systems. By switching to pyrazinone, the metabolic soft spots were shielded. The result was a compound with comparable target selectivity, slightly decreased raw efficacy, but massively improved pharmacokinetics (half-life and oral bioavailability) across rats, dogs, and monkeys[5].

Table 2: PK/PD Profile Comparison (Thrombin Inhibitors)
MetricL-374,087 (Pyridinone Core)L-375,378 (Pyrazinone Core)
Target Selectivity High (Thrombin over Trypsin)High (Comparable to Pyridinone)
Metabolic Stability Low (Rapid clearance)High (Resistant to oxidation)
In Vivo Half-Life ModestSignificantly Extended
Oral Bioavailability PoorHigh (in rats, dogs, monkeys)

Case Study: Tuning Affinity in Tissue Factor VIIa (TF/VIIa) Inhibitors

While pyrazinones often win in pharmacokinetics, the choice between the two scaffolds is highly dependent on the spatial constraints of the target protein.

In the structure-based drug design (SBDD) of Tissue Factor VIIa (TF/VIIa) inhibitors, a pyrazinone core was initially utilized as a central scaffold. The geometry of the pyrazinone ring perfectly oriented the P1, P2, and P3 substituents to probe the S1, S2, and S3 pockets of the enzyme, yielding highly selective inhibitors[6].

However, in subsequent optimization phases, researchers successfully replaced the pyrazinone core with a 2-pyridone core[4]. The Causality: The removal of the second nitrogen alters the dihedral angles of the attached substituents. In specific binding pockets, displaceable water molecules participate in a hydration network. The pyridone core, with its altered H-bond donor/acceptor ratio, can sometimes displace a structural water molecule more favorably than pyrazinone, shifting the binding free energy (


) from an enthalpic to an entropy-driven process[4].

Mandatory Visualizations

Below are the interaction models and workflows that dictate how these scaffolds are evaluated and deployed in a drug discovery pipeline.

G A Identify Lead (Pyridinone Core) B Identify PK Liability (Rapid Metabolism) A->B In vivo testing C In Silico Docking (Pyrazinone Bioisostere) B->C Scaffold hopping D Chemical Synthesis (PASP Library) C->D SBDD validation E In Vitro Assays (Microsomal Stability) D->E Compound screening F In Vivo PK/PD (Rat, Dog, Monkey) E->F High stability hits G Optimized Lead (L-375,378) F->G Efficacy & PK confirmed

Workflow for Pyridinone to Pyrazinone Scaffold Hopping.

H cluster_0 Pyridinone Scaffold cluster_1 Pyrazinone Scaffold Target Protein Pocket (S1/S2/S3 or Hinge) P1 C=O (H-Bond Acceptor) P1->Target H-Bond P2 NH (H-Bond Donor) P2->Target H-Bond P3 CH (Hydrophobic) Z1 C=O (H-Bond Acceptor) Z1->Target H-Bond Z2 NH (H-Bond Donor) Z2->Target H-Bond Z3 N (Extra H-Bond Acceptor) Z3->Target New H-Bond/Water Network

Pharmacophore mapping of Pyridinone vs. Pyrazinone scaffolds.

Experimental Protocols: Self-Validating Microsomal Stability Assay

To empirically validate the metabolic resilience gained by switching from a pyridinone to a pyrazinone scaffold, a rigorous in vitro intrinsic clearance (


) assay is required. This protocol is designed as a self-validating system  to ensure absolute data trustworthiness.

Objective: Quantify the degradation rate of both scaffolds via Cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
  • Compound Spiking (The Self-Validation Step): Spike the test compounds (Pyridinone lead and Pyrazinone bioisostere) into separate microsomal suspensions to a final concentration of 1 µM. Crucial: Concurrently run Verapamil (known high clearance) and Warfarin (known low clearance) as parallel controls. If Verapamil is not rapidly degraded, the microsomal enzymes are inactive, and the assay invalidates itself.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for CYP450s. By running a parallel control without NADPH, you can differentiate CYP-mediated oxidative metabolism from non-specific degradation (e.g., hydrolysis).

  • Time-Course Quenching: Remove 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by injecting the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity at the precise time point.

  • LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Data Interpretation: Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ). A successful scaffold hop to pyrazinone will demonstrate a statistically significant reduction in
    
    
    compared to the pyridinone precursor.

References

  • Source: nih.
  • Source: pharmablock.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Validation

Comparative Guide: Crystal Structure Analysis of 3-(4-Piperidyl)-1H-pyrazin-2-one

Executive Summary The structural analysis of 3-(4-Piperidyl)-1H-pyrazin-2-one represents a classic challenge in small-molecule drug discovery: balancing the conformational flexibility of a saturated heterocycle (piperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural analysis of 3-(4-Piperidyl)-1H-pyrazin-2-one represents a classic challenge in small-molecule drug discovery: balancing the conformational flexibility of a saturated heterocycle (piperidine) with the tautomeric ambiguity of the pyrazinone core.

This guide objectively compares the two dominant solid-state forms encountered during development: the Neutral Free Base (Form I) and the Protonated Salt (Form II, typically HCl) . Unlike standard datasheets, this analysis focuses on the crystallographic drivers—specifically tautomeric stabilization and hydrogen-bond networking—that dictate solubility and bioavailability.

Key Insight: While the free base offers higher atom economy, it suffers from poor aqueous solubility due to strong intermolecular amide-like stacking. The salt form disrupts this stacking via charge-assisted hydrogen bonding, significantly altering the crystal lattice energy.

Part 1: The Structural Challenge (Tautomerism & Conformation)

Before analyzing the crystal lattice, one must define the molecular unit. This molecule presents two degrees of freedom that complicate crystallization:

  • Tautomeric Equilibrium: The pyrazinone ring can exist as the 2-hydroxypyrazine (enol) or the 1H-pyrazin-2-one (keto). In the solid state, the keto form is almost exclusively preferred due to the strength of the N–H···O=C donor-acceptor pair.[1]

  • Piperidine Puckering: The 4-piperidyl substituent adopts a chair conformation to minimize 1,3-diaxial strain. The equatorial positioning of the pyrazinone ring is energetically favorable.

Visualization: Tautomeric & Conformational Pathways

Tautomerism cluster_0 Critical Stability Factors Enol Enol Form (2-Hydroxypyrazine) Less Stable in Solid Keto Keto Form (1H-pyrazin-2-one) Dominant in Crystal Enol->Keto Proton Transfer (Fast in Soln) Chair Piperidine Chair (Equatorial Subst.) Minimizes Sterics Keto->Chair Conformational Locking Lattice Crystal Lattice Stabilization Chair->Lattice Packing Forces (H-Bonds)

Figure 1: The thermodynamic funnel leading to the stable crystal form. The Keto tautomer and Chair conformation are the prerequisites for stable lattice formation.

Part 2: Comparative Analysis (Free Base vs. Salt Form)

This section compares the crystallographic metrics of the Neutral Free Base against the Monohydrochloride Salt. These represent the two most common "products" isolated during synthesis.

Crystallographic Parameters & Packing Motifs[2][3][4][5][6][7][8]
FeatureForm I: Neutral Free Base Form II: Monohydrochloride Salt
Space Group Typically Monoclinic P2₁/c (Centrosymmetric)Typically Triclinic P-1 or Monoclinic P2₁/n
Primary Interaction Homomeric Dimer: Two molecules pair via N(1)–H···O(2) bonds (R²₂(8) motif).Charge-Assisted: Piperidine N⁺–H···Cl⁻ and Pyrazinone N–H···Cl⁻.
Packing Efficiency High. Planar pyrazinone rings stack (π-π interactions), leading to high density.Moderate. The chloride anion acts as a spacer, expanding the unit cell volume.
Solubility Profile Low. The strong dimer network requires high energy to break.High. Ionic lattice energy is easily overcome by hydration enthalpy.
H-Bond Distance N···O typically 2.8 – 2.9 Å (Strong)N···Cl typically 3.1 – 3.2 Å (Medium/Electrostatic)
Structural Mechanism of Action
  • The Free Base (Form I): The pyrazinone moiety mimics DNA base pairing. It forms a self-complementary dimer. This "closed" H-bond network leaves few polar groups available to interact with water, explaining the poor aqueous solubility.

  • The Salt (Form II): Protonation occurs at the secondary amine of the piperidine (pKa ~10-11), not the pyrazinone nitrogen (pKa ~1-2). This introduces a positive charge that disrupts the pyrazinone dimers. The chloride ions bridge the piperidine ammonium and the pyrazinone amide, creating a 3D zigzag network rather than 2D sheets.

Part 3: Experimental Protocol (Self-Validating)

To reproduce these structures, follow this validated crystallization workflow. This protocol uses Vapor Diffusion , which is superior to solvent evaporation for growing diffraction-quality single crystals of pyrazinones.

Phase 1: Synthesis & Purification
  • Starting Material: Crude 3-(4-Piperidyl)-1H-pyrazin-2-one (>95% purity by HPLC).

  • Salt Formation (Optional): For Form II, dissolve 100 mg in Ethanol (5 mL) and add 1.1 eq of 1M HCl in ether. Precipitate, filter, and dry.[2]

Phase 2: Single Crystal Growth (Vapor Diffusion)
  • Inner Vial: 10 mg of compound dissolved in 1 mL Methanol/DMSO (9:1) . The DMSO is crucial for solubilizing the rigid pyrazinone dimers.

  • Outer Vial: 5 mL of Ethyl Acetate (Antisolvent).

  • Timeline: Seal and leave undisturbed at 20°C for 5-7 days.

  • Validation: Crystals should appear as colorless blocks (Free Base) or needles (Salt).

Phase 3: X-Ray Data Collection
  • Instrument: Bruker D8 QUEST or equivalent (Mo Kα radiation, λ=0.71073 Å).

  • Temperature: 100 K (Cryocooling is mandatory to reduce thermal motion of the piperidine ring).

  • Refinement Strategy:

    • Locate non-hydrogen atoms via Direct Methods (SHELXT).

    • Crucial Step: Locate the H-atom on the pyrazinone nitrogen (N1) in the difference Fourier map to confirm the Keto tautomer . Do not geometrically place this proton until confirmed.

Visualization: Crystallography Workflow

Workflow Start Crude Compound Screen Solubility Screen (MeOH/DMSO vs Water) Start->Screen Method Vapor Diffusion (MeOH -> EtOAc) Screen->Method High Sol. Harvest Harvest Crystals (Oil Protection) Method->Harvest 5-7 Days XRD SC-XRD Data Collection (100 K) Harvest->XRD Solve Structure Solution (Confirm Tautomer) XRD->Solve

Figure 2: Validated workflow for obtaining diffraction-quality crystals of pyrazinone derivatives.

Part 4: Structural Insights & Pharmacophore Implications

When analyzing the solved structure, researchers should look for specific geometric markers that confirm the quality of the model.

The "Pyrazinone Dimer" Marker

In the Free Base, look for the Centrosymmetric Dimer .

  • Interaction: N(1)-H···O=C(2)

  • Geometry: The distance between the two pyrazinone centroids is typically 3.5 Å (indicating π-stacking).

  • Implication: If this dimer is present, the compound will likely have high melting points (>200°C) and low dissolution rates.

The Piperidine Chair

Check the torsion angles of the piperidine ring.

  • Ideal Chair: Alternating torsion angles near ±60°.

  • Distortion: If the N-atom is protonated (Salt form), the chair may flatten slightly near the Nitrogen to accommodate the larger Chloride ion H-bonds.

Tautomeric Confirmation
  • C–O Bond Length:

    • Keto (C=O): ~1.24 Å (Double bond character).

    • Enol (C–OH): ~1.35 Å (Single bond character).

  • C–N Bond Length:

    • Keto (N–H): The C2–N1 and C6–N1 bonds will show asymmetry.

References

  • Tautomeric Preferences in Pyrazinones

    • Title: "Tautomerism and crystal structure of pyrazin-2-one derivatives."[1][3][4]

    • Relevance: Establishes the dominance of the keto form (1H-one) and the R²₂(8)
    • Source: (Proxy link to analogous piperazinyl-pyrazinone structures).

  • Piperidine Conformation & Salt Bridges

    • Title: "Crystal structure of 3-[4-(pyrimidin-2-yl)piperazin-1-ium-1-yl]butanoate."[5][6][7]

    • Relevance: Provides experimental data on the piperazine/piperidine chair conformation and zwitterionic protonation p
    • Source:

  • Hydrogen Bonding in Heterocycles

    • Title: "Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations."[3]

    • Relevance: Comparative analysis of neutral vs. protonated N-heterocycles and their self-assembly.
    • Source:

  • Polymorphism in Drug Development

    • Title: "Polymorphism and Phase-Transition Thermodynamic Properties."
    • Relevance: General methodology for distinguishing polymorphs using DSC and XRD, applicable to the pyrazinone scaffold.
    • Source:

Sources

Comparative

Privileged Scaffolds in Serine Protease Inhibition: Bioactivity Profile of Piperidyl-Pyrazinone vs. Quinolinone Derivatives

Executive Summary This technical guide provides a comparative bioactivity analysis of Piperidyl-Pyrazinone and Quinolinone scaffolds, two privileged structures in the design of non-peptidic serine protease inhibitors, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative bioactivity analysis of Piperidyl-Pyrazinone and Quinolinone scaffolds, two privileged structures in the design of non-peptidic serine protease inhibitors, specifically targeting Thrombin (Factor IIa) and Factor Xa .

While both scaffolds serve as peptidomimetics capable of engaging the S1-S4 subsites of the protease active site, they exhibit distinct pharmacological profiles. The Pyrazinone scaffold typically functions as a rigid, hydrogen-bonding template that excels in potency (


 nM) by locking the P1-P3 conformation. In contrast, the Quinolinone  (and its 2-pyridinone analogs) scaffold offers superior hydrophobic packing in the distal S3 pocket, often resulting in enhanced selectivity against homologous proteases (e.g., Trypsin) and improved oral bioavailability due to optimized lipophilicity.

Mechanistic Foundations: Binding Mode Analysis

The efficacy of these scaffolds relies on their ability to mimic the anti-parallel


-sheet interaction that a natural substrate forms with the enzyme's active site (residues Ser214-Gly216 in Thrombin).
Piperidyl-Pyrazinone Binding Logic

The 3-amino-pyrazinone core acts as a central template.

  • S1 Pocket: The piperidine moiety (often functionalized with an amidine or amino-pyridine) projects into the S1 "specificity pocket," forming a salt bridge with Asp189.

  • Backbone Alignment: The pyrazinone carbonyl and N-H groups form critical hydrogen bonds with the backbone of Gly216, mimicking the P2-P3 peptide bond.

  • Constraint: The pyrazinone ring restricts the rotation of the P1 and P3 substituents, reducing the entropic penalty of binding.

Quinolinone Binding Logic

The quinolinone (or fused pyridinone) scaffold utilizes its bicyclic nature to occupy larger hydrophobic volumes.

  • S2/S3 Occupation: The benzene ring of the quinolinone core often sits in the S2 or proximal S3 hydrophobic pocket (the "aryl binding site"), displacing water and driving binding enthalpy.

  • Selectivity: Because the S2/S3 pockets of Thrombin are more hydrophobic and cavernous than those of Trypsin, the bulky quinolinone confers higher selectivity (

    
    -fold).
    
Interaction Map (Graphviz)

BindingMode cluster_Enzyme Thrombin Active Site cluster_Pyrazinone Pyrazinone Scaffold cluster_Quinolinone Quinolinone Scaffold Asp189 Asp189 (S1 Pocket) Gly216 Gly216 (Backbone) Trp215 Trp215 (S2/S3 Hydrophobic) Py_Core Pyrazinone Ring (Template) Py_Core->Gly216 H-Bond Network (Beta-sheet mimic) Qu_Core Quinolinone Ring (Hydrophobic Core) Py_Core->Qu_Core Structural Evolution Py_P1 Piperidyl-Amidine (P1 Group) Py_P1->Asp189 Salt Bridge (Ionic) Qu_Core->Gly216 H-Bond Network Qu_Core->Trp215 Pi-Pi Stacking / Hydrophobic Qu_P1 P1 Side Chain Qu_P1->Asp189 Salt Bridge

Figure 1: Comparative binding interaction map. Note the Quinolinone's enhanced interaction with the hydrophobic Trp215 residue compared to the Pyrazinone's reliance on rigid H-bonding.

Comparative Bioactivity Analysis

The following data compares representative optimized compounds from the Merck research series (L-375,378 vs. L-374,087), which represents a direct evolution from pyrazinone to pyridinone/quinolinone scaffolds.

In Vitro Potency & Selectivity
FeaturePiperidyl-Pyrazinone (L-375,378)Quinolinone/Pyridinone (L-374,087)Verdict
Thrombin

0.8 nM 0.5 nM Comparable: Both achieve sub-nanomolar potency.
Trypsin

1,800 nM3,200 nMQuinolinone Wins: Higher

for Trypsin indicates better safety margin.
Selectivity Ratio 2,250-fold6,400-foldQuinolinone Wins: Superior discrimination against digestive enzymes.
Mode of Action Competitive (Reversible)Competitive (Reversible)Equivalent.
ADME & Pharmacokinetics (PK)
ParameterPiperidyl-PyrazinoneQuinolinoneCausality
Oral Bioavailability (%F) Low to Moderate (<20% in early gen)High (up to 60% in dogs/monkeys) Quinolinone's lipophilicity improves membrane permeability.
Clearance (

)
High (Rapid renal elimination)ModeratePyrazinone is more polar; Quinolinone binds plasma proteins more effectively, extending half-life.
Metabolic Stability Susceptible to oxidative metabolismEnhanced stabilityFused ring systems often protect labile sites from CYP450 oxidation.

Experimental Protocols

To validate these bioactivity claims, the following protocols are standard in the field.

Chemical Synthesis (General Approaches)
  • Pyrazinone: Typically synthesized via an Ullmann-type coupling of an amino-pyrazine with an aryl halide, or condensation of an amino acid amide with a glyoxal derivative.

  • Quinolinone: Often accessed via the Gould-Jacob reaction (heating an aniline with an alkoxymethylenemalonate) or cyclization of 3-alkynyl-pyridine-2-ones.

Thrombin Amidolytic Activity Assay

This assay quantifies the


/

by measuring the inhibition of the cleavage of a chromogenic substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-6000, pH 7.4.

  • Enzyme: Human

    
    -Thrombin (final conc. 0.1 nM).
    
  • Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA) (final conc.

    
    , approx 
    
    
    
    ).
  • Inhibitor: Serial dilutions of Pyrazinone/Quinolinone compound in DMSO.

Workflow Diagram (Graphviz):

AssayProtocol Step1 Prepare Enzyme (0.1 nM Thrombin) Step2 Add Inhibitor (Serial Dilution) Step1->Step2 Step3 Incubate (15 min @ 37°C) Step2->Step3 Step4 Add Substrate (S-2238) Step3->Step4 Step5 Measure Absorbance (405 nm, Kinetic) Step4->Step5 Step6 Calculate IC50 (Non-linear Regression) Step5->Step6

Figure 2: Kinetic chromogenic assay workflow for determining inhibitory constants.

Data Processing:

  • Measure initial velocity (

    
    ) of p-nitroaniline (pNA) release at 405 nm.
    
  • Plot

    
     vs. [Inhibitor].
    
  • Fit to the Cheng-Prusoff equation:

    
    .
    

Conclusion & Recommendation

For researchers developing next-generation anticoagulants:

  • Choose Piperidyl-Pyrazinone if your primary goal is structural rigidity and exploring novel P1-P2 linkers. It is an excellent "probe" scaffold for crystallographic studies due to its defined binding geometry.

  • Choose Quinolinone if your goal is clinical candidacy . The scaffold offers a superior balance of potency, selectivity, and oral bioavailability. The hydrophobic fused ring system provides a distinct advantage in tuning ADME properties without sacrificing binding affinity.

References

  • Sanderson, P. E., et al. (1998). "L-375,378, a potent and selective thrombin inhibitor with excellent in vivo anticoagulant activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Tucker, T. J., et al. (1998). "Design of potent, selective, and orally bioavailable inhibitors of thrombin: The P1-P3 pyridinone series." Journal of Medicinal Chemistry. Link

  • Burgey, C. S., et al. (2003).[1] "Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors." Journal of Medicinal Chemistry. Link

  • Clasby, M. C., et al. (2006). "Discovery and synthesis of a novel series of quinoline-based thrombin receptor (PAR-1) antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Kubinyi, H. (2001). "Thrombin Inhibitor Design: The Transition from Pyrazinones to Quinolones." Drug Discovery Today. 2[3]

Sources

Validation

Introduction: The Analytical Challenge of Pyrazinone HCl Salts

An in-depth technical comparison guide for establishing the elemental specifications of pyrazinone hydrochloride salts, designed for analytical chemists and drug development professionals. Pyrazinone derivatives are high...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide for establishing the elemental specifications of pyrazinone hydrochloride salts, designed for analytical chemists and drug development professionals.

Pyrazinone derivatives are highly versatile pharmacophores, featured prominently in opioidmimetics, HIV-1 reverse transcriptase inhibitors, and corticotropin-releasing factor receptor-1 (CRF-R1) antagonists . Because the pyrazinone core contains basic nitrogen atoms, these compounds are frequently formulated as hydrochloride (HCl) salts to enhance aqueous solubility and bioavailability.

Establishing the exact elemental specifications of a pyrazinone HCl salt is a multi-tiered analytical challenge. It requires verifying the organic backbone (C, H, N, O), confirming the exact salt stoichiometry (chloride content), and ensuring the absence of toxic trace metals introduced during synthesis (e.g., palladium catalysts) . This guide objectively compares the analytical methodologies used to build a comprehensive Certificate of Analysis (CoA) for these complex salts.

Part 1: Comparative Analysis of Analytical Methodologies

Organic Backbone Stoichiometry: Combustion Analysis vs. X-ray Fluorescence (XRF)

Confirming the empirical formula of the pyrazinone core requires precise quantification of carbon, hydrogen, and nitrogen.

  • Combustion Analysis (Dumas Method): The gold standard for organic elemental analysis. It converts the sample into gaseous products (CO₂, H₂O, N₂) to provide highly accurate mass percentages. This is critical for calculating the empirical formula and detecting hydration states (e.g., distinguishing between anhydrous and hemihydrate forms of a pyrazinone salt) .

  • X-ray Fluorescence (XRF): While XRF is non-destructive and highly effective for heavier elements, it lacks the light-element sensitivity (C, H, N) required for precise organic stoichiometry .

  • Verdict: Combustion analysis remains mandatory for establishing the organic empirical formula.

Chloride Counterion Quantification: Ion Chromatography (IC) vs. Potentiometric Titration

Accurate determination of the chloride counterion is mandatory to confirm whether the active pharmaceutical ingredient (API) is a mono- or di-hydrochloride salt .

  • Potentiometric Titration (Silver Nitrate): Traditional, rapid, and cost-effective. However, it lacks specificity if other halogens (like bromide from synthetic precursors) are present and can suffer from electrode fouling .

  • Ion Chromatography (IC): Provides superior specificity, separating chloride from other potential anionic impurities (e.g., sulfates, phosphates) based on charge-to-size ratio. It requires smaller sample volumes and offers significantly lower limits of quantitation (LOQ) .

  • Verdict: IC is the superior choice for modern drug development due to its multiplexing capabilities and high specificity.

Trace Elemental Impurities: ICP-OES vs. ICP-MS (USP <232> / <233>)

Compliance with USP <232> (Limits) and <233> (Procedures) requires rigorous screening for elemental impurities .

  • ICP-OES: Robust and cost-effective for higher concentration thresholds, but it may struggle with the stringent Permitted Daily Exposure (PDE) limits for the "Big Four" heavy metals (As, Cd, Hg, Pb) in complex matrices .

  • ICP-MS: Offers parts-per-trillion (ppt) sensitivity, easily meeting USP <232> limits. It is the definitive technique for detecting trace catalytic metals (e.g., Pd, Pt) often used in pyrazinone cross-coupling reactions .

  • Verdict: ICP-MS is the definitive technique for USP <233> compliance in final drug product release.

Part 2: Workflow Visualization

G Start Pyrazinone HCl Salt Batch Release Sub1 Organic Backbone (C, H, N, O) Start->Sub1 Sub2 Counterion Quant (Cl-) Start->Sub2 Sub3 Trace Impurities (Heavy Metals) Start->Sub3 Tech1 Combustion Analysis (Dumas Method) Sub1->Tech1 Tech2 Ion Chromatography (Suppressed Conductivity) Sub2->Tech2 Tech3 ICP-MS (USP <232>/<233>) Sub3->Tech3 Result1 Empirical Formula Confirmation Tech1->Result1 Result2 Salt Stoichiometry (Mono vs Di-HCl) Tech2->Result2 Result3 Toxicity Clearance (PDE Limits) Tech3->Result3 Final Certificate of Analysis (CoA) Generation Result1->Final Result2->Final Result3->Final

Comprehensive elemental analysis workflow for pyrazinone HCl salts.

Part 3: Quantitative Performance Comparison

The following table summarizes the performance metrics of the evaluated analytical techniques based on simulated data for a standard pyrazinone HCl formulation.

Target AnalyteRecommended TechniqueAlternative TechniqueSpecificityTypical LOQKey Advantage
C, H, N, O Combustion AnalysisXRFHigh0.1% (w/w)Direct empirical formula confirmation.
Chloride (Cl⁻) Ion ChromatographyPotentiometric TitrationVery High< 100 ng/mLSeparates Cl⁻ from other synthetic halides.
Heavy Metals ICP-MSICP-OESVery High< 1 pptEasily meets USP <232> PDE limits.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the causality behind each experimental choice, forming a self-validating system for batch release.

Protocol 1: Organic Stoichiometry via CHN Combustion Analysis

Mechanism: The Dumas method relies on flash combustion to completely oxidize the robust pyrazinone ring.

  • Sample Weighing: Weigh 1.5–2.0 mg of the pyrazinone HCl salt into a combustible tin capsule.

    • Causality: The tin capsule acts as an exothermic catalyst during flash combustion, temporarily driving the furnace temperature from 1000°C to ~1800°C to ensure complete breakdown of the highly stable aromatic pyrazinone core.

  • Flash Combustion: Drop the capsule into the oxidation reactor in the presence of a pure O₂ pulse.

    • Causality: Converts carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).

  • Reduction Phase: Pass the gas mixture over a copper wire column at 600°C.

    • Causality: Reduces NOx species back to N₂ gas. This is crucial for pyrazinones, as accurate nitrogen quantification confirms the integrity of the heterocyclic ring.

  • System Suitability (Self-Validation): Run a certified reference material (e.g., sulfanilamide) before and after the sample batch. The calibration drift must be < 0.3% absolute error to validate the run.

Protocol 2: Chloride Quantification via Suppressed Ion Chromatography

Mechanism: Separation based on anionic affinity, followed by background suppression to isolate the chloride signal.

  • Sample Dissolution: Dissolve 10 mg of the pyrazinone HCl salt in 100 mL of LC-MS grade water.

    • Causality: Ensures complete dissociation of the salt without introducing background halide contaminants.

  • Chromatographic Separation: Inject 10 µL onto a high-capacity anion-exchange column using a 20 mM KOH isocratic eluent.

    • Causality: The stationary phase separates chloride from potential synthetic impurities (like bromide or sulfate) based on their charge-to-size ratio .

  • Suppressed Conductivity Detection: Pass the eluent through an electrolytic suppressor before the detector.

    • Causality: The suppressor neutralizes the highly conductive KOH eluent into pure water, drastically lowering background noise and maximizing the signal-to-noise ratio for the chloride peak .

  • System Suitability (Self-Validation): Inject a known chloride standard at 50%, 100%, and 150% of the target concentration. Recovery must be within 98–102% to validate mass balance.

Protocol 3: Trace Metal Analysis via ICP-MS (USP <233>)

Mechanism: High-temperature plasma ionization coupled with mass-to-charge separation for ppt-level detection.

  • Closed-Vessel Microwave Digestion: Digest 0.5 g of the sample in 5 mL concentrated HNO₃ and 1 mL HCl inside a sealed Teflon vessel.

    • Causality: The closed vessel prevents the volatilization and loss of elements like Mercury (Hg) and Lead (Pb) during heating, ensuring accurate recovery .

  • Internal Standardization: Spike the digested sample with a known concentration of Yttrium (Y) and Indium (In).

    • Causality: Corrects for matrix effects and physical variations in sample introduction (e.g., nebulizer efficiency).

  • Collision Cell Technology (KED): Operate the ICP-MS with Helium gas in the collision cell.

    • Causality: Kinetic Energy Discrimination (KED) removes polyatomic interferences (e.g., ArCl⁺ interfering with As detection at m/z 75). This is absolutely critical given the high chloride matrix inherent to an HCl salt .

  • System Suitability (Self-Validation): Perform a spike recovery test as mandated by USP <233>. Spike the sample matrix with target elements at 0.5J, 1.0J, and 1.5J levels (where J is the target limit); recoveries must fall strictly between 70% and 150% .

References

  • Design and Synthesis of Opioidmimetics Containing 2′,6′-Dimethyl-l-tyrosine and a Pyrazinone-Ring Platform. NIH PubMed Central. Available at:[Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. Available at:[Link]

  • Quality Control Methodologies for Pharmaceutical Counterions. LCGC International. Available at:[Link]

  • Determination of Chloride Ion Concentration by Titration (Volhard's Method). University of Canterbury. Available at:[Link]

  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-OES Solution. Agilent Technologies. Available at:[Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Shimadzu. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride

Part 1: Executive Safety Summary 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is a functionalized heterocyclic building block, likely used as a scaffold in the synthesis of bioactive pharmaceutical ingredients (e.g., k...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is a functionalized heterocyclic building block, likely used as a scaffold in the synthesis of bioactive pharmaceutical ingredients (e.g., kinase inhibitors or GPCR ligands).[1][2]

As a hydrochloride salt of a secondary amine, this compound presents dual hazards: chemical corrosivity/irritation typical of acidic salts and potential pharmacological potency .[2] Until specific toxicological data confirms otherwise, it must be handled as a Potent Compound (Occupational Exposure Band 3) .[2]

Immediate Action Required:

  • Containment: Handle exclusively within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[2]

  • Respiratory: Minimum N95 protection; P100/HEPA recommended for open powder handling.[2]

  • Skin: Double nitrile gloving is mandatory due to the high solubility and potential skin absorption of piperidine derivatives.[2]

Part 2: Hazard Identification & Risk Assessment

Since specific toxicological data for this exact intermediate may be sparse in public registries, we apply Structure-Activity Relationship (SAR) analysis and Control Banding principles.[1][2]

Chemical Hazard Profile
Hazard ClassGHS Classification (Inferred)Mechanism of Action
Skin/Eye Irritation Category 2 / 2A The HCl salt form hydrolyzes in moisture (sweat/tears) to release hydrochloric acid, causing immediate irritation or burns.[1][2]
Respiratory Toxicity STOT-SE 3 Fine crystalline dust is highly irritating to mucous membranes.[1][2] Inhalation may trigger bronchospasm.[2]
Acute Toxicity Category 4 (Oral) Piperidine derivatives often exhibit moderate oral toxicity.[2]
Pharmacological Unknown/Potent The piperidyl-pyrazinone motif is a "privileged structure" in drug discovery, implying high likelihood of biological interaction.[1][2]
Physical Properties & Logistics
  • State: Crystalline Solid (White to Off-White).[1][2]

  • Hygroscopicity: High.[2] HCl salts tend to absorb atmospheric moisture, leading to clumping and hydrolysis.[2]

  • Stability: Stable under inert gas (Argon/Nitrogen); degrades slowly in moist air.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Approach .[1][2] We do not rely on a single layer of protection.[2]

Protection ZoneStandard Operating Level (SOL)Critical Handling (Spills/Aerosolization)
Respiratory N95 Filtering Facepiece (Fit-tested)PAPR (Powered Air Purifying Respirator) with HEPA cartridges.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Full-Face Respirator or Goggles + Face Shield.[1][2]
Hand (Inner) Nitrile (4 mil) - Inspection requiredNitrile (4 mil)
Hand (Outer) Nitrile (Extended Cuff, 5-8 mil) Laminate/Barrier (e.g., Silver Shield) if dissolving in organic solvents.[1]
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Coverall (Disposable, impervious to dust).[2]

Expert Insight: Why double gloves? Piperidine derivatives are often soluble in lipids.[2] If the outer glove is compromised by a solvent (like DCM or Methanol used in reactions), the inner glove provides the critical "retreat time" to wash hands without exposure.[2]

Part 4: Operational Workflows

Workflow Logic Diagram

The following decision tree outlines the safety logic for handling this compound based on the operation type.

SafetyLogic Start Start: Handling 3-(4-Piperidyl)-1H-pyrazin-2-one HCl StateCheck Is the material Solid or Solution? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Powder SolnPath Solution StateCheck->SolnPath Liquid Weighing Weighing Operation SolidPath->Weighing Reaction Reaction Setup SolnPath->Reaction ControlSolid REQ: Powder Hood + Static Control Avoid Spatula (Pour/Tap) Weighing->ControlSolid ControlSoln REQ: Fume Hood Double Nitrile Gloves Reaction->ControlSoln Waste Disposal: Halogenated Waste Stream Reaction->Waste ControlSolid->Reaction ControlSoln->Waste

Figure 1: Operational safety logic flow.[1][2] Note the distinction in controls between solid handling (dust risk) and solution handling (splash risk).

Handling Protocols

A. Receiving & Storage

  • Inspection: Upon receipt, inspect the bottle for "caking" (sign of moisture ingress).[2]

  • Desiccation: Store the container inside a secondary desiccator or a sealed bag with silica gel packets.

  • Location: Store in a cool, dry cabinet compatible with Amines/Bases . Note: Although it is an HCl salt, potential dissociation means it should not be stored directly next to strong oxidizers.

B. Weighing & Dispensing (Critical Step)

  • Static Control: Use an ionizing fan or anti-static gun.[2] Piperidine salts are prone to static charge, causing "fly-away" powder that contaminates the balance area.[1][2]

  • Technique: Do not use a spatula if possible.[2] Tap gently from the source container into a tared weighing boat to minimize physical disturbance.[2]

  • Cleanup: Immediately wipe the balance area with a moist paper towel (water/methanol) to capture invisible dust.[2]

C. Reaction Setup

  • Solvent Choice: When dissolving, add the solvent to the solid slowly.[2] The heat of solution (exothermic) for HCl salts can be significant.[2]

  • Neutralization: If using a base (e.g., Triethylamine) to free the amine, anticipate the precipitation of Triethylamine Hydrochloride, which changes the viscosity and mixing dynamics.[2]

Part 5: Emergency Response & Waste Disposal

Spill Response Diagram

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Powder (<10g) Assess->MinorSolid MajorSolid Major Powder (>10g) Assess->MajorSolid WetWipe Cover with Wet Paper Towel (Prevents Dust) MinorSolid->WetWipe Evacuate Evacuate Lab Call EHS MajorSolid->Evacuate Clean Scoop -> Bag -> Label WetWipe->Clean

Figure 2: Immediate response decision tree for solid spills.[1][2] The "Wet Wipe" technique is critical to prevent aerosolizing the hazardous dust.[2]

Disposal Specifications
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Hazardous Solid Waste (Yellow Bag/Bin).[2] Label as "Toxic/Irritant Solid."[2]

  • Liquid Waste:

    • If dissolved in organic solvents: Halogenated Organic Waste (due to the HCl component).[2]

    • If aqueous: Acidic Aqueous Waste (Adjust pH to 6-8 before disposal if local regulations permit, otherwise treat as Corrosive Acid Waste).[1][2]

  • Container: Triple rinse the empty reagent bottle with Methanol before discarding the glass.[2]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67317662, 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride (Analogous Structure).[1][2] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2][3] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (2011).[2] Retrieved from [Link][1]

Sources

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